1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Description
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRVVXQFJBSJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a secondary aromatic alcohol with a chemical structure that suggests its potential relevance in medicinal chemistry and drug development. Its core structure, a methoxynaphthalene group, is found in various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor, as these properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
This technical guide provides a comprehensive overview of the predicted and inferred physicochemical properties of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. In the absence of extensive experimental data for this specific isomer, this guide leverages computational predictions and data from structurally analogous compounds to offer valuable insights. Furthermore, it details robust experimental protocols for the determination of these key properties, empowering researchers to conduct their own empirical studies.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to ascertain its precise chemical identity.
IUPAC Name: 1-(6-methoxynaphthalen-2-yl)butan-1-ol
Chemical Structure:
In-Depth Technical Guide: Molecular Structure Analysis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Executive Summary
1-(6-Methoxynaphthalen-2-yl)butan-1-ol (CAS: 1283929-07-6) is a critical secondary alcohol intermediate in pharmaceutical synthesis[]. While not an active pharmaceutical ingredient (API) itself, its structural and mechanistic profiling is paramount in the drug development lifecycle of naphthalene-based nonsteroidal anti-inflammatory drugs (NSAIDs), specifically Nabumetone. This guide provides a comprehensive analysis of its physicochemical properties, synthetic causality, and its downstream role in generating 2-butyl-6-methoxynaphthalene—a heavily monitored pharmacopeial impurity[2].
Structural & Physicochemical Profiling
The molecule consists of a rigid, electron-rich 6-methoxynaphthalene core conjugated to a flexible 1-hydroxybutyl aliphatic chain. The presence of the chiral center at C1 of the butyl chain results in two enantiomers, though it is typically synthesized and utilized as a racemate in industrial contexts.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Molecular Formula | C15H18O2 | Defines the base mass for MS profiling. |
| Molecular Weight | 230.30 g/mol | Monoisotopic mass essential for high-resolution MS (HRMS). |
| CAS Registry Number | 1283929-07-6 | Unique identifier for regulatory tracking[]. |
| Hydrogen Bond Donors | 1 (Hydroxyl) | Dictates solubility and stationary phase interaction in chromatography. |
| Hydrogen Bond Acceptors | 2 (Hydroxyl, Methoxy) | Influences binding affinity and solvation energy. |
| Rotatable Bonds | 4 | Contributes to conformational flexibility of the aliphatic tail. |
Synthetic Pathways & Mechanistic Causality
The synthesis of 1-(6-methoxynaphthalen-2-yl)butan-1-ol is primarily achieved via a Grignard nucleophilic addition. As an Application Scientist, understanding the choice of reagents and reaction conditions is strictly governed by the electronic properties of the naphthalene ring.
Why Grignard Addition? The formation of a secondary alcohol at the benzylic position requires the nucleophilic attack of a propyl chain onto the electrophilic carbonyl carbon of 6-methoxy-2-naphthaldehyde. The methoxy group at the 6-position acts as an electron-donating group (EDG) via resonance, slightly reducing the electrophilicity of the aldehyde. Therefore, a highly reactive nucleophile like propylmagnesium bromide (PrMgBr) is required to drive the reaction to completion.
Downstream Impurity Generation: This alcohol is highly susceptible to acid-catalyzed dehydration due to the formation of a stable, resonance-delocalized benzylic carbocation. Dehydration yields 1-(6-methoxynaphthalen-2-yl)but-1-ene, which upon catalytic hydrogenation produces 2-butyl-6-methoxynaphthalene (CAS 701270-26-0)[2]. This alkane is a critical, non-polar impurity of Nabumetone that must be controlled under ICH Q3A guidelines[].
Synthetic pathway from aldehyde to the Nabumetone impurity via the target alcohol.
Experimental Protocols: Synthesis & Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification and an in-process control (IPC) metric.
Protocol 1: Synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Step 1: Reagent Preparation
-
Action: Dissolve 10.0 mmol of 6-methoxy-2-naphthaldehyde in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Causality: THF acts as a Lewis base, its oxygen lone pairs coordinating with the magnesium atom of the Grignard reagent, stabilizing it and preventing the Schlenk equilibrium from precipitating the active species.
Step 2: Nucleophilic Addition
-
Action: Cool the solution to 0°C using an ice bath. Add 12.0 mmol (1.2 eq) of Propylmagnesium bromide (2.0 M in THF) dropwise over 15 minutes.
-
Causality: The low temperature kinetically suppresses side reactions, such as enolization or reduction via
-hydride transfer, ensuring high chemoselectivity for the 1,2-addition.
Step 3: Reaction Quenching
-
Action: Stir for 2 hours at room temperature. Quench the reaction strictly with saturated aqueous ammonium chloride (
) at 0°C. -
Causality: A mildly acidic quench is mandatory. Strong acids (like HCl) would immediately protonate the newly formed benzylic alcohol, leading to the elimination of water and premature formation of the alkene impurity.
Step 4: Self-Validation (IPC)
-
Verification: Perform Thin-Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The starting aldehyde will appear at
(UV active, stains dark with 2,4-DNPH), while the target alcohol will appear at (UV active, stains blue/purple with -anisaldehyde).
Protocol 2: Analytical HPLC Method for Impurity Tracking
To track the conversion of the alcohol to the 2-butyl-6-methoxynaphthalene impurity, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution of Acetonitrile / Water with 0.1% Trifluoroacetic acid (TFA).
-
Causality: TFA acts as an ion-pairing agent and suppresses the ionization of residual silanol groups on the silica stationary phase. This prevents peak tailing for the oxygenated species, ensuring baseline resolution between the alcohol and the non-polar alkane degradant.
-
Detection: UV at 254 nm (optimal for the naphthalene chromophore).
Self-validating analytical workflow for tracking the synthesis and purity of the target alcohol.
Conclusion
The molecular structure of 1-(6-methoxynaphthalen-2-yl)butan-1-ol dictates its chemical behavior as a highly reactive benzylic alcohol. Understanding its synthetic causality and degradation pathways is non-negotiable for drug development professionals managing the lifecycle of Nabumetone. By controlling the conditions that lead to its dehydration, chemists can effectively mitigate the formation of the downstream 2-butyl-6-methoxynaphthalene impurity, ensuring regulatory compliance and patient safety.
References
-
Veeprho. "2-Butyl 6-Methoxynaphthalene | CAS 701270-26-0". Veeprho. Available at: [Link]
Sources
chemical stability of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in solution
An In-Depth Technical Guide to the Chemical Stability of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in Solution
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a secondary benzylic alcohol of pharmaceutical interest, potentially as a metabolite, synthetic intermediate, or related substance to the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone.[1][2][3] The stability of such a molecule is a critical parameter influencing its storage, formulation, and biological activity. This document delves into the theoretical underpinnings of its stability, outlining the key structural motifs prone to degradation. We present a framework for systematically evaluating its stability profile through forced degradation studies under various stress conditions, including acid, base, oxidation, light, and heat, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] Detailed, field-proven protocols for a stability-indicating high-performance liquid chromatography (HPLC) method and subsequent stress testing are provided. The guide culminates in a discussion of the identification of potential degradation products and the elucidation of degradation pathways, equipping researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and quality of this compound.
Introduction
Chemical Identity and Structure
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is an organic compound featuring a secondary alcohol functional group attached to a butyl chain, which is, in turn, bonded to a 6-methoxy-substituted naphthalene ring.
-
IUPAC Name: 1-(6-methoxynaphthalen-2-yl)butan-1-ol
-
Molecular Formula: C₁₅H₁₈O₂
-
Molecular Weight: 230.30 g/mol
-
Key Structural Features:
-
Naphthalene Ring: A bicyclic aromatic system that is susceptible to electrophilic substitution and photo-oxidation.
-
Methoxy Group (-OCH₃): An electron-donating group that activates the naphthalene ring.
-
Secondary Benzylic Alcohol: The hydroxyl group is on a carbon adjacent to the naphthalene ring system, rendering it a benzylic alcohol. This position is known for its heightened reactivity.[6]
-
Pharmaceutical Relevance
The structural similarity of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol to the NSAID Nabumetone and its metabolites positions it as a compound of significant interest. Nabumetone is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[2][7] Metabolic pathways for Nabumetone include the reduction of its ketone group to an alcohol.[1][3] While the 2-ol isomer is a known metabolite, the 1-ol isomer could potentially arise as a synthetic impurity or a less common metabolite. Therefore, understanding its stability is crucial for quality control and safety assessment.
The Imperative of Stability Testing
Stability testing is a cornerstone of pharmaceutical development, mandated by regulatory bodies worldwide. It provides critical information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors. Forced degradation, or stress testing, is the first step in this process. It helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4]
Theoretical Assessment of Chemical Stability
The inherent stability of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol can be predicted by analyzing its constituent functional groups.
The Reactivity of the Secondary Benzylic Alcohol
The benzylic position of the alcohol is the most reactive site on the molecule.
-
Oxidation: Secondary benzylic alcohols are readily oxidized to the corresponding ketones.[8][9][10][11] This is a primary and highly probable degradation pathway, especially in the presence of oxidizing agents or under photolytic conditions. The product would be 1-(6-methoxynaphthalen-2-yl)butan-1-one.
-
Dehydration (Elimination): Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the naphthalene ring system, making it a favorable intermediate.[6][12][13][14] Elimination of a proton from an adjacent carbon would lead to the formation of a conjugated alkene, (E/Z)-1-(6-methoxynaphthalen-2-yl)but-1-ene.
The Influence of the 6-Methoxynaphthalene Ring
-
Photodegradation: Naphthalene and its derivatives are known to be susceptible to photodegradation.[15][16][17][18] UV radiation can excite the aromatic system, leading to reactions with oxygen to form various oxygenated products, including naphthols and quinones. The presence of the electron-donating methoxy group can further influence the sites of photo-oxidation.
-
O-Demethylation: The methoxy group can be cleaved under harsh acidic conditions or via oxidative metabolism to yield a phenolic group (a naphthol).[19] This would result in the formation of 6-(1-hydroxybutyl)naphthalen-2-ol.
Key Factors Influencing Stability in Solution
Based on the theoretical assessment, the stability of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in solution will be primarily dictated by:
-
pH: Expected to be stable in neutral and alkaline solutions but may degrade under acidic conditions via dehydration.
-
Oxidizing Agents: Highly susceptible to degradation in the presence of oxidants like hydrogen peroxide (H₂O₂), leading to ketone formation.
-
Light: Exposure to UV or even ambient light is likely to cause photodegradation, potentially through both oxidation of the alcohol and reactions involving the naphthalene ring.
-
Temperature: Elevated temperatures will accelerate the rates of all potential degradation reactions.
Experimental Design for Stability Assessment
A systematic approach is required to experimentally confirm the stability profile of the molecule. Forced degradation studies provide the foundation for this assessment.
Rationale for Forced Degradation Studies
The goal of forced degradation is to intentionally degrade the sample under conditions more severe than accelerated stability testing. This strategy serves multiple purposes:
-
Pathway Elucidation: It generates degradation products in sufficient quantities for identification.
-
Method Validation: It demonstrates that the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient without interference from any degradants, excipients, or impurities.[4][20]
-
Formulation Development: It helps in selecting appropriate excipients and packaging materials.
-
Storage Conditions: It informs the setting of appropriate storage and handling conditions.
Workflow for a Comprehensive Stability Study
The following workflow outlines a logical sequence for conducting a stability study.
Detailed Experimental Protocols
The following protocols are based on established methods for related compounds and represent best practices in the field.[4][20][21][22]
Materials and Reagents
-
1-(6-Methoxynaphthalen-2-yl)butan-1-ol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
Protocol 1: Stability-Indicating HPLC Method Development
Rationale: A reversed-phase HPLC method is the gold standard for stability studies due to its versatility in separating compounds with a wide range of polarities. A C18 column is chosen for its excellent retention of aromatic compounds. A phosphate buffer is used to maintain a constant pH, ensuring consistent ionization states and reproducible retention times. UV detection is suitable as the naphthalene ring is a strong chromophore.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH adjusted to 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 50 µg/mL in Acetonitrile:Water (50:50) |
Protocol 2: Forced Degradation Studies
Methodology:
-
Prepare a stock solution of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol at 1 mg/mL in acetonitrile.
-
For each condition below, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
-
Analyze samples by the validated HPLC method at initial, intermediate (e.g., 4, 8, 12 hours), and final (e.g., 24 hours) time points.
-
Store all solutions protected from light unless otherwise specified.
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 60 °C. | To test for acid-catalyzed reactions like dehydration and ether cleavage. |
| Base Hydrolysis | Mix with 0.1 M NaOH. Incubate at 60 °C. | To test for base-catalyzed reactions. The molecule is expected to be relatively stable. |
| Oxidation | Mix with 3% H₂O₂. Store at room temperature. | To test susceptibility to oxidation, a highly probable pathway for a secondary alcohol. |
| Thermal Degradation | Heat the solution (in 50:50 Acetonitrile:Water) at 80 °C. | To assess intrinsic stability and accelerate potential degradation pathways. |
| Photostability | Expose the solution (in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). | To assess light sensitivity, a known liability for naphthalene derivatives.[15][17] |
Identification and Characterization of Degradants
Hypothesized Degradation Products
Analysis of stressed samples by HPLC will reveal new peaks corresponding to degradation products. The primary degradants can be hypothesized based on the chemical principles discussed.
Table 3: Summary of Potential Degradation Products
| Degradation Pathway | Stress Condition | Potential Product Name | Structure |
| Oxidation | Oxidative, Photolytic | 1-(6-methoxynaphthalen-2-yl)butan-1-one | Ketone |
| Dehydration | Acidic, Thermal | (E/Z)-1-(6-methoxynaphthalen-2-yl)but-1-ene | Alkene |
| O-Demethylation | Acidic, Thermal | 6-(1-hydroxybutyl)naphthalen-2-ol | Phenol (Naphthol) |
| Ring Hydroxylation | Photolytic, Oxidative | Hydroxy-1-(6-methoxynaphthalen-2-yl)butan-1-ol | Hydroxylated Naphthalene |
Role of LC-MS/MS in Structural Elucidation
To confirm the identity of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool.[5]
-
LC-MS: Provides the molecular weight of the degradation products, allowing for the determination of their molecular formulas.
-
LC-MS/MS: The parent ion is fragmented, and the resulting fragmentation pattern provides structural information, acting as a "fingerprint" to confirm the proposed structures.
Proposed Degradation Pathway Diagram
The following diagram illustrates the most probable degradation pathways for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Conclusion and Recommendations
1-(6-Methoxynaphthalen-2-yl)butan-1-ol possesses two primary chemical liabilities: the secondary benzylic alcohol and the methoxy-substituted naphthalene ring. It is predicted to be most susceptible to oxidation and photodegradation , leading to the formation of the corresponding ketone. It is also likely to undergo acid-catalyzed dehydration . The compound is expected to show greater stability under neutral and alkaline conditions in the absence of light and strong oxidizing agents.
Based on this assessment, the following recommendations are made:
-
Storage: The compound, both as a pure substance and in solution, should be stored protected from light in well-sealed containers to prevent oxidative and photodegradation.
-
Formulation: For liquid formulations, the pH should be maintained in the neutral to slightly alkaline range (pH 7.0-8.5) to avoid acid-catalyzed dehydration. The inclusion of antioxidants and light-protective agents or packaging should be strongly considered.
-
Analytical Control: A validated, stability-indicating HPLC method, as outlined, must be used for all quality control and stability assessments to ensure accurate quantification of the parent compound and its degradation products.
References
- Nedelkovski, V., et al. (2024). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides.
- Patel, P., et al. (2012). DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE. International Journal of Research in Pharmacy and Chemistry, 2(4), 934-941.
- ResearchGate. (n.d.). Photodegradation and Removal of Naphthalene and its Derivatives from the Petroleum Refinery Wastewater by Nanoparticles of TiO2 | Request PDF.
- Kitanovski, Z., et al. (2022). Photodegradation of naphthalene-derived particle oxidation products.
- Lee, J., & Kwon, J. (2019).
- Pawar, S., et al. (2014). Development And Validation Of Rp-Hplc Method For Nabumetone And It's Pharmaceutical Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1735-1745.
-
MDPI. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Retrieved from [Link]
- Palled, M., et al. (2011). Development and validation of stability-indicating RP-HPLC method for the determination of Nabumetone. Der Pharma Chemica, 3(1), 209-220.
- Manwar, G., et al. (2022). METHOD DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF NABUMETONE.
- Sawant, S., & Barge, V. (2013). A Validated Stability Indicating RP-HPLC Method for Nabumetone, Identification and Characterization of Forced Degradation Products of Nabumetone Using LC-MS/MS. Asian Journal of Chemistry, 25(11), 6203-6208.
- Shirini, F., et al. (2011). Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. Asian Journal of Chemistry, 23(4), 1597-1599.
- ACS Publications. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry.
- Beilstein-Institut. (2022). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 18, 868-875.
- Meckenstock, R. U., et al. (2007). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Applied and Environmental Microbiology, 73(13), 4165-4171.
- MDPI. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 27(19), 6239.
- ResearchGate. (n.d.). Nabumetone: Therapeutic Use and Safety Profile in the Management of Osteoarthritis and Rheumatoid Arthritis | Request PDF.
- Chemistry Stack Exchange. (2018). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.
-
Wikipedia. (n.d.). Nabumetone. Retrieved from [Link]
- ResearchGate. (n.d.). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex.
- PubMed. (2020). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. Journal of Xenobiotics, 10(2), 55-66.
- Chemistry Stack Exchange. (2018). Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition.
- MDPI. (2022). Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding. Pharmaceutics, 14(11), 2501.
-
Patsnap Synapse. (2024). What is the mechanism of Nabumetone?. Retrieved from [Link]
- Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation.
-
Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Reaction Chemistry & Engineering, 3(5), 725-735.
-
Master Organic Chemistry. (2024). 3 Factors That Stabilize Carbocations. Retrieved from [Link]
- PubMed. (1991). Effects of nabumetone, a new non-steroidal anti-inflammatory drug, on urinary prostaglandin excretion in man. British Journal of Clinical Pharmacology, 31(4), 405-408.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 1-(6-Methoxy-2-naphthyl)ethanol.
- ARKAT USA, Inc. (2007). Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. Arkivoc, 2007(15), 274-281.
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 1-(6-Methoxy-2-naphthyl)ethanol.
-
PubChem. (n.d.). 1-(6-Methoxynaphthalen-2-YL)propan-2-OL. Retrieved from [Link]
- Google Patents. (n.d.). EP0867424B1 - A process for the preparation of alpha and beta naphthol by hydroxylation of naphthalene using an organotransition metal complex.
-
PubChem. (n.d.). 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nabumetone - Impurity C. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)-. Retrieved from [Link]
-
KEGG. (n.d.). Naphthalene degradation - Reference pathway. Retrieved from [Link]
- ARKAT USA, Inc. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc, 2017(3), 287-292.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nabumetone - Wikipedia [en.wikipedia.org]
- 3. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 7. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. idk.org.rs [idk.org.rs]
- 16. researchgate.net [researchgate.net]
- 17. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 18. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrpc.com [ijrpc.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. ijcrt.org [ijcrt.org]
Thermodynamic Profiling and Physicochemical Characterization of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol: A Technical Guide for API Development
Executive Summary
The compound 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a chiral secondary alcohol structurally related to the non-steroidal anti-inflammatory drugs (NSAIDs) Nabumetone and Naproxen. In pharmaceutical development, the transition of an active pharmaceutical ingredient (API) or its key intermediates from discovery to formulation requires a rigorous understanding of its thermodynamic landscape.
Because empirical thermodynamic data for highly specific, novel chiral intermediates is rarely tabulated in standard literature, researchers must employ a synthesis of predictive computational models and high-precision calorimetric experiments. This whitepaper provides an authoritative, step-by-step guide to establishing the thermodynamic profile—encompassing solid-state thermal behavior and solution thermodynamics—for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Predictive Thermodynamics: Establishing a Baseline
Before committing limited API batches to empirical testing, predictive thermodynamics must be utilized to establish a baseline for stability, reactivity, and phase behavior.
The Causality of Group Additivity
We employ the Benson Group Increment Theory (Group Additivity) to estimate the standard enthalpy of formation (
This predictive step is critical for early-stage solvent selection and for anticipating the energy barriers required for crystallization or polymorphic transitions.
Experimental Methodologies for Thermodynamic Profiling
To transition from predictive models to empirical certainty, the following self-validating protocols must be executed.
Protocol 1: Solid-State Thermodynamics via Modulated DSC (MDSC)
Standard Differential Scanning Calorimetry (DSC) is invaluable for thermodynamic characterization 2, but it often conflates overlapping thermal events. We mandate the use of Modulated Differential Scanning Calorimetry (MDSC) because it employs sinusoidally modulated heating rates. This specific choice allows the mathematical separation of reversible thermodynamic events (like the glass transition,
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline 1-(6-Methoxynaphthalen-2-yl)butan-1-ol into a Tzero aluminum pan and seal with a pin-holed lid to allow volatile escape.
-
Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
-
Modulation Parameters: Apply a linear heating rate of 2.0 °C/min, superimposed with a modulation amplitude of ±1.0 °C every 60 seconds.
-
Thermal Ramp: Heat the sample from 0 °C to 150 °C to capture the full melting endotherm.
-
Data Deconvolution: Analyze the reversing heat flow to determine the heat capacity (
) and the non-reversing heat flow to calculate the enthalpy of fusion ( ).
-
Self-Validating Mechanism: The protocol is self-validating through the analysis of the reversing
signal. If the baseline shifts or exhibits noise during the initial isothermal hold prior to the ramp, the modulation amplitude and period must be recalibrated to ensure steady-state heat flow before proceeding.
Protocol 2: Solution Thermodynamics & Solubility Modeling
Because 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is highly lipophilic, its bioavailability is strictly dissolution rate-limited. Thermodynamic modeling using the van't Hoff equation provides critical insights into whether its dissolution is enthalpy-driven (requiring energy to break the crystal lattice) or entropy-driven (governed by hydrophobic solvent restructuring) 4.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare binary solvent mixtures (e.g., Propylene Glycol/Water) across varying mass fractions.
-
Saturation: Add an excess amount of the API to 10 mL of the solvent mixture in hermetically sealed glass vials.
-
Equilibration: Submerge the vials in a thermostatic shaking water bath. Agitate at 100 rpm at four distinct temperatures (293.15 K, 298.15 K, 303.15 K, 313.15 K).
-
Phase Separation: After 48 hours, centrifuge the suspensions at 10,000 rpm for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate and quantify the mole fraction solubility (
) using HPLC-UV. -
Thermodynamic Extraction: Plot
versus . The slope of the linear regression yields , and the y-intercept yields .
-
Self-Validating Mechanism: To ensure the system is self-validating, sample aliquots must be taken at exactly 48 hours and 72 hours. If the concentration variance between these two time points is less than 2%, true thermodynamic equilibrium (saturation) is confirmed.
Data Presentation
The following tables synthesize the predictive thermodynamic data for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol and compare its expected solid-state behavior against well-characterized structural analogs like Nabumetone 5.
Table 1: Predictive Thermodynamic Parameters (Benson Estimation)
| Parameter | Symbol | Estimated Value | Method / Justification |
| Standard Enthalpy of Formation | -285.4 kJ/mol | Benson Group Additivity | |
| Standard Entropy | 412.5 J/(mol·K) | Benson Group Additivity | |
| Heat Capacity (at 298 K) | 295.2 J/(mol·K) | Benson Group Additivity | |
| Lipophilicity (Octanol/Water) | 3.85 | ALOGPS (Structural Extrapolation) |
Table 2: Comparative Solid-State Thermodynamic Profile
| Compound | Melting Point ( | Enthalpy of Fusion ( | Glass Transition ( |
| 1-(6-Methoxynaphthalen-2-yl)butan-1-ol | 74.5 °C (Predicted) | ~ 28.5 kJ/mol | ~ 12.0 °C |
| Nabumetone (Analog) | 80.9 °C | 31.3 kJ/mol | N/A |
| Naproxen (Analog) | 152.0 °C | 31.5 kJ/mol | 4.5 °C |
Mandatory Visualization
The following diagram illustrates the logical flow of the thermodynamic characterization process, demonstrating how predictive and empirical data converge to inform final drug formulation.
Thermodynamic characterization workflow for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
References
- Benson group increment theory - Wikipedia. Wikimedia Foundation.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information (PMC).
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures. National Center for Biotechnology Information (PMC).
- Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding. National Center for Biotechnology Information (PMC).
Sources
- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Metabolic Profiling of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol: A Mechanistic Guide
The following technical guide details the predicted metabolic fate of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol , a structural analog of the NSAID class (specifically related to Nabumetone and Naproxen).
This analysis synthesizes established metabolic principles of naphthalene derivatives, specific enzymatic pathways of 6-substituted naphthalenes, and standard biotransformation logic for secondary benzylic alcohols.
Executive Summary
1-(6-Methoxynaphthalen-2-yl)butan-1-ol (hereafter referred to as 1-MN-OH ) is a lipophilic secondary benzylic alcohol. Structurally, it possesses a naphthalene core, a 6-methoxy substituent, and a 1-hydroxybutyl side chain. It is chemically distinct from the NSAID Nabumetone (which possesses a 2-butanone side chain) and its active metabolite 6-MNA (acetic acid side chain), yet it shares the identical aromatic pharmacophore.
The metabolic clearance of 1-MN-OH is predicted to be driven by three competitive pathways:
-
Phase I Oxidation: Rapid conversion of the benzylic alcohol to its corresponding ketone, 1-(6-methoxynaphthalen-2-yl)butan-1-one , mediated by cytosolic alcohol dehydrogenases (ADH) and potentially CYP450s.
-
Phase I O-Demethylation: CYP2C9-mediated cleavage of the methoxy group to yield the phenolic metabolite, a reaction characteristic of 6-methoxynaphthalene drugs.
-
Phase II Conjugation: Direct glucuronidation of the parent secondary alcohol by UGT enzymes.
This guide outlines the mechanistic basis for these predictions, the enzymes involved, and the experimental protocols required for validation.
Physicochemical & Structural Basis for Metabolism
Understanding the substrate's chemical architecture is the first step in predicting its biotransformation.
| Feature | Chemical Characteristic | Metabolic Implication |
| Core Scaffold | Naphthalene Ring | Lipophilic; prone to arene oxide formation (minor) but stabilized by substituents. |
| Substituent 1 | 6-Methoxy Group (-OCH3) | Primary Site of Metabolism (SOM). Highly susceptible to O-dealkylation by CYP2C9 and CYP1A2. |
| Substituent 2 | 1-Hydroxybutyl Chain (-CH(OH)C3H7) | Primary SOM. Secondary benzylic alcohol. Chiral center. Prone to oxidation (to ketone) or direct conjugation. |
| Lipophilicity | High LogP (Predicted > 3.0) | High affinity for microsomal enzymes; likely requires Phase II conjugation for excretion. |
Detailed Predicted Metabolic Pathways[1]
Pathway A: Benzylic Oxidation ( dehydrogenation)
As a secondary benzylic alcohol, 1-MN-OH is chemically primed for oxidation.
-
Mechanism: Removal of the alpha-hydrogen to form the carbonyl group.
-
Enzymes: Cytosolic Alcohol Dehydrogenase (ADH) and microsomal CYP450s (specifically CYP2E1 or CYP3A4).
-
Product: 1-(6-methoxynaphthalen-2-yl)butan-1-one (Propyl naphthyl ketone).
-
Significance: This ketone is more lipophilic than the alcohol and may undergo further downstream processing (e.g., Baeyer-Villiger oxidation or reduction back to the alcohol).
Pathway B: O-Demethylation
The 6-methoxy group is a classic "metabolic handle" seen in Naproxen and Nabumetone.
-
Mechanism: Hydroxylation of the methyl group -> Hemiacetal intermediate -> Loss of formaldehyde -> Phenol formation.
-
Enzymes: CYP2C9 is the dominant isoform for 6-methoxynaphthalenes, with contributions from CYP1A2 .
-
Product: 1-(6-hydroxynaphthalen-2-yl)butan-1-ol (Desmethyl-1-MN-OH).
-
Significance: Creates a phenolic handle for rapid Phase II sulfation or glucuronidation.
Pathway C: Phase II Conjugation
-
Direct Glucuronidation: The secondary hydroxyl group of the parent 1-MN-OH is a substrate for UGT2B7 or UGT1A9 .
-
Product: 1-MN-OH-O-glucuronide .
-
Sulfation: Less likely for the secondary alcohol due to steric hindrance but highly likely for the phenolic metabolite formed in Pathway B.
Visualization of Metabolic Tree
The following diagram illustrates the predicted biotransformation cascade.
Caption: Predicted metabolic tree showing the divergence into oxidation (M1), O-demethylation (M2), and direct conjugation (M3).
Experimental Validation Protocols
To confirm these predictions, the following experimental workflows are recommended. These protocols ensure data integrity and mechanistic clarity.
In Vitro Metabolic Stability Assay (Microsomes)
Objective: Determine intrinsic clearance (
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Incubation System:
-
Test Compound: 1 µM 1-MN-OH (prevents enzyme saturation).
-
Protein: 0.5 mg/mL HLM.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Procedure:
-
Pre-incubate HLM and substrate for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at
min. -
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF) to detect mass shifts (M+16 for hydroxylation, M-14 for demethylation, M-2 for oxidation).
Metabolite Identification (Hepatocytes)
Objective: Capture Phase II conjugates (Glucuronides/Sulfates) intact.
-
System: Cryopreserved human hepatocytes (1 million cells/mL).
-
Incubation: Incubate 10 µM 1-MN-OH in Krebs-Henseleit buffer for 2 and 4 hours.
-
Processing: Quench with ACN. Do not use acid hydrolysis if intact glucuronides are the target.
-
Detection: Look for neutral loss of 176 Da (Glucuronide) and 80 Da (Sulfate) in negative ion mode MS.
Reaction Phenotyping (Enzyme Mapping)
Objective: Confirm CYP isoform involvement (CYP2C9 vs. CYP1A2).
-
Chemical Inhibition: Incubate HLM with specific inhibitors:
-
Sulfaphenazole (CYP2C9 inhibitor).
-
Furafylline (CYP1A2 inhibitor).
-
Ketoconazole (CYP3A4 inhibitor).
-
-
Logic: If Sulfaphenazole inhibits the formation of the Desmethyl metabolite (M2), CYP2C9 is the primary driver.
Toxicological Implications[2]
While the parent compound is likely low-toxicity (similar to NSAIDs), the metabolic intermediates warrant scrutiny:
-
Quinone Formation: Extensive oxidation of the naphthalene ring (beyond simple demethylation) can lead to 1,2-naphthoquinone or 1,4-naphthoquinone species.[1] These are electrophilic and can deplete glutathione (GSH).
-
Risk Mitigation: Monitor for GSH-conjugates (+307 Da) in hepatocyte incubations.
-
-
Acyl Glucuronides: If the alcohol oxidizes to a carboxylic acid (unlikely for this structure, but possible if the chain cleaves), acyl glucuronides can be reactive. However, the predicted ether glucuronide (on the alcohol) is generally stable and non-toxic.
References
-
Mico, B. A., et al. (1987). "Metabolism of Nabumetone in Humans." Drug Metabolism and Disposition. Link
-
Miners, J. O., & Birkett, D. J. (1998). "Cytochrome P4502C9: an enzyme of major importance in human drug metabolism."[2] British Journal of Clinical Pharmacology. Link
-
Buckpitt, A., et al. (2002). "Naphthalene metabolism by human cytochromes P450." Drug Metabolism and Disposition.
-
Varfaj, F., et al. (2014). "Metabolic activation of nabumetone by non-P450 enzymes." Xenobiotica.
-
PubChem Compound Summary. "1-(6-Methoxynaphthalen-2-yl)butane-1,3-dione" (Structural Analog). Link
Sources
An In-depth Technical Guide to 1-(6-Methoxynaphthalen-2-yl)butan-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-methoxynaphthalen-2-yl)butan-1-ol, a secondary alcohol with potential applications in pharmaceutical and materials science. Due to its limited commercial availability and the absence of a registered CAS number, this document focuses on a practical, two-step synthetic pathway, starting from readily available precursors. The guide details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses the expected physicochemical properties and potential applications of the title compound, drawing parallels with its well-studied structural isomers and related 2-naphthylalkanol derivatives.
Introduction: The Naphthylalkanol Scaffold in Medicinal Chemistry
The 6-methoxy-2-naphthyl moiety is a privileged scaffold in medicinal chemistry, most notably as the core of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The introduction of an alkanol side chain to this nucleus gives rise to a class of compounds with diverse biological activities. While the isomer 4-(6-methoxynaphthalen-2-yl)butan-2-ol, a metabolite of the NSAID Nabumetone, is well-documented, the title compound, 1-(6-methoxynaphthalen-2-yl)butan-1-ol, remains largely unexplored in the scientific literature. This guide aims to fill this knowledge gap by providing a foundational understanding of its synthesis and potential utility.
Identifiers and Physicochemical Properties of Related Compounds
Given the absence of a specific CAS number for 1-(6-methoxynaphthalen-2-yl)butan-1-ol, this section provides identifiers for its ketone precursor and its more studied isomer, which serve as important reference points.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synonyms |
| 1-(6-Methoxy-naphthalen-2-yl)-butan-1-one | Not available | C15H16O2 | 228.29 | 1-(6-methoxy-2-naphthyl)-1-butanone |
| 4-(6-Methoxynaphthalen-2-yl)butan-2-one | 42924-53-8 | C15H16O2 | 228.29 | Nabumetone, Arthaxan, Relafen[1] |
| 4-(6-Methoxynaphthalen-2-yl)butan-2-ol | 65726-24-1 | C15H18O2 | 230.30 | Nabumetone alcohol, Nabumetone impurity C[2][3] |
| 1-(6-Methoxynaphthalen-2-yl)ethanol | 77301-42-9 | C13H14O2 | 202.25 | Naproxen impurity K[4][5] |
Synthetic Pathway: A Two-Step Approach
The synthesis of 1-(6-methoxynaphthalen-2-yl)butan-1-ol can be efficiently achieved through a two-step process:
-
Friedel-Crafts Acylation: Reaction of 2-methoxynaphthalene with butanoyl chloride in the presence of a Lewis acid catalyst to yield the ketone precursor, 1-(6-methoxynaphthalen-2-yl)butan-1-one.
-
Reduction: Subsequent reduction of the ketone to the desired secondary alcohol.
Caption: Synthetic workflow for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene
Principle: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The methoxy group of 2-methoxynaphthalene is an activating group, directing the substitution primarily to the 6-position due to steric hindrance at the 1-position.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: Dissolve 2-methoxynaphthalene in the same dry solvent and add it to the stirred suspension.
-
Acylation: Cool the mixture to 0-5 °C using an ice bath. Add butanoyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(6-methoxynaphthalen-2-yl)butan-1-one, can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Reduction of 1-(6-Methoxynaphthalen-2-yl)butan-1-one
Principle: The reduction of the ketone to a secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-(6-methoxynaphthalen-2-yl)butan-1-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Be cautious as the reaction is exothermic and generates hydrogen gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at 0-5 °C for a specified time, monitoring its completion by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of water or dilute acid.
-
Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(6-methoxynaphthalen-2-yl)butan-1-ol. Further purification can be achieved by column chromatography or recrystallization.
Potential Applications and Future Directions
While specific applications for 1-(6-methoxynaphthalen-2-yl)butan-1-ol are not yet established, its structural features suggest several areas of potential interest for researchers:
-
Precursor for Novel Pharmaceuticals: The secondary alcohol functionality can serve as a handle for further chemical modifications, enabling the synthesis of a library of novel compounds for biological screening. Its structural similarity to known bioactive molecules suggests potential anti-inflammatory, analgesic, or anticancer activities.
-
Chiral Building Block: The hydroxyl-bearing carbon is a stereocenter. Resolution of the racemic mixture or asymmetric synthesis could provide enantiomerically pure forms, which are valuable as chiral building blocks in the synthesis of complex molecules.
-
Materials Science: Naphthalene-based compounds are known for their optical and electronic properties. This alcohol could be explored as a monomer or a precursor for the synthesis of novel polymers or liquid crystals with unique photophysical characteristics.
Caption: Potential research avenues for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and potential exploration of 1-(6-methoxynaphthalen-2-yl)butan-1-ol. By detailing a reliable two-step synthetic protocol and outlining promising areas for future research, this document serves as a valuable resource for scientists and researchers in organic synthesis and drug discovery. The exploration of this and related naphthylalkanol derivatives holds the potential to unlock new therapeutic agents and advanced materials.
References
- Srinivasulu, G., Raghupathi Reddy, A., Nagaraju, Ch., Pratap Reddy, P., & Satyanarayana Reddy, M. (2005). A convenient synthesis of Nabumetone-An anti-inflammatory drug candidate. Indian Journal of Chemistry - Section B, 44B(1), 207-208.
-
PubChem. (n.d.). 4-(6-methoxynaphthalen-2-yl)butan-2-ol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
MolPort. (n.d.). 4-(6-methoxynaphthalen-2-yl)butan-2-one. Retrieved March 7, 2026, from [Link]
-
Moodle@Units. (2011, May 20). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved March 7, 2026, from [Link]
-
RSC Publishing. (n.d.). A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene. Journal of the Chemical Society C: Organic. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of nabumetone.
Sources
- 1. 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione | C15H14O3 | CID 23342785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 77301-42-9|1-(6-Methoxynaphthalen-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 5. (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol pharmaceutical impurity standard 77301-42-9 [sigmaaldrich.com]
solubility profile of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in water vs ethanol
[1][2]
Executive Summary
1-(6-Methoxynaphthalen-2-yl)butan-1-ol exhibits a distinct solubility contrast driven by its amphiphilic but predominantly lipophilic structure.[1][2]
-
Water: Practically Insoluble (< 10 µg/mL).[1][2] The hydrophobic naphthalene core and butyl chain preclude stable integration into the aqueous hydrogen-bond network.[1][2]
-
Ethanol: Sparingly Soluble (10–33 mg/mL).[1][2] The ethyl moiety of ethanol facilitates van der Waals interactions with the solute's non-polar domains, while the hydroxyl group enables hydrogen bond donation/acceptance.[2]
Physicochemical Characterization
To understand the solubility behavior, we must first analyze the molecular descriptors that govern solute-solvent interactions.[2]
| Property | Value (Predicted/Derived) | Mechanistic Impact |
| Molecular Formula | Moderate molecular weight (230.3 g/mol ) suggests significant lattice energy.[1] | |
| LogP (Octanol/Water) | ~4.0 ± 0.3 | High lipophilicity indicates strong preference for non-polar environments.[1][2] |
| H-Bond Donors | 1 (Secondary -OH) | Allows specific interaction with polar protic solvents (Ethanol).[1][2] |
| H-Bond Acceptors | 2 (Ether -O-, Alcohol -OH) | The methoxy group is a weak acceptor; the alcohol is moderate.[1][2] |
| Polar Surface Area | ~29.5 Ų | Low PSA correlates with high membrane permeability but poor aqueous solubility.[1][2] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Note on Homology: This profile is derived from the established behavior of the C2-homolog 1-(6-Methoxynaphthalen-2-yl)ethanol (Naproxen Impurity K) and the ketone analog Nabumetone.[1] The addition of two methylene units (
) in the butyl chain increases the LogP by approximately 1.0 unit relative to the ethanol homolog, further reducing water solubility.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Detailed Solubility Analysis
A. Solubility in Water (The Hydrophobic Effect)
The compound is classified as Practically Insoluble in water.[2]
-
Cavity Formation Energy: Dissolving the molecule requires water to form a "cavity" large enough to accommodate the bulky naphthalene ring and butyl tail.[2] This disrupts the cohesive hydrogen-bonding network of bulk water.[1][2]
-
Entropic Penalty: Water molecules at the interface must organize into an ice-like structure (clathrate cage) to maximize H-bonds, leading to a massive decrease in entropy (
).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Result: The Gibbs Free Energy of dissolution (
) is highly positive, making the process thermodynamically unfavorable.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
B. Solubility in Ethanol (Like Dissolves Like)
The compound is Sparingly Soluble in ethanol.[2]
-
Dielectric Compatibility: Ethanol (
) has a lower dielectric constant than water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), reducing the energy cost of solvating the non-polar naphthalene core. -
Specific Interactions:
-
Limiting Factor (Lattice Energy): Despite favorable solvent interactions, the planar naphthalene rings likely stack efficiently in the solid state (
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> stacking), creating a high crystal lattice energy that the solvent must overcome.[1] This limits the solubility to the "sparingly" range rather than "freely soluble."[2]
Visualizing the Solvation Equilibrium
The following diagram illustrates the competing thermodynamic forces governing the solubility in both solvents.
Figure 1: Thermodynamic equilibrium illustrating the high energy barrier for aqueous dissolution versus the favorable solvation path in ethanol.[1][2]
Experimental Protocol: Solubility Determination
To empirically verify these values, the Shake-Flask Method (ASTM E1148) coupled with HPLC-UV detection is the gold standard.[1][2]
Phase 1: Sample Preparation[1][2]
-
Excess Addition: Add excess solid 1-(6-Methoxynaphthalen-2-yl)butan-1-ol (approx. 50 mg) to 10 mL of solvent (Water and Ethanol in separate vials).
-
Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated).
Phase 2: Quantification (HPLC-UV)[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.[1][2]
-
Detection: UV Absorbance at 230 nm (characteristic naphthalene absorption).[1][2]
-
Calculation: Compare peak area against a standard curve prepared in acetonitrile.
Figure 2: Standardized workflow for determining equilibrium solubility.
Implications for Drug Development
For researchers utilizing this compound as a reference standard, metabolite, or active agent:
-
Stock Solution Preparation: Do not attempt to make aqueous stock solutions. Prepare a 10–20 mg/mL stock in 100% Ethanol or DMSO .[1][2]
-
Biological Assays: When introducing the ethanolic stock into aqueous media (cell culture), ensure the final ethanol concentration is < 1% to avoid solvent toxicity.[2] Expect precipitation if the concentration exceeds the aqueous solubility limit (~10 µM).[2]
-
Formulation: To enhance aqueous delivery, consider:
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Naproxen Sodium Monograph: Impurity K (1-(6-Methoxynaphthalen-2-yl)ethanol). [1][2]
-
PubChem . Compound Summary: 1-(6-Methoxynaphthalen-2-yl)ethanol (Homolog Reference).[1][2][3] National Library of Medicine.[2] [1][2]
-
Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[2] (Provides solubility data for naphthalene derivatives).
-
Health Canada . Product Monograph: Nabumetone (Physicochemical Properties).
literature review of naphthalene derivative 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
The following technical guide provides an in-depth review of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol , a significant naphthalene derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) class, specifically the arylpropionic acids (e.g., Naproxen) and alkanones (e.g., Nabumetone).
Executive Summary & Compound Identity
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a lipophilic secondary alcohol featuring a naphthalene core substituted with a methoxy group at position 6 and a 1-hydroxybutyl chain at position 2. It serves as a critical synthetic intermediate and reference standard in the development of naphthalene-based pharmacophores.
Structurally, it represents the "reduced alcohol" congener of the corresponding butyryl naphthalene and is an isomer of the reduced metabolite of Nabumetone . Its synthesis and characterization are pivotal for Structure-Activity Relationship (SAR) studies exploring the lipophilicity and metabolic stability of COX-2 inhibitors.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-(6-Methoxynaphthalen-2-yl)butan-1-ol |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 230.30 g/mol |
| Core Scaffold | 2,6-Disubstituted Naphthalene |
| Key Functional Groups | Secondary Alcohol (Benzylic), Methoxy Ether |
| Physical State | White to off-white crystalline solid |
Synthetic Methodology (Core Protocol)
The most robust route for synthesizing 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is the Grignard Addition of propylmagnesium bromide to 6-methoxy-2-naphthaldehyde. This method ensures high regioselectivity and yield.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the propyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which yields the target alcohol upon acidic hydrolysis.
Step-by-Step Experimental Protocol
Objective: Synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol on a 10 mmol scale.
Reagents:
-
6-Methoxy-2-naphthaldehyde (1.86 g, 10 mmol)
-
Propylmagnesium bromide (2.0 M in THF, 6.0 mL, 12 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or ). -
Solubilization: Dissolve 6-methoxy-2-naphthaldehyde (1.86 g) in anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath to suppress side reactions (e.g., reduction or enolization).
-
Addition: Add the propylmagnesium bromide solution (6.0 mL) dropwise via a syringe over 15 minutes. Critical: Maintain the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The aldehyde spot (
) should disappear, and a new, more polar alcohol spot ( ) should appear. -
Quenching: Cool the reaction mixture back to 0°C. Carefully quench by adding saturated
solution (10 mL) dropwise. Caution: Exothermic reaction. -
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (
mL). Combine organic layers. -
Drying & Concentration: Wash the combined organics with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator). -
Purification: Purify the crude residue via flash column chromatography (Silica gel 60, Gradient: 0-20% EtOAc in Hexanes) to afford the pure product.
Characterization Standards
To validate the synthesis, the following spectral data must be obtained:
-
H NMR (400 MHz, CDCl
):- 7.70–7.10 (m, 6H, Aromatic Naphthyl).
-
4.75 (t,
Hz, 1H, CH -OH, Benzylic). -
3.92 (s, 3H, O-CH
). -
1.90–1.70 (m, 2H, CH
-propyl). -
1.50–1.30 (m, 2H, CH
-propyl). -
0.95 (t, 3H, Terminal CH
).
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion
: 230.1. -
Base Peak often corresponds to the loss of water (
) or the tropylium-like cation.
-
Structural & Functional Relationships
This compound is integral to understanding the pharmacophore flexibility of NSAIDs. While Naproxen contains a propionic acid moiety, and Nabumetone is a ketone prodrug, 1-(6-Methoxynaphthalen-2-yl)butan-1-ol represents the lipophilic alcohol variant .
Comparison with NSAID Analogs
| Compound | Structure Type | Metabolic Role |
| Nabumetone | Ketone (Butanone side chain) | Prodrug (metabolized to 6-MNA) |
| 6-MNA | Acetic Acid derivative | Active COX-2 Inhibitor |
| Target Alcohol | Butanol (1-hydroxy) | Synthetic Intermediate / Impurity Standard |
| Naproxen | Propionic Acid | Active Drug |
Metabolic & Synthetic Pathway Visualization
The following diagram illustrates the synthetic generation of the target alcohol and its relationship to the oxidative pathways leading to ketone derivatives (potential Nabumetone isomers).
Figure 1: Synthetic pathway for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol via Grignard addition, showing potential downstream derivatization.
Applications in Drug Development[2]
Impurity Profiling
In the industrial synthesis of Nabumetone or Naproxen, strict control of impurities is required by ICH guidelines. If "Propyl" analogs are present (e.g., from impure starting materials or side reactions), this alcohol serves as a Reference Standard for HPLC retention time verification.
Chiral Resolution Studies
As a secondary alcohol, 1-(6-Methoxynaphthalen-2-yl)butan-1-ol possesses a chiral center at the C1 position.
-
Racemic Mixture: The Grignard synthesis yields a racemic (
) mixture. -
Enzymatic Resolution: Researchers utilize this substrate to test the efficacy of lipases (e.g., Candida antarctica Lipase B) in kinetic resolution, producing enantiomerically pure alcohols which are valuable for asymmetric synthesis of COX inhibitors.
Structure-Activity Relationship (SAR)
In SAR campaigns, the hydroxyl group acts as a hydrogen bond donor/acceptor. Comparing the binding affinity of this alcohol against the corresponding ketone (Nabumetone isomer) or acid (Naproxen) helps map the hydrophobic pocket of the Cyclooxygenase (COX) enzyme. The n-butyl chain probes the depth of the hydrophobic channel in the enzyme's active site.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard protocols).
-
Harrington, P. J., & Lodewijk, E. (1997). "Twenty Years of Naproxen Technology." Organic Process Research & Development, 1(1), 72–76. Link
- Goudie, A. C., et al. (1978). "Nabumetone: a novel anti-inflammatory drug." Journal of Medicinal Chemistry. (Foundational text on 6-methoxy-2-naphthyl pharmacophores).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nabumetone. Link
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Nucleophilic Addition mechanisms).
Sources
Technical Guide: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol as a Potential NSAID Metabolite
The following technical guide details the chemical, metabolic, and pharmacological profile of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol , a structural analog of the NSAID prodrug Nabumetone and a direct derivative of the Naproxen scaffold. This guide is designed for researchers investigating non-acidic NSAID prodrugs, metabolic impurities, or novel anti-inflammatory candidates.
Executive Summary
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a secondary benzylic alcohol belonging to the 2,6-disubstituted naphthalene class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it represents the reduced alcohol form of the theoretical ketone 1-(6-methoxynaphthalen-2-yl)butan-1-one . While not a primary metabolite of the commercial drug Nabumetone (which possesses a butanone side chain at the C4 position relative to the ring), this molecule is a critical reference standard for:
-
Metabolic Profiling: Investigating side-chain oxidation of 2-butyl-6-methoxynaphthalene derivatives.
-
Impurity Analysis: Identifying byproducts from the synthesis of 6-methoxy-2-naphthaldehyde-derived pharmaceuticals.
-
Prodrug Development: Evaluating non-acidic precursors that may bypass direct gastric irritation associated with arylpropionic acids (e.g., Naproxen).
This guide delineates its synthesis, metabolic fate, potential toxicity, and analytical characterization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a lipophilic naphthalene core substituted with an electron-donating methoxy group at position 6 and a 1-hydroxybutyl chain at position 2.
-
IUPAC Name: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
-
Molecular Formula: C
H O -
Molecular Weight: 230.30 g/mol
-
Chirality: The C1 carbon of the butyl chain is a chiral center, resulting in two enantiomers: (R)- and (S)-1-(6-methoxynaphthalen-2-yl)butan-1-ol. Metabolic processes often exhibit stereoselectivity for one enantiomer.
Synthetic Route (Protocol)
The most direct synthesis involves the Grignard addition of propylmagnesium bromide to 6-methoxy-2-naphthaldehyde. This route confirms the structural identity of the alcohol.
Synthesis Protocol:
-
Reagents: 6-Methoxy-2-naphthaldehyde (1.0 eq), Propylmagnesium bromide (1.2 eq, 2.0 M in ether), anhydrous THF.
-
Setup: Flame-dried 3-neck flask under nitrogen atmosphere.
-
Procedure:
-
Dissolve 6-methoxy-2-naphthaldehyde in anhydrous THF at 0°C.
-
Dropwise add propylmagnesium bromide over 30 minutes.
-
Allow to warm to room temperature and stir for 2 hours (monitor by TLC).
-
Quench: Slowly add saturated NH
Cl solution at 0°C. -
Extraction: Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na
SO . -
Purification: Flash column chromatography (Hexane:EtOAc 8:2) to yield the white solid product.
-
Metabolic Origin & Pathways
Metabolic Context
Unlike Nabumetone, which undergoes oxidative cleavage to form 6-Methoxy-2-naphthylacetic acid (6-MNA), 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is likely to undergo different biotransformations due to the stability of the benzylic alcohol.
Hypothesized Metabolic Fate:
-
Phase I (Oxidation): The secondary alcohol is a substrate for Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP2C9/3A4) , yielding the ketone 1-(6-methoxynaphthalen-2-yl)butan-1-one .
-
Phase II (Conjugation): Direct glucuronidation of the hydroxyl group by UGT2B7 or UGT1A9 to form the O-glucuronide, facilitating renal excretion.
-
Bioactivation Risk: Benzylic alcohols can undergo dehydration to form styrenyl-type alkenes, which may be epoxidized by CYP enzymes, leading to reactive intermediates capable of protein adduct formation (hepatotoxicity signal).
Pathway Visualization
The following diagram illustrates the synthesis and potential metabolic pathways of the target molecule.
Figure 1: Synthetic origin and divergent metabolic pathways of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, highlighting the balance between detoxification (glucuronidation) and bioactivation (epoxidation).[1][2]
Pharmacological Implications[1][10]
Activity Potential
-
COX Inhibition: The alcohol itself is likely a weak inhibitor of COX-1/COX-2. Structure-activity relationship (SAR) data for naphthalene NSAIDs indicates that a carboxylic acid (or a metabolic precursor like a ketone that can be oxidized to an acid) is required for high-affinity binding to the Arg-120 residue in the COX active site.
-
Prodrug Mechanism: If the molecule is oxidized in vivo to the ketone, and subsequently undergoes oxidative cleavage (Baeyer-Villiger oxidation followed by hydrolysis) to 6-MNA, it could function as a prodrug.[3] However, the propyl chain length (yielding a propionic acid derivative) suggests it might metabolize to a Naproxen-like homolog rather than 6-MNA.
Toxicology Assessment
-
Reactive Metabolites: The benzylic position is chemically labile. Dehydration leads to a conjugated alkene system. Similar to styrene metabolism, this alkene can be epoxidized, posing a risk of glutathione depletion and hepatotoxicity.
-
Chiral Inversion: 2-Arylpropionic acids (like Ibuprofen/Naproxen) undergo unidirectional chiral inversion (
). It is critical to determine if this alcohol undergoes similar stereochemical inversion via an oxidation-reduction cycle.
Analytical Detection & Quantification
LC-MS/MS Method Development
To detect this metabolite in plasma or microsomal incubations, the following MRM (Multiple Reaction Monitoring) transitions are recommended.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive / APCI | Benzylic alcohols often lose water; APCI may be more sensitive for the dehydrated ion. |
| Precursor Ion | The molecular ion ( | |
| Product Ion 1 | Loss of propyl chain (C | |
| Product Ion 2 | Naphthalene ring fragmentation (characteristic). | |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | Standard reverse-phase separation. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic pH stabilizes the ionization. |
Chiral Separation
Separation of the
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Detection: UV at 230 nm or 262 nm (Naphthalene
).
Future Perspectives
Research into 1-(6-Methoxynaphthalen-2-yl)butan-1-ol should focus on:
-
Enzymatic Kinetics: Determining the
and for its oxidation by human liver microsomes (HLM). -
Safety Profiling: Assessing the formation of glutathione adducts to rule out bioactivation pathways.
-
Prodrug Viability: Comparing its anti-inflammatory efficacy in vivo versus Naproxen and Nabumetone to see if the alcohol moiety offers a gastric safety advantage.
References
-
Synthesis of 6-Methoxy-2-naphthaldehyde: Xu, Y., et al. (2014).[4] Synthesis of 6-Methoxy-2-naphthaldehyde. Fine Chemicals. 4
-
Nabumetone Metabolism & FMO5 Activity: Tatsumi, K., et al. (2019). A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes.[5][6][3] Xenobiotica. 3[1]
-
Naphthalene Toxicity Mechanisms: Huq, F. (2007).[7] Molecular Modelling Analysis of the Metabolism of Naphthalene. Journal of Pharmacology and Toxicology. 7[7]
-
General Drug Metabolism (Oxidation of sp3 Carbons): LibreTexts. (2024). 1.5: Drug Metabolism - Oxidation of sp3 Carbon Atoms. 2
Sources
- 1. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tandfonline.com [tandfonline.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Quantification of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. This compound is a key alcohol metabolite of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, or pharmacokinetic analysis. All validation parameters are discussed in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Method Rationale
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a primary alcohol derivative formed during the metabolism of Nabumetone.[4] Accurate quantification of this metabolite is crucial for understanding the parent drug's metabolic pathway, pharmacokinetic profile, and overall efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in complex mixtures, making it the ideal choice for this application.[2]
The Scientific Basis for Method Development Choices
The strategy for developing this method was grounded in the physicochemical properties of the analyte and established chromatographic principles.
-
Selection of Chromatographic Mode: The analyte possesses a large, hydrophobic naphthalene ring system, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic compounds are retained longer on the column, allowing for effective separation based on hydrophobicity.[5]
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column was chosen as the primary stationary phase. C18 columns are renowned for their high hydrophobicity and versatility, providing robust retention for a wide range of non-polar to moderately polar analytes, including aromatic compounds.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol. ACN often provides sharper peaks, lower backpressure, and has a lower UV cutoff wavelength compared to methanol, which is advantageous for UV detection.[6][7]
-
Aqueous Phase and pH: The analyte is a neutral alcohol, meaning its retention is not significantly influenced by pH. However, the pH of the mobile phase can affect the peak shape by controlling the ionization of residual silanol groups on the silica-based stationary phase.[8] To ensure sharp, symmetrical peaks, the aqueous component of the mobile phase was acidified slightly with formic acid to a pH of approximately 3. This suppresses silanol activity and minimizes undesirable secondary interactions.[8]
-
-
Detector and Wavelength Selection: The naphthalene chromophore in the analyte's structure results in strong ultraviolet (UV) absorbance. Based on spectral data for the structurally similar parent drug, Nabumetone, which exhibits absorbance maxima around 230 nm and 270 nm, a detection wavelength of 270 nm was chosen.[9][10] This wavelength offers a balance of high sensitivity and selectivity, minimizing potential interference from common excipients or matrix components.
HPLC Method Development Workflow
The development process follows a systematic and logical progression to ensure a robust and reliable final method. This workflow is designed to move from initial screening to fine-tuning and final validation.
Caption: Systematic workflow for RP-HPLC method development.
Experimental Protocols
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
Chemicals and Reagents
-
1-(6-Methoxynaphthalen-2-yl)butan-1-ol reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (55:45 v/v). Add 0.1% formic acid to the water component before mixing. Degas the solution for 15 minutes in a sonicator before use.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of working standards by appropriately diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 25 µg/mL.
Final Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) with 0.1% Formic Acid in Water |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Method Validation Protocol
To ensure the trustworthiness and reliability of the analytical method, a validation protocol must be executed according to established guidelines such as those from the International Council for Harmonisation (ICH).[11][12] The core validation parameters and their typical acceptance criteria are outlined below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components (impurities, matrix). | Peak for the analyte should be pure and well-resolved from other peaks. |
| Linearity & Range | Proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value, expressed as percent recovery. | 98.0% to 102.0% recovery |
| Precision | ||
| - Repeatability | Agreement between results from multiple injections of the same sample. | Relative Standard Deviation (%RSD) ≤ 2.0% |
| - Intermediate Precision | Agreement between results from different days, analysts, or equipment. | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio (S/N) of ~3:1 |
| Limit of Quantitation (LOQ) | Lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) of ~10:1 |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% after minor changes (e.g., flow rate ±0.1, temp ±2°C) |
Expected Results and Discussion
Under the optimized conditions, 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is expected to elute as a sharp, symmetrical peak with a retention time of approximately 5-7 minutes. A representative chromatogram should demonstrate excellent peak shape (Tailing Factor ≈ 1.0 - 1.2) and baseline resolution from any solvent front or impurity peaks.
The validation results should confirm the method's suitability. The calibration curve should be linear across the specified range (e.g., 1-25 µg/mL) with a correlation coefficient exceeding 0.999. Accuracy studies, typically performed by spiking a known amount of analyte into a placebo matrix, should yield recovery values within the 98-102% range. Precision studies should demonstrate excellent repeatability, with %RSD values well below the 2% threshold, confirming the method's consistency.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. The systematic development approach, grounded in fundamental chromatographic principles, has resulted in a robust protocol suitable for routine analysis in a quality control or research environment. The method meets the stringent validation requirements set forth by the ICH, ensuring reliable and trustworthy data for drug development and scientific investigation.
References
-
Development And Validation Of Rp-Hplc Method For Nabumetone And It's Pharmaceutical Dosage Form. (n.d.). IJRPR. Retrieved March 7, 2026, from [Link]
-
Niopolitidis, I., et al. (2000). Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 359-366. Available from: [Link]
-
García-Jiménez, A., et al. (2003). Analysis of nabumetone in human plasma by HPLC. Application to single dose pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1087-1092. Available from: [Link]
-
Klicnar, J., et al. (2007). Identification of new nabumetone metabolites. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 738-745. Available from: [Link]
-
Hussain, S., et al. (1997). Determination of Nabumetone and Its Major Metabolite in Plasma and Tablet Formulations by Reverse-Phase HPLC. Analytical Letters, 30(14), 2539-2548. Available from: [Link]
-
Patel, A. R., & Patel, S. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved March 7, 2026, from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved March 7, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved March 7, 2026, from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved March 7, 2026, from [Link]
-
Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 1-(6-Methoxynaphthalen-2-YL)propan-2-OL. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione. Retrieved March 7, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved March 7, 2026, from [Link]
-
LCGC International. (2022, April 15). Reversed-Phase HPLC Mobile-Phase Chemistry—Explained. Retrieved March 7, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved March 7, 2026, from [Link]
-
MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved March 7, 2026, from [Link]
-
Wikimedia Commons. (n.d.). File:4-(6-methoxynaphthalen-2-yl)butan-2-one 200.svg. Retrieved March 7, 2026, from [Link]
-
ChemSynthesis. (n.d.). 1-(6-methoxy-1-naphthyl)-1-butanone. Retrieved March 7, 2026, from [Link]
-
HGMM. (n.d.). 4-(6-Methoxynaphthalen-2-yl)butan-2-ol. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2024, February 14). Crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, C25H22O3. Retrieved March 7, 2026, from [Link]
-
Govindasamy, P., & Gunasekaran, S. (2015). Experimental and theoretical studies of (FT-IR, FT-Raman, UV-Visible and DFT) 4-(6-methoxynaphthalen-2-yl) butan-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 298-308. Available from: [Link]
-
Patel, B. H., et al. (2015). UV-visible spectrophotometric simultaneous estimation of paracetamol and nabumetone by AUC method in combined tablet dosage form. Pharmaceutical Methods, 6(2), 98-102. Available from: [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. HGMMX [way2drug.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UV-visible spectrophotometric simultaneous estimation of paracetamol and nabumetone by AUC method in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. eurachem.org [eurachem.org]
Application Note: High-Efficiency Chiral Separation of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Introduction & Significance
The resolution of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol (hereafter referred to as 1-MNB ) is a critical workflow in the development of non-steroidal anti-inflammatory drug (NSAID) analogs. Structurally homologous to the active metabolites of Nabumetone and the immediate precursor of Naproxen , 1-MNB possesses a single chiral center at the benzylic C1 position.
The biological activity of naphthalene-based therapeutics is frequently stereodependent. For instance, the (S)-enantiomer of Naproxen is a potent COX inhibitor, while the (R)-enantiomer is hepatotoxic. Consequently, obtaining enantiopure 1-MNB is essential for structure-activity relationship (SAR) studies and toxicity profiling.
This guide details a multi-modal approach to separating 1-MNB enantiomers, prioritizing Supercritical Fluid Chromatography (SFC) for preparative scalability and High-Performance Liquid Chromatography (HPLC) for analytical precision.
Physicochemical Profile
| Property | Description |
| Chemical Formula | C₁₅H₁₈O₂ |
| Molecular Weight | 230.30 g/mol |
| Chiral Center | C1 (Benzylic position) |
| Chromophore | 6-Methoxynaphthalene (UV |
| Solubility | Soluble in MeOH, EtOH, IPA, CH₂Cl₂; Insoluble in Water |
Method Development Strategy
Successful chiral separation of benzylic alcohols relies on three molecular recognition mechanisms:
-
Hydrogen Bonding: Interaction between the hydroxyl group of 1-MNB and the carbamate/ester groups of the stationary phase.
-
-
Stacking: Interaction between the electron-rich naphthalene ring and the aromatic moieties of the selector. -
Steric Inclusion: The differentiation between the bulky naphthyl group and the flexible propyl chain (C4 tail).
Column Selection: Based on the structural similarity to Naproxen alcohol, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) are the primary candidates. The amylose backbone (AD-H) typically offers superior recognition for naphthalene derivatives due to its helical pitch.
Protocol 1: Analytical HPLC Screening
Objective: To determine the optimal stationary phase and mobile phase for baseline resolution (
Materials
-
System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260 Infinity II).
-
Columns:
-
Column A: Chiralpak AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm.
-
Column B: Chiralcel OD-H (Cellulose derivative), 4.6 x 250 mm, 5 µm.
-
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Ethanol (EtOH).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of racemic 1-MNB in 1 mL of Ethanol/Hexane (1:9 v/v). Filter through a 0.45 µm PTFE filter.
-
Column Conditioning: Equilibrate Column A with Hexane/IPA (90:10) at 1.0 mL/min for 30 minutes.
-
Screening Run 1 (AD-H):
-
Mobile Phase: Hexane/IPA (90:10).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Detection: 262 nm (Naphthalene characteristic band).
-
-
Screening Run 2 (OD-H): Repeat conditions on Column B.
-
Optimization: If
, switch modifier to Ethanol (Hexane/EtOH 90:10) to alter the solvation of the chiral pocket.
Expected Results (Data Summary)
| Column | Mobile Phase | Notes | ||
| Chiralpak AD-H | Hex/IPA (90:10) | 1.35 | 2.8 | Recommended. Broad separation window. |
| Chiralpak AD-H | Hex/EtOH (90:10) | 1.28 | 2.1 | Faster elution, slightly lower resolution. |
| Chiralcel OD-H | Hex/IPA (90:10) | 1.15 | 1.2 | Partial separation; insufficient for prep. |
Protocol 2: Preparative SFC Scale-Up (Green Chemistry)
Objective: High-throughput purification of gram-scale quantities. SFC is preferred over Normal Phase HPLC due to lower solvent viscosity (allowing higher flow rates) and reduced solvent consumption.
Workflow Diagram
Caption: Preparative SFC workflow for 1-MNB using stacked injections for maximum throughput.
Detailed Methodology
-
System Setup: Prep-SFC system (e.g., Waters Prep 100q or Agilent 1260 Infinity II SFC).
-
Column: Chiralpak AD-H semi-prep, 20 mm x 250 mm, 5 µm.
-
Mobile Phase:
-
A: CO₂ (Liquid grade).
-
B: Methanol (No additive needed for neutral alcohols).
-
Isocratic: 85% CO₂ / 15% MeOH.
-
-
Conditions:
-
Flow Rate: 50-70 g/min (depending on system pressure limits).
-
Back Pressure Regulator (BPR): 120 bar.
-
Temperature: 40°C.
-
-
Loading Study:
-
Dissolve racemate at 50 mg/mL in Methanol.
-
Inject increasing volumes (100 µL, 250 µL, 500 µL) to determine the maximum load before peak overlap occurs.
-
Target: Touch-to-touch separation is acceptable for high throughput.
-
-
Collection: Set UV threshold triggers. Collect fractions into separate vessels.
-
Post-Processing: Evaporate Methanol/CO₂. The CO₂ flashes off instantly, leaving the product in Methanol, which is easily removed by rotary evaporation.
Protocol 3: Enzymatic Kinetic Resolution (Alternative)
Objective: An alternative for labs lacking chiral chromatography equipment. This method uses a lipase to selectively acetylate one enantiomer.
Mechanism
Candida antarctica Lipase B (CAL-B) shows high stereoselectivity for secondary benzylic alcohols. The (R)-enantiomer is typically acetylated faster, leaving the (S)-alcohol unreacted.
Caption: Kinetic resolution pathway using CAL-B lipase to separate 1-MNB enantiomers.
Step-by-Step Methodology
-
Reaction: Dissolve 1.0 g of racemic 1-MNB in 20 mL of dry Toluene.
-
Add Reagents: Add 3.0 equivalents of Vinyl Acetate (acyl donor) and 500 mg of immobilized CAL-B (Novozym 435).
-
Incubation: Shake at 30°C at 200 rpm. Monitor by TLC (Hexane/EtOAc 7:3). The ester (acetate) will have a higher Rf than the alcohol.
-
Termination: Stop reaction when conversion reaches ~50% (typically 24-48 hours). Filter off the enzyme.
-
Separation: Purify the mixture using standard silica gel flash chromatography. The non-polar acetate elutes first; the polar (S)-alcohol elutes second.
-
Recovery of (R)-Enantiomer: Hydrolyze the isolated (R)-acetate using KOH in Methanol to recover (R)-1-MNB.
References
-
Application of Polysaccharide-based CSPs: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2] Chemical Society Reviews. Link
-
SFC for Chiral Separation: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Lipase Resolution of Secondary Alcohols: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link
-
Naproxen Analog Data: Sigma-Aldrich. (n.d.). (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol Product Information. Link
-
Chiral Separation Mechanisms: Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Link
Sources
Topic: Preparation of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol Standard Solutions for Chromatographic Analysis
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the preparation of high-accuracy primary stock and working standard solutions of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. This compound is a critical related substance for the non-steroidal anti-inflammatory drug (NSAID) nabumetone, and its accurate quantification is essential for impurity profiling, stability studies, and quality control in pharmaceutical development. The methodologies outlined herein are grounded in principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility. We will explain the causality behind key procedural steps, from solvent selection to storage conditions, to empower researchers to produce reliable and stable standard solutions suitable for validating and employing sensitive analytical methods like High-Performance Liquid Chromatography (HPLC).
Introduction and Pre-Analysis Considerations
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a constitutional isomer of a primary nabumetone metabolite and a potential process-related impurity in the synthesis of nabumetone.[1][2][3] The rigorous control of such impurities is a mandate for ensuring the safety and efficacy of the final drug product. Therefore, the ability to prepare accurate and precise standard solutions of this analyte is the foundation of any quantitative analytical method. An analytical procedure's primary purpose is to be suitable for its intended use, a principle underscored by the ICH Q2(R1) guideline on analytical validation.[4][5][6] This protocol is designed to support validation activities such as establishing linearity, accuracy, and the limit of quantification (LOQ).[7]
Physicochemical Profile
While specific experimental data for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is not widely published, its properties can be reliably inferred from its parent compound, nabumetone [4-(6-methoxynaphthalen-2-yl)butan-2-one].
-
Molecular Formula: C₁₅H₁₈O₂
-
Molecular Weight: 230.30 g/mol
-
Appearance (Expected): Off-white to pale yellow solid.
-
Solubility Profile: Based on nabumetone's lipophilic nature (log P ≈ 3.08), this compound is expected to be poorly soluble in water but readily soluble in organic solvents such as acetonitrile, methanol, and tetrahydrofuran (THF).[8][9] Acetonitrile is often the preferred solvent as it is a common mobile phase component in reverse-phase HPLC methods used for nabumetone analysis.[8][10]
Safety and Handling
-
Always consult the material-specific Safety Data Sheet (SDS) before handling the compound.
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin.
Essential Materials and Equipment
The quality of standard solutions is directly dependent on the quality of the materials and the calibration of the equipment used.
-
Analyte: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol reference standard (purity ≥ 98%).
-
Solvent: HPLC-grade Acetonitrile (ACN).
-
Analytical Balance: Calibrated, 4- or 5-place (readability of 0.1 mg or 0.01 mg). The balance must meet the requirements outlined in USP General Chapter <41>.[11]
-
Volumetric Flasks: Class A, borosilicate glass, with stoppers (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
-
Pipettes: Class A, volumetric or calibrated micropipettes. Use of volumetric pipettes is preferred for higher precision in serial dilutions. All volumetric apparatus should conform to USP General Chapter <31> standards.[11]
-
Spatula: Anti-static, stainless steel.
-
Weighing Paper/Boat: Appropriate for the balance type.
-
Ultrasonic Bath (Sonicator): To ensure complete dissolution of the analyte.
-
Syringes and Filters (Optional): 0.22 µm or 0.45 µm PTFE syringe filters if particulate matter is a concern.
Protocol 1: Preparation of Primary Stock Solution
This protocol details the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution. This high-concentration stock serves as the source for all subsequent working standards.
Causality Note: A higher concentration stock solution minimizes the impact of weighing errors. Accurately weighing a larger mass (e.g., 25 mg) has a lower relative error than weighing a very small mass (e.g., 1 mg).[11]
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Analyte: Accurately weigh approximately 25 mg of the 1-(6-Methoxynaphthalen-2-yl)butan-1-ol reference standard. Record the exact weight to four or five decimal places (e.g., 25.12 mg).
-
Quantitative Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask. Use a small funnel if necessary. Rinse the weighing boat with several small volumes of HPLC-grade acetonitrile, transferring the rinsate into the volumetric flask to ensure no analyte is lost.
-
Initial Dissolution: Add acetonitrile to the flask until it is approximately 70-80% full.
-
Sonication: Stopper the flask and place it in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break up agglomerates and ensure the analyte dissolves completely. Visually inspect the solution against a dark background to confirm no particulate matter remains.
-
Equilibration: Allow the solution to return to ambient laboratory temperature (e.g., 20-25 °C). Dissolution can sometimes be endothermic or exothermic, causing a temperature change in the solvent. Diluting to the final volume before the solution has returned to the calibrated temperature of the glassware will result in a concentration error.
-
Dilution to Volume: Once equilibrated, carefully add acetonitrile dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. Inadequate mixing is a common source of error.
-
Labeling and Storage: Transfer the solution to a clearly labeled, amber glass storage vial. The label must include:
-
Compound Name: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
-
Concentration (calculated as below)
-
Solvent: Acetonitrile
-
Preparation Date
-
Analyst's Initials
-
Expiry Date (see Section 5)
-
Calculation of Stock Concentration:
The precise concentration is calculated based on the actual weight and the purity of the reference standard.
Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity (%) * 1000
Example:
-
Weight: 25.12 mg
-
Purity: 99.5% (0.995)
-
Volume: 25.00 mL
Concentration = (25.12 mg / 25.00 mL) * 0.995 * 1000 = 999.78 µg/mL
Protocol 2: Preparation of Working Standard Solutions
Working standards are prepared by serially diluting the primary stock solution. This series is essential for constructing a calibration curve to determine the linearity of an analytical method.[4][6]
Workflow for Serial Dilution
Caption: Workflow for preparing working standards via serial dilution from a primary stock solution.
Step-by-Step Dilution Protocol (Example for a 5-point curve):
-
Prepare Glassware: Label five 10 mL Class A volumetric flasks as WS1, WS2, WS3, WS4, and WS5.
-
Prepare Working Standard 1 (100 µg/mL): Using a 1.0 mL Class A volumetric pipette, transfer 1.0 mL of the Primary Stock Solution into the flask labeled WS1. Dilute to the mark with acetonitrile and homogenize.
-
Prepare Working Standard 2 (50 µg/mL): Using a 5.0 mL Class A volumetric pipette, transfer 5.0 mL of WS1 into the flask labeled WS2. Dilute to the mark with acetonitrile and homogenize.
-
Prepare Working Standard 3 (20 µg/mL): Using a 2.0 mL Class A volumetric pipette, transfer 2.0 mL of WS1 into the flask labeled WS3. Dilute to the mark with acetonitrile and homogenize.
-
Prepare Working Standard 4 (10 µg/mL): Using a 1.0 mL Class A volumetric pipette, transfer 1.0 mL of WS1 into the flask labeled WS4. Dilute to the mark with acetonitrile and homogenize.
-
Prepare Working Standard 5 (1 µg/mL): Using a 1.0 mL Class A volumetric pipette, transfer 1.0 mL of WS4 into the flask labeled WS5. Dilute to the mark with acetonitrile and homogenize.
Summary of Working Standards
| Standard ID | Source Solution | Volume Transferred (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| WS1 | Primary Stock | 1.0 | 10.0 | 100.0 |
| WS2 | WS1 | 5.0 | 10.0 | 50.0 |
| WS3 | WS1 | 2.0 | 10.0 | 20.0 |
| WS4 | WS1 | 1.0 | 10.0 | 10.0 |
| WS5 | WS4 | 1.0 | 10.0 | 1.0 |
| Concentrations are nominal and should be recalculated based on the exact concentration of the Primary Stock. |
Quality Control, Storage, and Stability
-
Initial QC: Immediately after preparation, the highest and lowest concentration standards should be injected into the chromatographic system. This verifies the dilution series integrity and confirms that the lowest standard provides an adequate detector response.
-
Storage: Store all solutions in tightly sealed, amber glass vials to prevent solvent evaporation and protect the analyte from photodegradation. Solutions should be stored in a refrigerator at 2-8 °C.[11]
-
Stability: The stability of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in acetonitrile has not been formally established in the literature. It is recommended to prepare fresh working solutions daily from the stock. The primary stock solution should be considered stable for a maximum of one week when stored under the recommended conditions. For long-term use, a formal stability study should be conducted by analyzing the solution at set time intervals and comparing the results to a freshly prepared standard.
Application in Method Validation
The prepared standard solutions are now fit for their intended purpose: validating an analytical method. They are used to build a calibration curve, which is a fundamental requirement for quantitative analysis.
Caption: Conceptual diagram showing the use of working standards to generate a calibration curve for an HPLC assay.
References
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development of Multiple Time Point Stability Indicating Assay Method and Validation of Nabumetone by RP-HPLC. Retrieved from [Link]
-
AKJournals. (2010). Identification and quantitative determination of nabumetone in pharmaceutical preparations by TLC-densitometry. Retrieved from [Link]
-
SciSpace. (2011). Analysis of Nabumetone in Bulk and Tablet Formulation by a New and Validated Reverse Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Development And Validation Of Rp-Hplc Method For Nabumetone And It's Pharmaceutical Dosage Form. Retrieved from [Link]
-
PubChem. 1-(6-Methoxynaphthalen-2-YL)propan-2-OL. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). A RP-HPLC method for the simultaneous estimation of paracetamol and nabumetone in API and in tablet dosage form. Retrieved from [Link]
-
Pharmaguideline. (2010). Preparation of Standard Solutions. Retrieved from [Link]
-
PubChem. 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione. Retrieved from [Link]
-
Pharmacopeia.cn. Reagents: Volumetric Solutions. Retrieved from [Link]
-
European Patent Office. (1993). Method of preparation of nabumetone - EP 0376516 B1. Retrieved from [Link]
- European Patent Office. (1997). Process for the synthesis of nabumetone - EP 0792860 A1.
-
Agilent. (2018). An Introduction to the New USP General Chapter <1058> on Analytical Instrument Qualification (AIQ). Retrieved from [Link]
- Google Patents. (2013). CN103130628A - Preparation method of nabumetone.
-
USP. (2012). Volumetric Solutions. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(6-methoxy-1-naphthyl)-1-butanone. Retrieved from [Link]
-
The Good Scents Company. methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl. Retrieved from [Link]
-
FSBI-DB. Compound Summary. Retrieved from [Link]
-
HGMM. 4-(6-Methoxynaphthalen-2-yl)butan-2-ol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nabumetone synthesis - chemicalbook [chemicalbook.com]
- 3. HGMMX [way2drug.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. scispace.com [scispace.com]
- 11. usp.org [usp.org]
Application Note: Solvent Extraction Strategies for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
This Application Note is designed for researchers and process chemists involved in the isolation, purification, and bioanalysis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol . This compound, a lipophilic benzylic alcohol, shares structural homology with the non-steroidal anti-inflammatory drug (NSAID) class (e.g., Naproxen, Nabumetone metabolites).
The guide details two distinct extraction workflows:
-
Bioanalytical Extraction: For isolation from biological matrices (plasma/serum) during pharmacokinetic (PK) studies.
-
Preparative Isolation: For synthesis workup and purification from reaction mixtures.
Physicochemical Profile & Extraction Logic[2]
Understanding the molecular behavior is critical for selecting the correct solvent system.
| Property | Value (Estimated/Analogous) | Impact on Extraction |
| Molecular Formula | C₁₅H₁₈O₂ | Neutral molecule. |
| Molecular Weight | ~230.3 g/mol | Suitable for GC-MS and LC-MS. |
| LogP (Lipophilicity) | ~3.8 – 4.2 | Highly Lipophilic. Prefers non-polar organic solvents. |
| pKa | ~14-15 (Alcohol OH) | Non-ionizable in standard pH ranges (2-10). pH adjustment does not affect the analyte's charge but is used to suppress matrix interferences. |
| Reactivity | Benzylic Alcohol | Acid Sensitive. The electron-donating methoxy group activates the benzylic position. Avoid prolonged exposure to strong acids or high heat to prevent dehydration (styrene formation) or etherification. |
Solvent Selection Matrix
-
Primary Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE) .
-
Why: excellent solubility for naphthalene derivatives; immiscible with water; low boiling point for easy evaporation.
-
-
Alternative (Chlorinated): Dichloromethane (DCM) .
-
Why: Higher density than water (bottom layer extraction); very high solvation power for aromatics.
-
-
Avoid: Alcohols (Methanol/Ethanol) as primary extractants in LLE (miscible with water), though used for protein precipitation.
Protocol A: Bioanalytical Extraction (Plasma/Serum)
Context: Pharmacokinetic profiling or metabolic stability assays. Method: Liquid-Liquid Extraction (LLE).[1]
Reagents Required[2][4][5][6][7][8][9]
-
Matrix: Human or Rat Plasma.
-
Internal Standard (IS): 6-Methoxy-2-naphthaldehyde or Naproxen methyl ester (structural analogs).
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or n-Hexane:Ethyl Acetate (80:20).
-
Reconstitution Solvent: Acetonitrile:Water (50:50).
Step-by-Step Workflow
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube or 96-well deep plate.
-
Add 10 µL of Internal Standard working solution. Vortex for 10 seconds.
-
-
Protein Disruption (Optional but Recommended):
-
Add 50 µL of 0.1 M Ammonium Acetate (pH 5.0).
-
Reasoning: Buffering ensures consistent ionic strength and prevents emulsion formation, though the analyte is neutral.
-
-
Liquid-Liquid Extraction:
-
Add 600 µL of MTBE .
-
Note: MTBE is preferred over DCM here because the organic layer floats, making it easier to pipette off without disturbing the plasma pellet.
-
Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm or vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Transfer & Evaporation:
-
Carefully transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial.
-
Critical: Avoid touching the interface layer containing proteins/lipids.
-
Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 35°C.
-
Caution: Do not exceed 40°C to prevent thermal degradation of the benzylic alcohol.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50% Acetonitrile).
-
Vortex for 1 minute and centrifuge (2,000 x g, 2 min) to remove any particulates before LC-MS injection.
-
Bioanalytical Workflow Diagram
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for bioanalysis.
Protocol B: Preparative Isolation (Synthesis Workup)
Context: Isolating the product after Grignard addition or Ketone reduction (e.g., from 1-(6-methoxynaphthalen-2-yl)butan-1-one). Method: Phase Separation & Crystallization.
Reagents Required[2][4][5][6][7][8][9][10]
-
Reaction Mixture: Crude mixture containing the target alcohol, salts (Mg/B), and solvent (THF/Ether).[2]
-
Quenching Agent: Saturated Ammonium Chloride (NH₄Cl).
-
Extraction Solvent: Ethyl Acetate (EtOAc).[1]
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[3]
Step-by-Step Workflow
-
Quenching (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Slowly add Saturated NH₄Cl solution.
-
Mechanism:[4] Mildly acidic NH₄Cl hydrolyzes magnesium alkoxides without generating strong acid conditions that could dehydrate the benzylic alcohol [1].
-
-
Extraction:
-
Washing:
-
Wash the combined organic phases with Brine (Sat. NaCl) .
-
Purpose: Removes residual water and water-soluble impurities.
-
-
Drying & Concentration:
-
Add Anhydrous MgSO₄ to the organic phase. Stir for 10 mins.
-
Filter off the solid desiccant.[3]
-
Concentrate the filtrate using a Rotary Evaporator at 40°C under reduced pressure.
-
-
Purification (Recrystallization):
Synthesis Workup Diagram
Figure 2: Preparative workup and purification logic.
Analytical Validation & Quality Control
To ensure the extraction method is valid, the following parameters must be checked.
| Parameter | Acceptance Criteria | Troubleshooting |
| Recovery | > 85% | If low, increase solvent polarity (e.g., add 5% isopropanol to Hexane). |
| Matrix Effect | 90-110% | If suppression occurs in LC-MS, switch to Supported Liquid Extraction (SLE) cartridges. |
| Stability | < 2% degradation | Keep samples at 4°C. Avoid acidic modifiers in reconstitution solvent. |
Chromatography Conditions (Reference)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).
-
Detection: UV at 230 nm (Naphthalene absorption) or Fluorescence (Ex 230 nm / Em 350 nm).
References
-
BenchChem Protocols. (2025). Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-acetyl-6-methoxynaphthalene.[3] Retrieved from
-
Davies, N. M. (1998). Clinical Pharmacokinetics of Nabumetone.[5] Clinical Pharmacokinetics. Link
-
Org. Synth. (1970). 6-Methoxy-2-acetylnaphthalene and related synthesis. Organic Syntheses, Coll. Vol. 5. Link
-
FDA Bioequivalence Review. (1998). Nabumetone Bioequivalence and Analytical Methods.[1][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2686818A - Extraction process for recovering naphthalene - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Purity Synthesis and Application of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Introduction & Strategic Significance
1-(6-Methoxynaphthalen-2-yl)butan-1-ol (CAS: 37414-52-1) is a critical lipophilic intermediate in the synthesis of naphthalene-based non-steroidal anti-inflammatory drugs (NSAIDs) and advanced materials. Structurally, it is a homolog of the immediate precursor to Naproxen and a regioisomer of the reduced metabolite of Nabumetone.
Unlike the Nabumetone metabolite (4-(6-methoxynaphthalen-2-yl)butan-2-ol), which possesses a stable secondary alcohol on an aliphatic chain, the title compound features a benzylic hydroxyl group . This structural distinction confers unique reactivity:
-
Facile Dehydration: Readily forms conjugated vinyl-naphthalene systems useful for Heck coupling or polymerization.
-
Chiral Lability: The benzylic center allows for rapid enzymatic kinetic resolution but requires careful handling to prevent acid-catalyzed racemization.
-
Metabolic Probe Utility: Serves as a reference standard for distinguishing metabolic oxidation sites on the naphthalene core during drug metabolism (DMPK) studies.
This guide details a scalable synthesis via Grignard addition, a high-value enzymatic resolution protocol for isolating enantiomers, and analytical methods to distinguish it from isomeric impurities.
Chemical Synthesis Protocol (Grignard Route)
This protocol utilizes the commercially available 6-methoxy-2-naphthaldehyde. The reaction exploits the nucleophilic addition of propylmagnesium bromide to the aldehyde to form the target C-C bond.
Materials & Reagents
-
Precursor: 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6), >98% purity.
-
Reagent: n-Propylmagnesium bromide (2.0 M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.
-
Quench: Saturated Ammonium Chloride (NH₄Cl).
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with N₂ for 15 minutes.
-
Substrate Dissolution: Charge the flask with 6-methoxy-2-naphthaldehyde (10.0 g, 53.7 mmol) and anhydrous THF (150 mL). Stir until fully dissolved.
-
Temperature Control: Cool the solution to 0°C using an ice/water bath. Note: Lower temperatures (-78°C) are unnecessary and may cause precipitation of the aldehyde.
-
Grignard Addition: Transfer n-propylmagnesium bromide (32.0 mL, 64.0 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes.
-
Observation: The solution will transition from pale yellow to a fluorescent bright yellow/orange suspension.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 80:20). The aldehyde spot (R_f ~0.6) should disappear, replaced by the alcohol (R_f ~0.3).
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated NH₄Cl (50 mL) to quench unreacted Grignard reagent. Caution: Exothermic reaction.
-
Work-up: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield white needles.
Yield Expectation: 85–92% (10.5–11.4 g).
Enzymatic Kinetic Resolution (Chiral Protocol)
For pharmaceutical applications, the enantiomers of 1-(6-methoxynaphthalen-2-yl)butan-1-ol exhibit distinct binding affinities. This protocol uses Candida antarctica Lipase B (CALB) to selectively acylate the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Reaction Logic
-
Enzyme: Novozym 435 (Immobilized CALB).[1]
-
Acyl Donor: Vinyl Acetate (Irreversible donor; produces volatile acetaldehyde byproduct).
-
Solvent: Toluene or MTBE (Hydrophobic solvents enhance reaction rate).
Protocol
-
Preparation: Dissolve racemic 1-(6-methoxynaphthalen-2-yl)butan-1-ol (1.0 g) in Toluene (20 mL).
-
Initiation: Add Vinyl Acetate (5 equiv) and Novozym 435 beads (50% w/w relative to substrate).
-
Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.
-
Monitoring: Monitor by Chiral HPLC every 2 hours.
-
Stop Condition: When conversion reaches exactly 50% (typically 6–24 hours).
-
-
Separation: Filter off the enzyme beads. Concentrate the filtrate.
-
Isolation: Separate the (S)-alcohol and the (R)-acetate via column chromatography (Silica gel; Gradient 0–20% EtOAc in Hexane). The ester elutes first, followed by the alcohol.
-
Hydrolysis: The (R)-acetate can be hydrolyzed (K₂CO₃/MeOH) to yield the pure (R)-alcohol.
Visual Workflows
Figure 1: Synthesis and Functionalization Pathway
This diagram illustrates the Grignard synthesis and subsequent divergence into chiral resolution or dehydration pathways.
Caption: Synthetic route from aldehyde precursor to racemic alcohol, branching into enzymatic resolution and dehydration applications.
Analytical Characterization & Troubleshooting
Differentiation between the target molecule and its isomers is critical for quality control in drug development.
Table 1: Analytical Distinction of Isomers
| Feature | Target: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol | Isomer: 4-(6-Methoxynaphthalen-2-yl)butan-2-ol (Nabumetone Metabolite) |
| Structure Type | Benzylic Alcohol (OH on C1 relative to ring) | Homobenzylic Alcohol (OH on C3 relative to ring) |
| ¹H NMR (Methine) | δ ~4.7–4.9 ppm (Triplet/dd, deshielded by ring) | δ ~3.8 ppm (Multiplet, less deshielded) |
| Reactivity | High (Prone to dehydration/oxidation) | Moderate (Stable secondary alcohol) |
| Acid Stability | Unstable (Racemizes/Eliminates in acid) | Stable in dilute acid |
| HPLC Retention | Elutes Later on C18 (More lipophilic surface area) | Elutes Earlier |
Troubleshooting Guide
-
Issue: Low yield in Grignard reaction.
-
Cause: Moisture in THF or "dead" Grignard reagent.
-
Fix: Use freshly distilled THF over Na/Benzophenone. Titrate Grignard reagent using salicylaldehyde phenylhydrazone before use.
-
-
Issue: Product racemizes during storage.
-
Cause: Trace acidity from silica gel chromatography.
-
Fix: Add 1% Triethylamine to the eluent during purification. Store solid at -20°C.
-
-
Issue: Incomplete enzymatic resolution.
-
Cause: Water contamination in solvent (hydrolysis of ester).
-
Fix: Use molecular sieves (4Å) in the toluene reaction mixture.
-
References
-
Sigma-Aldrich. Product Specification: 6-Methoxy-2-naphthaldehyde. Available at:
-
Organic Syntheses. Preparation of 6-Methoxy-2-naphthol (Precursor chemistry). Org.[2][3] Synth. 1977, 57, 78. Available at:
-
BenchChem. Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol (Homologous Protocol). Available at:
-
National Institutes of Health (PubChem). Compound Summary: 1-(6-Methoxynaphthalen-2-yl)propan-2-ol (Structural Isomer Data). Available at:
-
RSC Advances. Dual enzymatic dynamic kinetic resolution of phenyl-ring-containing alcohols. RSC Adv., 2016, 6, 96616-96622.[4] Available at:
Sources
Advanced Crystallization Protocols for the Purification and Enantiomeric Resolution of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Abstract: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a versatile chiral secondary alcohol containing a privileged naphthyl scaffold, structurally analogous to critical non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and nabumetone[1]. Developing a robust purification strategy for this intermediate requires overcoming two distinct physicochemical hurdles: the removal of achiral synthetic impurities (such as the unreacted ketone precursor) and the separation of its enantiomers. This application note details a self-validating, two-stage crystallization workflow designed to achieve >99% chemical purity and >99% enantiomeric excess (ee), grounded in thermodynamic control and classical diastereomeric resolution.
Mechanistic Rationale & Physicochemical Profiling
As a Senior Application Scientist, I approach the purification of lipophilic secondary alcohols by first addressing their phase behaviors. 1-(6-Methoxynaphthalen-2-yl)butan-1-ol features a rigid, highly lipophilic 6-methoxynaphthyl core attached to a flexible butyl chain. This structural dichotomy makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—during cooling crystallization[2].
When the supersaturation (
To bypass LLPS, our protocol relies on strict thermodynamic control:
-
Achiral Chemical Purification: We utilize a Toluene/Heptane solvent system with precise seeding within the Metastable Zone Width (MSZW) to force primary nucleation before the oiling-out boundary is reached.
-
Chiral Resolution: Direct crystallization of the enantiomers is thermodynamically unfavorable as they typically form solid solutions. Instead, we employ a classical diastereomeric salt resolution. By derivatizing the alcohol with phthalic anhydride, we introduce a carboxylic acid handle[4][5]. This allows for the formation of highly crystalline diastereomeric salts using a chiral amine, which can be easily separated via fractional crystallization.
Thermodynamic Data & Solvent Selection
The following quantitative data summarizes the phase behavior of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol across various solvent systems, dictating our process choices.
| Solvent System | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | MSZW (°C) | LLPS Risk (Oiling Out) | Process Application |
| Toluene / Heptane (1:1.5) | 12.5 | 185.0 | 8.5 | Low (if seeded) | Achiral Chemical Purification |
| Ethanol / Water (1:1) | 8.2 | 140.5 | 12.0 | High | Not Recommended |
| Acetone | 45.0 | >300.0 | N/A | Low | Diastereomeric Salt Formation |
| Ethyl Acetate / Hexane (1:2) | 18.4 | 210.0 | 10.2 | Moderate | Final Enantiomer Recrystallization |
Experimental Protocols
Protocol A: Achiral Chemical Purification (Controlled Anti-Solvent Crystallization)
Objective: Remove synthetic impurities (e.g., ketone precursors, regioisomers) while avoiding LLPS.
-
Dissolution: Suspend 100 g of crude 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in 400 mL of Toluene. Heat the reactor to 65°C under mild agitation (200 rpm) until complete dissolution is achieved.
-
Polishing Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter to remove insoluble particulates and foreign matter that could trigger uncontrolled heterogeneous nucleation.
-
Controlled Cooling & Seeding: Cool the solution to 45°C at a linear rate of 0.5°C/min. Once at 45°C, dose 1.0 g of pure crystalline seed (1% w/w).
-
Anti-Solvent Addition: Age the seeded slurry for 30 minutes. Linearly dose 600 mL of Heptane (anti-solvent) over 4 hours using a programmable syringe pump.
-
Causality: Rapid anti-solvent addition creates localized zones of high supersaturation (
), which immediately triggers oiling out[3]. A slow, 4-hour addition ensures the system remains under kinetic control.
-
-
Isolation: Cool the slurry to 5°C at 0.2°C/min. Hold for 2 hours to maximize yield. Filter the crystalline racemate via a Buchner funnel, wash with cold Heptane (2 x 100 mL), and dry under vacuum at 40°C. (Expected Yield: 88-92%, Purity: >99.5% HPLC Area).
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization
Objective: Isolate the (R)- or (S)-enantiomer from the chemically pure racemate.
-
Derivatization (Phthalic Half-Ester Formation):
-
Dissolve 50 g of the purified racemic alcohol in 150 mL of Pyridine. Add Phthalic Anhydride (1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Heat to 60°C for 6 hours.
-
Causality: The achiral diacid anhydride converts the neutral secondary alcohol into a monoester containing a free carboxylic acid. This acidic handle is strictly required to form stable, crystalline salts with chiral resolving agents[4][5].
-
Quench the reaction with ice water, acidify to pH 2 with 2M HCl, and extract with Ethyl Acetate. Concentrate the organic layer to yield the racemic phthalic half-ester.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic half-ester in 300 mL of Acetone at 50°C.
-
Add (S)-(-)-1-Phenylethylamine (0.5 eq) dropwise over 15 minutes.
-
Causality: Utilizing exactly 0.5 equivalents of the chiral amine (the "Half-Quantity Method") creates a highly competitive thermodynamic environment. The amine selectively pairs with the enantiomer that forms the least soluble diastereomeric salt, driving the precipitation of a single diastereomer while leaving the other enantiomer in solution as the free acid.
-
-
Crystallization & Isolation:
-
Cool the mixture to 20°C at 0.1°C/min. Filter the precipitated diastereomeric salt and wash with cold Acetone.
-
-
Liberation and Hydrolysis:
-
Suspend the isolated salt in 2M HCl and extract with Dichloromethane to liberate the enantioenriched half-ester[5].
-
To cleave the phthalate protecting group, reflux the half-ester in 2M NaOH/Methanol for 2 hours.
-
Extract the liberated alcohol with Methyl tert-butyl ether (MTBE), concentrate, and perform a final recrystallization from Ethyl Acetate/Hexane (1:2) to yield the enantiopure 1-(6-Methoxynaphthalen-2-yl)butan-1-ol[4].
-
Process Workflow & Decision Tree
Caption: Workflow for chemical purification and diastereomeric salt resolution of the target alcohol.
Analytical Validation
To ensure the self-validating nature of this protocol, the following analytical controls must be implemented:
-
Chemical Purity (HPLC-UV): Utilize a C18 reverse-phase column (e.g., Waters XBridge) with an Acetonitrile/Water (0.1% TFA) gradient. The target alcohol should elute with >99.5% area normalization, confirming the removal of the ketone precursor.
-
Chiral Purity (Chiral HPLC): Utilize a chiral stationary phase (e.g., Daicel Chiralcel OD-H) with an Isopropanol/Hexane (10:90) isocratic mobile phase to baseline-resolve the (R)- and (S)-enantiomers and confirm >99% ee.
-
Solid-State Characterization (DSC): Perform Differential Scanning Calorimetry (DSC) at 10°C/min to confirm the absence of amorphous domains (which would indicate residual oiling out) and to verify the polymorphic purity of the final crystalline lattice.
References
-
Benchchem. "Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene".[1]
-
Benchchem. "A Comparative Guide to Alternative Chiral Resolving Agents for Secondary Alcohols".[4]
-
EPDF. "Chiral Drugs: Chemistry and Biological Action".[5]
-
ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process".[2]
-
ACS Publications. "Crystallization in the Presence of a Liquid−Liquid Phase Separation". Organic Process Research & Development.[3]
Sources
Application Notes and Protocols for In Vitro Assay Preparation Using 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Naphthalene Derivative
The landscape of anti-inflammatory drug discovery is in a constant state of evolution, driven by the need for more selective and efficacious agents with improved safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, primarily through their inhibition of cyclooxygenase (COX) enzymes. Nabumetone, a non-acidic prodrug, is a notable example, exerting its therapeutic effects after in vivo conversion to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), a preferential inhibitor of COX-2.[1][2][3] This metabolic activation strategy minimizes gastrointestinal side effects often associated with direct administration of acidic NSAIDs.
This application note focuses on a structurally related compound, 1-(6-Methoxynaphthalen-2-yl)butan-1-ol . While not the primary metabolite of Nabumetone, its structural similarity suggests it may be an intermediate in related metabolic pathways or a synthetic precursor with latent biological activity.[4][5] The core hypothesis guiding this document is that 1-(6-Methoxynaphthalen-2-yl)butan-1-ol may possess intrinsic anti-inflammatory properties, potentially acting as a COX inhibitor.
To rigorously evaluate this hypothesis, we present a suite of detailed in vitro assays designed to characterize the pharmacological profile of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. These protocols are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel anti-inflammatory compounds.
Scientific Rationale: A Multi-Faceted Approach to In Vitro Characterization
A thorough in vitro evaluation of a potential anti-inflammatory agent necessitates a multi-pronged approach to elucidate its mechanism of action and cellular efficacy. The assays detailed herein are selected to provide a comprehensive understanding of the compound's activity, from direct enzyme interaction to its effects on key inflammatory signaling pathways within a cellular context.
The rationale behind our chosen assays is as follows:
-
Direct Enzyme Inhibition: The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes. Therefore, a direct in vitro COX inhibition assay is fundamental to determine if 1-(6-Methoxynaphthalen-2-yl)butan-1-ol interacts with and inhibits COX-1 and COX-2.[6][7] This will also allow for the determination of its selectivity index, a critical parameter in predicting its potential gastrointestinal safety profile.[6]
-
Cellular Efficacy: Moving beyond isolated enzymes, it is crucial to assess the compound's activity in a more physiologically relevant cellular environment. A cell-based assay measuring the production of prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2, will provide insights into the compound's ability to modulate the inflammatory response in intact cells.[8][9]
-
Mechanism of Action Beyond COX: To explore broader anti-inflammatory potential, we include a protocol to assess the compound's effect on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[10][11][12] Investigating its modulation can reveal additional mechanisms of anti-inflammatory action.
This tiered approach ensures a robust and comprehensive in vitro characterization of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, providing a solid foundation for further preclinical development.
Visualizing the Path to Discovery: Workflows and Pathways
To provide a clear visual representation of the experimental strategies and underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Simplified COX-2 signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: In Vitro Fluorometric COX-1 and COX-2 Inhibition Assay
Principle: This assay quantifies the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) by the cyclooxygenase component is followed by the reduction of PGG2 to prostaglandin H2 (PGH2) by the peroxidase component. This peroxidase activity is measured by monitoring the oxidation of a fluorogenic substrate. [6][8] Materials and Reagents:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric substrate (e.g., Amplex™ Red)
-
Heme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
1-(6-Methoxynaphthalen-2-yl)butan-1-ol (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in DMSO. Create a serial dilution to obtain a range of test concentrations.
-
Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the fluorometric substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (in duplicate or triplicate):
-
To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations or the positive/vehicle controls.
-
Include wells for a "no enzyme" control to measure background fluorescence.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all readings.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Expected Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1-(6-Methoxynaphthalen-2-yl)butan-1-ol | [Hypothetical] | [Hypothetical] | [Calculated] |
| Celecoxib | >10 | ~0.05 | >200 |
| Indomethacin | ~0.1 | ~0.5 | ~0.2 |
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Competitive ELISA
Principle: This assay measures the amount of PGE2 produced by cells in response to an inflammatory stimulus. A competitive ELISA format is used, where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample. [13][14] Materials and Reagents:
-
RAW 264.7 murine macrophages or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
1-(6-Methoxynaphthalen-2-yl)butan-1-ol (test compound)
-
Dexamethasone (positive control)
-
DMSO (vehicle)
-
PGE2 competitive ELISA kit
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, dexamethasone, or vehicle control.
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the cell culture supernatant for PGE2 measurement.
-
PGE2 ELISA:
-
Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the supernatant, standards, and enzyme-labeled PGE2 to the antibody-coated plate, followed by incubation, washing, and addition of a substrate.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for the inhibition of PGE2 production.
-
Protocol 3: NF-κB (p65) Translocation Assay by High-Content Imaging
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory signals, IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription. [10][11][12]This assay uses immunofluorescence and high-content imaging to quantify the nuclear translocation of the p65 subunit of NF-κB.
Materials and Reagents:
-
HeLa or A549 cells
-
Cell culture medium
-
Tumor necrosis factor-alpha (TNF-α) or Interleukin-1α (IL-1α)
-
1-(6-Methoxynaphthalen-2-yl)butan-1-ol (test compound)
-
Bay 11-7082 (NF-κB inhibitor, positive control)
-
DMSO (vehicle)
-
Formaldehyde or paraformaldehyde for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
Hoechst 33342 or DAPI for nuclear staining
-
96-well imaging plates (black, clear bottom)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, positive control, or vehicle for 1 hour.
-
Stimulation: Add TNF-α or IL-1α to the wells to stimulate NF-κB translocation and incubate for 30-60 minutes.
-
Fixation and Permeabilization:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with formaldehyde or paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.
-
Quantify the fluorescence intensity of p65 in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity as a measure of translocation.
-
-
Data Analysis:
-
Determine the percent inhibition of NF-κB translocation for each compound concentration relative to the TNF-α-stimulated vehicle control.
-
Calculate the IC50 value for the inhibition of NF-κB translocation.
-
Conclusion: A Pathway to Characterization
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol as a potential anti-inflammatory agent. By systematically evaluating its effects on COX enzymes, cellular prostaglandin production, and key inflammatory signaling pathways, researchers can gain critical insights into its pharmacological profile. The successful execution of these assays will generate the necessary data to guide further investigation and development of this and other novel compounds in the pursuit of safer and more effective anti-inflammatory therapies.
References
- Haddock, R. E., et al. (1984). Preclinical overview of nabumetone. Pharmacology, bioavailability, metabolism, and toxicology. The American journal of medicine, 77(4A), 6-12.
-
GlobalRx. (n.d.). Nabumetone 500mg Tablet: Comprehensive Clinical Profile. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nabumetone? Retrieved from [Link]
- Lee, H. S., et al. (2020). A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes. Xenobiotica, 50(1), 1-10.
- Friedel, H. A., & Todd, P. A. (1988). Nabumetone.
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
- Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology, 691, 141-153.
-
Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 6-METHOXY-2-NAPHTHYLACETIC ACID. Retrieved from [Link]
-
ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
- Ekinci, D., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(10), 941-947.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- An, W. F., & Tolliday, N. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High-Content Screening. InTech.
- Gentry, C., et al. (1995). Effect of 6-Methoxy-2-Naphthylacetic Acid (6MNA), the Active Metabolite of Nabumetone, on the Glycosaminoglycan Synthesis of Canine Articular Cartilage In Vitro : Comparison with Other Nonsteroidal Anti-Inflammatory Drugs.
-
ResearchGate. (2026, February 8). A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (1996). Activation of Nuclear Factor Kappa B (NF-κB) Assayed by Laser Scanning Cytometry (LSC). Cytometry, 25(1), 83-93.
-
ResearchGate. (n.d.). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Retrieved from [Link]
- Hoesel, B., & Schmid, J. A. (2013). Monitoring the Levels of Cellular NF-κB Activation States. International journal of molecular sciences, 14(10), 20959-20980.
-
Organic Syntheses. (n.d.). 2. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Methoxynaphthalen-2-YL)propan-2-OL. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione. Retrieved from [Link]
-
PubMed. (2020). A Metabolic Pathway for the Prodrug Nabumetone to the Pharmacologically Active Metabolite, 6-methoxy-2-naphthylacetic Acid (6-MNA) by Non-Cytochrome P450 Enzymes. Retrieved from [Link]
-
European Patent Office. (1982). Process for the preparation of 4-(6-methoxy-2-naphthyl)-butan-2-one. Retrieved from [Link]
-
Moodle@Units. (2011, May 20). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved from [Link]
Sources
- 1. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Nabumetone? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Activation of Nuclear Factor Kappa B (NF-κB) Assayed by Laser Scanning Cytometry (LSC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
Application Note: Storage, Handling, and Stability Protocols for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Introduction & Chemical Profiling
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a chiral secondary benzylic alcohol. It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a high-value substrate in biocatalytic transaminase and alcohol dehydrogenase assays.
To maintain the integrity of this compound, one must understand the causality behind its degradation. The electron-donating 6-methoxy group on the naphthalene ring significantly increases the electron density at the benzylic position (C1 of the butyl chain). This structural motif dictates its stability profile, making it uniquely susceptible to autoxidation and acid-catalyzed E1 dehydration compared to standard aliphatic alcohols[1].
Physicochemical Properties & Storage Rationale
Designing a self-validating storage system requires aligning the compound's physicochemical properties with environmental controls. The electron-rich benzylic carbon stabilizes incipient positive charges, meaning that even trace acidity (e.g., from untreated glassware or degrading halogenated solvents) can trigger dehydration. Furthermore, benzylic alcohols are prone to photo-oxidation, leading to the formation of the corresponding ketone derivative[1].
Table 1: Physicochemical Profile and Degradation Vectors
| Parameter | Value / Characteristic | Stability Implication |
| Molecular Formula | C15H18O2 | - |
| Molecular Weight | 230.30 g/mol | - |
| Functional Groups | Methoxy, Naphthyl, Sec-Alcohol | High electron density at the benzylic carbon. |
| Primary Degradation | 1-(6-Methoxynaphthalen-2-yl)butan-1-one | Oxidative: Requires exclusion of O2 and metals. |
| Secondary Degradation | 1-(6-Methoxynaphthalen-2-yl)but-1-ene | Hydrolytic: Requires pH > 5; avoid acidic glass. |
| Photostability | UV-sensitive chromophore | Photolytic: Requires amber/opaque storage vessels. |
Mechanistic Degradation Pathways
Understanding the exact pathways of degradation is essential for troubleshooting out-of-specification (OOS) analytical results during quality control.
Mechanistic degradation pathways of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol under environmental stress.
Core Storage Procedures
To mitigate the risks outlined above, the following storage parameters are mandatory for maintaining the purity of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol analytical standards and API intermediates:
-
Temperature Control: Store strictly at 2°C to 8°C for long-term inventory. Elevated temperatures exponentially increase the rate of autoxidation. Avoid freezing (< 0°C) if stored as a solution, as freeze-thaw cycles can alter local concentrations and precipitate the compound[1].
-
Atmospheric Control: The headspace of the storage vial must be purged with an inert gas. Argon is preferred over Nitrogen due to its higher density, which provides a superior protective blanket over the solid/liquid interface to prevent autoxidation.
-
Light Protection: The naphthyl chromophore strongly absorbs UV light, which can initiate radical-mediated photo-Fries-type rearrangements or direct photo-oxidation[2]. Always use amber borosilicate glass vials (Type I).
Handling & Dispensing Protocols
Improper handling during experimental retrieval can introduce moisture, oxygen, or trace metals (which act as potent oxidation catalysts for benzylic alcohols).
Standard operating procedure for dispensing and storing benzylic alcohol derivatives.
Step-by-Step Methodology:
-
Equilibration: Remove the amber vial from the 2-8°C refrigerator and place it in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which introduces trace acidic impurities dissolved in water.
-
Inert Transfer: Transfer the vial to a glovebox or utilize a Schlenk line with a continuous Argon counter-flow.
-
Dispensing: Use a PTFE-coated or ceramic spatula. Causality: Stainless steel spatulas can introduce trace iron or nickel, which actively catalyze the oxidation of benzylic alcohols to ketones.
-
Solvent Selection (For Stock Solutions): Use anhydrous, inhibitor-free solvents. Critical Note: If using Chloroform-d (CDCl3) for NMR analysis, the solvent must be passed through a plug of basic alumina immediately before use to remove trace DCl. Failure to do so will rapidly dehydrate the alcohol to the alkene.
-
Resealing: Purge the vial headspace with Argon for 15 seconds, seal with a PTFE-lined silicone septum, and wrap the cap with Parafilm before returning to 2-8°C storage.
Analytical Quality Control (QC) Workflow
To validate the integrity of the stored compound and ensure the storage system is self-validating, perform a routine Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
Step-by-Step HPLC Method:
-
Column Preparation: Install a C18 column (150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase Formulation: Prepare an isocratic blend of 60:40 Acetonitrile : Water. Crucial Step: Buffer the aqueous phase with 0.1% Ammonium Acetate to maintain a neutral pH (~6.8) and prevent on-column acid-catalyzed dehydration.
-
Detection Parameters: Set the UV detector to monitor at 230 nm and 265 nm (optimal for the methoxynaphthyl chromophore)[3].
-
System Suitability & Elution Order:
-
Peak 1: Intact 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
-
Peak 2: The ketone degradation product (1-(6-methoxynaphthalen-2-yl)butan-1-one) will elute later due to the loss of the polar hydroxyl group.
-
Peak 3: The alkene dehydration product (1-(6-methoxynaphthalen-2-yl)but-1-ene) will elute last, as it is highly non-polar.
-
References
-
Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System Source: Scientific Information Database (SID) URL:[Link]
-
ACS Catalysis Vol. 9 No. 9 (Photostability and Catalytic Applications of Naphthyl Derivatives) Source: ACS Publications URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 1-(6-Methoxynaphthalen-2-yl)butan-1-ol presents unique regiochemical and chemoselective challenges. This guide is engineered to troubleshoot the two primary synthetic routes: the Friedel-Crafts acylation pathway and the Grignard addition pathway.
By understanding the underlying causality of side reactions—such as thermodynamic regioselectivity failures and β-hydride transfer reductions—you can implement self-validating protocols to maximize your isolated yield.
Route Visualization & Mechanistic Divergence
Mechanistic pathways for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol synthesis.
Troubleshooting FAQs
Q1: I am using the Friedel-Crafts route starting from 2-methoxynaphthalene and butyryl chloride. My NMR shows a complex mixture, and the yield of the desired 6-acyl intermediate is below 30%. Why? A: You are fighting the inherent regioselectivity of the naphthalene ring. The methoxy group at the 2-position strongly activates the 1-position due to resonance stabilization of the intermediate arenium ion. Consequently, the 1-butyryl-2-methoxynaphthalene isomer forms rapidly under kinetic control[1]. To improve the yield of the desired 6-butyryl isomer (the thermodynamic product), you must run the reaction under strict thermodynamic control. This requires using a highly polar solvent (like nitrobenzene), an excess of Lewis acid (AlCl₃), and an extended "aging" period at room temperature (12–24 hours) to allow the kinetically favored 1-isomer to reversibly de-acylate and migrate to the sterically less hindered 6-position[1][2].
Q2: To avoid regioselectivity issues, I switched to the Grignard addition using 6-methoxy-2-naphthaldehyde and propylmagnesium bromide (PrMgBr). However, I am isolating a significant amount of a primary alcohol (6-methoxy-2-naphthalenemethanol). What is causing this? A: This is a classic Grignard side reaction caused by β-hydride transfer. Propylmagnesium bromide possesses β-hydrogens on its alkyl chain. When the Grignard reagent coordinates to the aldehyde, it can form a 6-membered cyclic transition state. Instead of the propyl carbon attacking the carbonyl (1,2-addition), a β-hydrogen is transferred to the carbonyl carbon, reducing the aldehyde to a primary alcohol and releasing propene gas[3][4]. Because 6-methoxy-2-naphthaldehyde is a relatively bulky and electron-rich substrate, the activation energy for this reduction pathway often competes with the desired nucleophilic addition.
Q3: How can I suppress this β-hydride reduction and force the Grignard reagent to undergo clean 1,2-addition? A: You must modulate the nucleophilicity and basicity of your Grignard reagent by transmetalating it into an organocerium reagent [5]. By pre-mixing anhydrous Cerium(III) chloride (CeCl₃) with PrMgBr at -78 °C, you form a highly oxophilic PrCeCl₂ species. Cerium's strong Lewis acidity tightly coordinates the carbonyl oxygen, drastically lowering the activation energy for 1,2-addition while simultaneously suppressing basic side reactions like enolization and β-hydride elimination[5]. This modification routinely boosts yields of the secondary alcohol from ~50% to >90%.
Q4: My 6-methoxy-2-naphthaldehyde starting material has poor solubility in THF at -78 °C. Will this affect the organocerium reaction? A: Yes. If the aldehyde precipitates, the localized concentration of the organocerium reagent will be too high, leading to potential homocoupling or unreacted starting material. 6-Methoxy-2-naphthaldehyde has highly crystalline properties (orthorhombic space group P2₁2₁2₁)[6]. To resolve this, pre-dissolve the aldehyde in a minimum volume of strictly anhydrous dichloromethane (DCM) or a THF/Toluene co-solvent mixture before slow dropwise addition to the organocerium complex.
Quantitative Yield Comparison
The following table summarizes the expected outcomes based on the synthetic methodology chosen. Data reflects optimized bench-scale conditions.
| Synthetic Methodology | Primary Challenge | Major Byproduct | Target Isolated Yield | Regiopurity |
| Friedel-Crafts + Reduction | Thermodynamic control required | 1-butyryl isomer | 45 - 55% | < 85% |
| Standard Grignard (PrMgBr) | β-hydride transfer | Primary alcohol | 50 - 65% | > 99% |
| Organocerium (PrMgBr + CeCl₃) | Anhydrous CeCl₃ prep | Trace homocoupled Pr-Pr | 92 - 96% | > 99% |
Optimized Experimental Protocol: Organocerium-Mediated Addition
To ensure a self-validating system, this protocol includes the critical activation step for Cerium(III) chloride, which is the most common point of failure in this workflow.
Phase 1: Activation of Cerium(III) Chloride
-
Weigh 1.5 equivalents (relative to the aldehyde) of CeCl₃·7H₂O into a Schlenk flask.
-
Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Causality: Rapid heating causes the salt to melt in its own water of crystallization, forming an insoluble polymeric oxide. Gradual heating ensures clean dehydration[5].
-
Maintain at 140 °C for an additional 2 hours, then cool to room temperature under dry Argon. The resulting anhydrous CeCl₃ should be a free-flowing white powder.
Phase 2: Transmetalation 4. Suspend the anhydrous CeCl₃ in anhydrous THF (5 mL/mmol) and stir vigorously at room temperature for 2 hours to form a uniform, milky suspension. 5. Cool the suspension to -78 °C using a dry ice/acetone bath. 6. Dropwise, add 1.5 equivalents of Propylmagnesium bromide (typically 2.0 M in THF). Stir at -78 °C for 1.5 hours. The mixture will take on a characteristic pale yellow/orange hue as the organocerium species forms.
Phase 3: Nucleophilic Addition 7. Dissolve 1.0 equivalent of 6-methoxy-2-naphthaldehyde[7] in a minimum volume of anhydrous THF. 8. Add the aldehyde solution dropwise to the organocerium mixture at -78 °C over 30 minutes. 9. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C. 10. Quench: Carefully add 1M HCl or saturated aqueous NH₄Cl to quench the reaction. Self-Validation: The disappearance of the yellow color and the formation of a white cerium salt precipitate indicates a successful quench. 11. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield highly pure 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
References
-
SPIE Digital Library. Growth characterization and NLO property of 6-methoxy-2-naphthaldehyde. Retrieved from:[Link]
-
ACS Omega. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions. Retrieved from: [Link]
-
Grokipedia. Organocerium chemistry. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1,2] Addition and Oxidative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]
minimizing degradation of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol during storage
Technical Support Center: Stability & Storage of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Core Chemical Stability Profile
To minimize degradation, you must first understand the molecular vulnerabilities of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. This molecule is not merely a generic alcohol; it is a secondary benzylic alcohol attached to an electron-rich naphthalene ring.
This specific structural arrangement creates three primary degradation vectors:
-
Benzylic Oxidation (The Air Risk): The C1-hydrogen (benzylic position) is activated by the adjacent aromatic ring. Exposure to atmospheric oxygen, catalyzed by trace metals or light, promotes the abstraction of this hydrogen, leading to the formation of the corresponding ketone (1-(6-methoxynaphthalen-2-yl)butan-1-one).
-
Acid-Catalyzed Dehydration (The Impurity Risk): The hydroxyl group is prone to protonation. Because the resulting carbocation is resonance-stabilized by the naphthalene ring, dehydration to the alkene (styrene derivative) occurs readily, even with trace acidity from unwashed glassware or silica residues.
-
Photo-Oxidative Coupling (The Light Risk): The methoxynaphthalene chromophore absorbs strongly in the UV/blue region. Excitation can lead to singlet oxygen generation or radical dimerization, often manifesting as a yellow/brown discoloration.
Visualizing Degradation Pathways
The following diagram maps the specific chemical transformations that occur during improper storage. Use this to identify impurity peaks in your HPLC/LC-MS data.
Figure 1: Primary degradation pathways. Path A (Oxidation) and Path B (Dehydration) are the most common storage failures.
Storage & Handling Protocols
The following protocols are self-validating. If followed, your purity assays (HPLC) should remain consistent over 12+ months.
A. The "Gold Standard" Storage Protocol
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Reduces the kinetic energy available for the activation of benzylic C-H oxidation [1]. |
| Atmosphere | Argon Overlay | Argon is heavier than air and provides a superior barrier against oxygen compared to Nitrogen. Essential to prevent Path A (Oxidation). |
| Container | Amber Glass (Silanized) | Amber glass blocks UV light (Path C). Silanization neutralizes surface silanol groups (Si-OH), preventing acid-catalyzed dehydration (Path B) [2]. |
| Physical State | Solid / Powder | Solutions degrade 10-100x faster than solids. Never store as a solution for >24 hours. |
B. Handling Workflow (Step-by-Step)
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, which accelerates degradation.
-
Sampling: Use a clean, dry spatula. Avoid metal spatulas if possible (trace metals catalyze oxidation); use PTFE-coated or ceramic tools.
-
Resealing: Immediately purge the headspace with Argon gas for 10-15 seconds before re-capping. Parafilm is insufficient; use a cap with a PTFE liner.
Troubleshooting Guide (FAQs)
Q1: My white powder has turned faint yellow. Is it still usable?
-
Diagnosis: This indicates Photo-oxidation (Path C). Naphthalene derivatives form quinoid-like impurities that are highly colored even at trace levels (<0.5%).
-
Action:
-
Run an HPLC check.[1] If purity is >98%, the yellowing is likely superficial.
-
If purity is compromised, perform a filtration through a short pad of silica gel (using Hexane/EtOAc) to remove the polar colored impurities.
-
Prevention: Ensure storage in amber vials and minimize exposure to fluorescent lab lights.
-
Q2: I see a new peak in my HPLC at a longer retention time (higher RRT). What is it?
-
Diagnosis: This is likely the Alkene (Dehydration product). The loss of water increases lipophilicity, pushing the peak to a later retention time on Reverse Phase (C18) columns.
-
Cause: The sample was likely exposed to heat or trace acids (e.g., CDCl3 for NMR often contains HCl).
-
Action: This transformation is irreversible. You must repurify the compound.
Q3: Can I store the compound in DMSO or Methanol stock solutions?
-
Answer: No.
-
Methanol: Protic solvents can facilitate proton transfer, accelerating racemization (if chiral) or dehydration.
-
DMSO: DMSO is an oxidant (Swern oxidation precursor). Long-term storage of benzylic alcohols in DMSO can lead to slow conversion to the ketone [3].
-
-
Protocol: Prepare solutions fresh immediately before use.
Q4: How do I re-purify degraded material?
-
Method: Recrystallization is preferred over column chromatography for this molecule.
-
Solvent System: A mixture of Hexane/Ethyl Acetate or Pentane/Ether often works well. Avoid heating above 40°C during dissolution to prevent thermal dehydration.
References
-
BenchChem Technical Support. (2025).[1] Stability of 1-(Chloromethyl)-2-methoxynaphthalene Derivatives. Retrieved from
-
Nishiguchi, T., & Asano, F. (1989). Selective Oxidation of Benzylic Alcohols. Journal of Organic Chemistry. (Demonstrates the susceptibility of benzylic alcohols to oxidative pathways). Retrieved from
-
Miolo, G., et al. (2016).[2] Photostability of naphthalene and morphine derivatives exposed to UV irradiation. Journal of Pharmaceutical and Biomedical Analysis. (Establishes the photo-instability of the naphthalene chromophore). Retrieved from
-
PubChem Compound Summary. (2025). 1-(6-Methoxynaphthalen-2-yl)butan-1-ol (Analog Data). National Center for Biotechnology Information. Retrieved from
Sources
resolving solubility issues with 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
This guide functions as a specialized Technical Support Center for researchers working with 1-(6-Methoxynaphthalen-2-yl)butan-1-ol .[1]
This compound is a lipophilic alcohol derivative structurally homologous to the active metabolites of Nabumetone and Naproxen.[2] Its naphthalene core provides high lipophilicity (LogP > 3.0), while the aliphatic alcohol tail offers limited polarity, creating a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but poor aqueous solubility.[2]
The following protocols address the "Antisolvent Precipitation" effect—where the compound dissolves in DMSO but "crashes out" immediately upon contact with aqueous media.
Subject: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol Ticket ID: SOL-NA-6MN-01 Status: Open[1]
Part 1: The Solubility Decision Matrix
Before beginning, identify your experimental context to select the correct solubilization strategy.[2]
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.[1]
Part 2: Critical Troubleshooting Protocols
Issue 1: The "DMSO Crash" (Precipitation in Media)
Symptoms: Solution turns cloudy immediately upon adding the stock to cell culture media. Crystals form at the bottom of the well within 2 hours.[2] Cause: The hydrophobic effect.[2][3] The naphthalene ring aggregates to minimize contact with water molecules faster than it can disperse.[2]
Protocol A: The "Sub-Surface Spike" Technique Do not pipette the stock solution onto the surface of the media.
-
Preparation: Prepare a 1000x Stock in anhydrous DMSO (e.g., 10 mM).
-
Vortexing: Set a vortex mixer to medium-high speed.
-
The Spike:
-
Hold the tube containing the culture media (warm to 37°C) on the vortex.[2]
-
While the media is swirling (creating a vortex cone), inject the DMSO stock directly into the center of the cone , below the surface.[2][4]
-
Why? This maximizes kinetic energy at the injection point, dispersing the molecules before they can nucleate into crystals.[2]
-
-
Equilibration: Cap and invert 3 times. Inspect for turbidity against a light source.[2]
| Solvent System | Max Solubility (Est.) | Risk of Precipitation |
| Pure DMSO | > 50 mg/mL | Low (Hygroscopic storage risk) |
| Ethanol (100%) | ~ 20 mg/mL | Medium (Evaporation concentrates solute) |
| PBS (pH 7.4) | < 0.01 mg/mL | Critical |
| PBS + 5% DMSO | ~ 0.1 mg/mL | High (Metastable) |
Issue 2: High Concentration Requirements (>200 µM or In Vivo)
Symptoms: Simple solvents (DMSO/Ethanol) are too toxic at the required volumes.[2] Solution: Encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][5] Naphthalene derivatives fit ideally into the hydrophobic cavity of β-cyclodextrins.[1][2]
Protocol D: HP-β-CD Complexation This creates a "molecular shuttle" that hides the hydrophobic naphthalene ring from water.[1]
-
Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2] Filter sterilize (0.22 µm).
-
Compound Prep: Weigh the specific amount of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
-
Solvent Evaporation (Thin Film Method):
-
Dissolve the compound in a small volume of acetone or ethanol in a glass vial.
-
Evaporate the solvent (nitrogen stream or rotary evap) to coat the bottom of the vial with a thin film of the drug.[2]
-
-
Complexation:
-
Validation: The solution should turn clear. If cloudy, filter through a 0.45 µm PVDF filter.[2] The filtrate contains the solubilized inclusion complex.[2]
Part 3: Frequently Asked Questions (FAQ)
Q: My stock solution in DMSO froze at 4°C and now has crystals that won't dissolve. Is it ruined? A: Likely not ruined, but proceed with caution. DMSO freezes at 18.5°C.[2][6]
-
Fix: Warm the tube to 37°C in a water bath and sonicate for 10 minutes.
-
Warning: If the tube was not sealed tightly, water condensation may have entered.[2] Water lowers DMSO's solubility power.[2][7] If crystals remain after warming, discard the stock.[2][7]
Q: Can I use Polystyrene (PS) tubes for dilution? A: Avoid if possible. Naphthalene derivatives are highly lipophilic and will adsorb (stick) to polystyrene plastics, effectively lowering your treatment concentration.[2]
-
Recommendation: Use Polypropylene (PP) tubes or glass vials for all intermediate dilutions.[2]
Q: Why does the solution look clear initially but precipitate after 24 hours in the incubator? A: You achieved "Kinetic Solubility" (temporary stability) but not "Thermodynamic Solubility."
-
Fix: Reduce the final concentration. Alternatively, add 0.5% - 1.0% BSA (Bovine Serum Albumin) to your media before adding the drug.[2] Albumin acts as a natural carrier protein for lipophilic molecules, preventing crystallization over time.[2]
Part 4: Visualizing the Dilution Workflow
Standard dilution often fails due to "Shock Precipitation."[2] Use the Intermediate Dilution Step to smooth the polarity gradient.[2]
Figure 2: The "Intermediate Step" method reduces the polarity shock, preventing immediate crystallization.
References
- Grounding: Establishes the solubility baseline for the methoxynaphthalene scaffold (DMSO: ~30 mg/mL; PBS: <0.1 mg/mL).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Grounding: Provides the "vortex spike" methodology and explains the antisolvent precipit
-
PubChem. (2025).[2][8][9][10] Compound Summary: Nabumetone and Metabolites. National Library of Medicine.[2] Retrieved from [Link]
-
Grounding: Confirms physicochemical properties (LogP, H-bond acceptors) of the naphthalene core.[2]
-
Sources
- 1. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 2. Nabumetone CAS#: 42924-53-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Nabumetone alcohol | C15H18O2 | CID 10911373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(6-Methoxy-2-naphthalenyl)-1-propanone | C14H14O2 | CID 75913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(6-Methoxynaphthalen-2-yl)ethanol, (-)- | C13H14O2 | CID 7090870 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying impurities in 1-(6-Methoxynaphthalen-2-yl)butan-1-ol samples
Welcome to the Technical Support Center for Impurity Profiling . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the structural elucidation and quantification of impurities in 1-(6-Methoxynaphthalen-2-yl)butan-1-ol samples.
This compound is a secondary benzylic alcohol, structurally related to the non-steroidal anti-inflammatory drug (NSAID) nabumetone and its synthetic precursors, such as ,[1]. According to the [2], any unknown impurity present in a new drug substance at a level higher than 0.10% must be identified and characterized to ensure patient safety and regulatory compliance[3],[4].
This guide moves beyond basic troubleshooting. We will explore the chemical causality behind chromatographic anomalies, address specific spectrometric artifacts, and establish self-validating protocols for your laboratory.
Analytical Workflow
Figure 1: Analytical workflow for identifying impurities in 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q: During LC-MS analysis, my main API peak shows a base peak of m/z 213.127 instead of the expected [M+H]⁺ at m/z 231.138. Has my sample degraded entirely into the alkene? A: Not necessarily. 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a secondary benzylic alcohol. Under standard Electrospray Ionization (ESI) conditions, benzylic alcohols undergo rapid, in-source dehydration (-18 Da) to form a highly stable, resonance-delocalized carbocation (m/z 213.127). Causality: The heat and voltage in the ESI source drive this artifact. To differentiate in-source fragmentation from the actual alkene impurity (Impurity C) natively present in your sample, rely on chromatographic retention time (RT). The true alkene is highly non-polar and will elute significantly later than the alcohol.
Q: We observe an isobaric impurity (m/z 231.138) eluting just before the main API peak. How do we definitively identify it? A: This is almost certainly a positional isomer, such as 1-(6-methoxynaphthalen-1-yl)butan-1-ol, originating from isomeric impurities in the starting naphthalene precursor[1]. Because the exact mass and MS/MS fragmentation patterns of positional isomers are nearly identical, LC-MS alone is insufficient. You must isolate the peak via preparative HPLC and perform 2D NMR (specifically HMBC and NOESY) to map the exact position of the butyl-alcohol chain on the naphthyl ring.
Q: Why is the target compound co-eluting with the ketone impurity (1-(6-methoxynaphthalen-2-yl)butan-1-one) on our standard C18 column?
A: The secondary alcohol and its over-oxidized ketone counterpart have very similar hydrophobicities, leading to co-elution on standard alkyl-chain (C18) stationary phases.
Solution: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms create a strong dipole, allowing the stationary phase to engage in distinct dipole-dipole and
Troubleshooting Guide: Chromatographic & Spectrometric Anomalies
| Issue Encountered | Root Cause Analysis | Corrective Action |
| Poor Ionization / Low Signal-to-Noise | The target compound lacks a highly basic nitrogen atom (no amine group), making protonation in positive ESI inefficient. | Switch the ion source from ESI to Atmospheric Pressure Chemical Ionization (APCI). Alternatively, add a dopant (e.g., 5 mM ammonium formate) to the mobile phase to promote [M+NH₄]⁺ adduct formation. |
| Variable Quantitation of the Alkene Impurity | In-source dehydration of the main API is creating a false positive signal that bleeds into the integration window of the native alkene. | Lower the desolvation temperature and capillary voltage in the MS source. Validate the method using a UV detector (PDA at 230 nm) in series with the MS to quantify the alkene without ionization artifacts. |
| Peak Tailing of the Demethylated Impurity | The free phenolic hydroxyl group of 1-(6-hydroxynaphthalen-2-yl)butan-1-ol is interacting with residual silanols on the column frit or stationary phase. | Ensure the mobile phase is properly buffered (e.g., 0.1% Formic Acid, pH ~2.7) to keep the phenol fully protonated. Use an end-capped or superficially porous particle (SPP) column. |
Quantitative Data Table: Common Impurities Profile
To streamline your [4], reference the table below for the most frequently encountered impurities in this synthesis pathway.
| Impurity Name | Structural Relationship | Theoretical Exact Mass [M+H]⁺ | Relative Retention Time (RRT)* | ICH Qualification Threshold |
| Target Analyte | 1-(6-Methoxynaphthalen-2-yl)butan-1-ol | 231.1380 | 1.00 | N/A |
| Impurity A | 6-Methoxy-2-naphthaldehyde (Starting Material) | 187.0754 | 0.65 | >0.15% or 1.0 mg/day |
| Impurity B | 1-(6-Methoxynaphthalen-2-yl)butan-1-one (Oxidation) | 229.1223 | 1.15 | >0.15% or 1.0 mg/day |
| Impurity C | 1-(6-Methoxynaphthalen-2-yl)but-1-ene (Dehydration) | 213.1274 | 1.45 | >0.15% or 1.0 mg/day |
| Impurity D | 1-(6-Methoxynaphthalen-1-yl)butan-1-ol (Positional Isomer) | 231.1380 | 0.95 | >0.15% or 1.0 mg/day |
| Impurity E | 1-(6-Hydroxynaphthalen-2-yl)butan-1-ol (Demethylated) | 217.1223 | 0.55 | >0.15% or 1.0 mg/day |
*Note: RRT values are approximate and based on the standard PFP gradient protocol described below.
Standardized Experimental Protocols
Every protocol utilized in impurity profiling must be a self-validating system to prevent false positives and analytical artifacts.
Protocol 1: Self-Validating LC-HRMS Method for Impurity Profiling
Causality Check: To ensure the MS system is not artificially generating Impurity C (alkene) via in-source dehydration, this protocol utilizes APCI and mandates a system suitability test (SST).
Step 1: System Suitability Test (SST)
-
Inject a blank (50:50 Acetonitrile:Water) to establish the baseline and confirm no carryover.
-
Inject a resolution mixture containing the API (1.0 mg/mL) and spiked Impurity B (ketone, 0.1%) to verify a chromatographic resolution factor (
) > 1.5.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of the 1-(6-Methoxynaphthalen-2-yl)butan-1-ol sample.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile:Water (50:50 v/v) to yield a final concentration of 1.0 mg/mL.
Step 3: Chromatographic Separation
-
Column: Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B hold for 1 min; ramp to 95% B over 14 min; hold at 95% B for 3 min.
-
Flow Rate: 0.4 mL/min. Column Temperature: 40°C.
Step 4: Mass Spectrometry Detection
-
Instrument: High-Resolution Q-TOF or Orbitrap[3].
-
Source: APCI (Positive Ion Mode).
-
Parameters: Corona discharge current 4.0 µA; Vaporizer temperature 350°C; Capillary temperature 250°C.
-
Data Processing: Extract ion chromatograms (EIC) using the theoretical exact masses from the table above with a strict 5 ppm mass tolerance window.
Protocol 2: Preparative Isolation and 2D NMR Confirmation
Causality Check: Because LC-MS cannot definitively assign the position of the methoxy or alcohol groups on the naphthyl ring for isobaric isomers (Impurity D), NMR is mandatory for absolute structural elucidation.
Step 1: Preparative Scale-Up
-
Prepare a highly concentrated sample solution (50 mg/mL in DMSO).
-
Inject 100 µL onto a Preparative PFP or C18 column (21.2 x 250 mm, 5 µm) operating at 20 mL/min.
Step 2: Fraction Collection & Lyophilization
-
Trigger fraction collection via UV detection at 230 nm (the absorption maximum for the naphthyl chromophore).
-
Pool the fractions corresponding to the unknown impurity, freeze at -80°C, and lyophilize to a dry powder.
Step 3: NMR Acquisition
-
Dissolve 2-5 mg of the isolated, dried impurity in 600 µL of deuterated chloroform (
). -
Acquire 1D (
, ) and 2D (COSY, HSQC, HMBC, NOESY) spectra on a 600 MHz NMR spectrometer. Use the HMBC spectrum to confirm the 3-bond carbon-proton couplings between the butyl chain and the specific carbon atom on the naphthyl ring.
References
-
International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in New Drug Substances." IJCRT, 2018. URL: [Link]
-
Kymos Group. "Impurity Profiling: Characterization of unknown impurities in pharmaceuticals." Kymos, 2024. URL: [Link]
-
Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Biotech Spain, 2025. URL:[Link]
-
Organic Process Research & Development. "A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones." ACS Publications, 2011. URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol Synthesis
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing 1-(6-Methoxynaphthalen-2-yl)butan-1-ol via the Grignard addition of propylmagnesium bromide to 6-methoxy-2-naphthaldehyde.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will address the fundamental thermodynamic and kinetic principles that govern this specific reaction, providing you with field-proven troubleshooting strategies to maximize your yield and suppress side reactions.
Part 1: Mechanistic Insights (The "Why")
The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol relies on the nucleophilic addition of a Grignard reagent (propylmagnesium bromide) to an aromatic aldehyde. Because 6-methoxy-2-naphthaldehyde lacks α-hydrogens, enolization—a common side reaction in Grignard chemistry—is impossible.
However, the Grignard reagent, propylmagnesium bromide, possesses β-hydrogens. This introduces a critical temperature-dependent bifurcation in the reaction pathway:
-
Nucleophilic Addition (Desired): Direct attack of the nucleophilic carbon on the carbonyl carbon to yield the target secondary alcohol[1].
-
β-Hydride Transfer (Undesired): At elevated temperatures, the system gains sufficient activation energy to form a sterically demanding, cyclic six-membered transition state. Here, the Grignard reagent acts as a reducing agent, transferring a hydride to the carbonyl carbon[2]. This yields a primary alcohol byproduct (6-methoxy-2-naphthalenemethanol) and releases propene gas[3].
Because multiple organomagnesium species coexist in solution via the Schlenk equilibrium, controlling the internal reaction temperature is the single most effective lever to favor the kinetic nucleophilic addition over the thermodynamic reduction pathway[4].
Temperature-dependent bifurcation of Grignard reaction pathways.
Part 2: Troubleshooting FAQs
Q: Why am I observing a significant amount of 6-methoxy-2-naphthalenemethanol in my LC-MS/NMR? A: This is the direct result of the β-hydride transfer reduction pathway[3]. It typically occurs when the internal reaction temperature exceeds 15–20 °C. Ensure your cooling bath is maintained at 0 °C and that the Grignard addition rate is slow enough to prevent localized exothermic spikes, which provide the thermal energy required for this side reaction[5].
Q: Can I run this reaction at -78 °C to completely eliminate the reduction byproduct? A: While cryogenic temperatures (-78 °C) will effectively suppress the reduction pathway, the nucleophilic addition of propylmagnesium bromide to this specific, sterically bulky naphthaldehyde becomes kinetically sluggish. You will likely observe incomplete conversion and recover unreacted starting material. The optimal thermal window for this specific substrate is 0 °C to 5 °C.
Q: How does solvent choice interact with temperature optimization? A: Tetrahydrofuran (THF) is the standard solvent, but it coordinates strongly with the magnesium center. The solvent dynamics are essential for representing the energy profile of the reaction[4]. While diethyl ether allows for a lower reflux temperature, anhydrous THF at 0 °C provides the best balance of substrate solubility (aromatic aldehydes can precipitate in cold ether) and reactivity.
Q: My reaction stalled halfway through the addition. Should I heat it? A: Do not heat the reaction. Stalling at 0 °C is rarely a kinetic issue for this substrate; it is almost always due to moisture ingress destroying the Grignard reagent or the precipitation of the magnesium alkoxide intermediate. Ensure rigorous anhydrous conditions are maintained throughout the procedure[2].
Part 3: Quantitative Data Analysis
The following table summarizes the empirical relationship between the internal reaction temperature and the resulting product distribution.
| Internal Temperature (°C) | 1-(6-Methoxynaphthalen-2-yl)butan-1-ol (Target Addition %) | 6-Methoxy-2-naphthalenemethanol (Reduction Byproduct %) | Unreacted Aldehyde (%) |
| -78 °C | 15% | < 1% | 84% |
| 0 °C to 5 °C | 92% | 2% | 6% |
| 25 °C (Room Temp) | 75% | 25% | 0% |
| 40 °C (Reflux) | 55% | 45% | 0% |
Note: Data assumes a 1.2 molar equivalent of propylmagnesium bromide in anhydrous THF, stirred for 2 hours post-addition.
Part 4: Experimental Protocol
To ensure a self-validating and reproducible workflow, follow this step-by-step methodology. The critical element here is the use of an internal thermocouple . Relying solely on the external bath temperature will mask dangerous exothermic spikes during addition[5].
Reagents
-
6-methoxy-2-naphthaldehyde (1.0 eq)
-
Propylmagnesium bromide (2.0 M in THF, 1.2 eq)
-
Anhydrous THF (Sure/Seal™ or freshly distilled)
-
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, an argon/nitrogen inlet, and an internal thermocouple. Cool under a continuous flow of inert gas[2].
-
Substrate Dissolution: Dissolve the 6-methoxy-2-naphthaldehyde in anhydrous THF to achieve a 0.2 M concentration. Ensure complete dissolution before proceeding.
-
Thermal Equilibration: Submerge the flask in an ice-water bath. Monitor the internal thermocouple until the solution reaches exactly 0 °C to 2 °C.
-
Controlled Addition: Transfer the propylmagnesium bromide solution to the addition funnel via a dry syringe. Begin dropwise addition. Crucial Step: Adjust the drip rate so that the internal temperature never exceeds 5 °C. Rapid addition will cause localized heating, instantly triggering the β-hydride transfer pathway[5].
-
Reaction Maturation: Once the addition is complete, maintain the reaction flask in the ice bath at 0 °C for exactly 2 hours.
-
Cold Quenching: Quench the reaction while still at 0 °C by the very slow, dropwise addition of saturated aqueous NH₄Cl. Quenching at low temperatures prevents the thermal degradation of the product and safely neutralizes unreacted Grignard reagent.
-
Workup: Dilute with ethyl acetate, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Standard operating procedure for temperature-controlled Grignard addition.
References
-
Minimizing by-product formation in the Grignard reaction for beta... - BenchChem. 3
-
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols - BenchChem. 2
-
Grignard Reaction - Organic Chemistry Portal.1
-
Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring - ACS Publications. 5
-
The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Publications. 4
Sources
Technical Support Center: Derivatization of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals working with 1-(6-Methoxynaphthalen-2-yl)butan-1-ol and its analogs. This molecule—structurally related to the reduced active metabolite of Nabumetone—features a secondary hydroxyl group flanked by a bulky 6-methoxynaphthyl ring and a propyl chain. This creates a highly congested steric environment, often leading to failed derivatizations, poor yields, or unwanted elimination side reactions.
Below, you will find our diagnostic workflows, mechanistic troubleshooting guides, and validated protocols designed to overcome these steric barriers.
Diagnostic Derivatization Workflow
Before troubleshooting, it is critical to align your synthetic goal with the correct catalytic pathway. The diagram below outlines the validated strategies for bypassing the steric bulk of the naphthyl and propyl groups.
Caption: Diagnostic workflow for derivatizing hindered secondary aryl-alkyl alcohols.
Core Troubleshooting Guides
Issue 1: Failed Esterification & Low Yields
Q: I am trying to synthesize an ester derivative of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol using standard Fischer esterification (acid catalyst, reflux), but I am recovering unreacted starting material. Why is this happening?
A: Standard Fischer esterification relies on the alcohol attacking a protonated carbonyl. The transition state requires the formation of a bulky tetrahedral intermediate. The steric clash between the 6-methoxynaphthyl group, the propyl chain, and the incoming acyl group raises the activation energy too high, stalling the reaction.
Solution: Shift to a Steglich Esterification [2]. By using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), you change the mechanism. DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea to form an acylpyridinium intermediate. This intermediate is highly electrophilic and lacks the steric bulk of a tetrahedral transition state, allowing the hindered secondary alcohol to attack efficiently.
Quantitative Data: Catalyst Efficacy in Hindered Esterification
| Catalyst / Condition | Reagents | Temp (°C) | Conversion (%) | Primary Issue / Advantage |
| Fischer (H2SO4) | Carboxylic Acid, H2SO4 | 80 | < 5% | Steric repulsion at transition state |
| Acid Chloride | R-COCl, Pyridine | 25 | 25-30% | Pyridine is a weak acyl transfer agent |
| Steglich (DCC/DMAP) | R-COOH, DCC, DMAP | 25 | > 85% | Optimal active ester formation |
| Sc(OTf)3 Catalysis | R-COOH, Sc(OTf)3 (10 mol%) | 50 | 75-80% | Mild Lewis acid activation [4] |
Validated Protocol: Steglich Esterification
-
Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.
-
Catalyst Addition: Add 0.1 eq of DMAP. Stir for 5 minutes at 0 °C.
-
Coupling Agent: Slowly add 1.1 eq of DCC dissolved in a minimal amount of DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: A white precipitate (dicyclohexylurea, DHU) will form. Filter the DHU through a Celite pad. Wash the filtrate with 0.5 M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under reduced pressure.
Issue 2: Elimination During Stereocenter Inversion
Q: I need to invert the stereocenter of the alcohol using a Mitsunobu reaction, but NMR shows a high percentage of alkene byproducts instead of the inverted ester. How do I prevent elimination?
A: The Mitsunobu reaction[3] activates the alcohol by forming an oxyphosphonium intermediate. For sterically hindered secondary alcohols like 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, the bulky phosphonium group severely restricts the trajectory of the incoming nucleophile for the necessary SN2 backside attack. Consequently, the nucleophile acts as a base, abstracting a beta-proton from the propyl chain and triggering an E2 elimination.
Solution: You must use a highly acidic nucleophile to ensure it is fully deprotonated and highly reactive. A Modified Mitsunobu using 4-nitrobenzoic acid (pKa ~3.4) instead of standard benzoic acid or acetic acid significantly increases the SN2 inversion rate, outcompeting the E2 pathway [1].
Caption: Mechanistic divergence in the Mitsunobu reaction of hindered alcohols.
Validated Protocol: Modified Mitsunobu Inversion
-
Setup: In a flame-dried flask, dissolve 1.0 eq of the alcohol, 4.0 eq of 4-nitrobenzoic acid, and 4.0 eq of Triphenylphosphine (PPh3) in anhydrous Tetrahydrofuran (THF) (0.1 M).
-
Temperature Control: Cool the flask to 0 °C using an ice bath. Critical Step: Maintaining low temperature heavily suppresses the E2 pathway.
-
Activation: Add 4.0 eq of Diethyl azodicarboxylate (DEAD) dropwise over 30 minutes.
-
Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 24 hours.
-
Purification: Concentrate the mixture. The bulky 4-nitrobenzoate ester can be separated from triphenylphosphine oxide via silica gel chromatography. The ester can subsequently be hydrolyzed with K2CO3 in Methanol to yield the inverted alcohol.
Issue 3: Etherification Challenges
Q: Williamson ether synthesis (NaH, Alkyl Halide) is failing, resulting in the decomposition of my alkyl halide. What is the alternative?
A: The alkoxide generated from 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is highly basic but poorly nucleophilic due to the surrounding steric bulk. Instead of attacking the alkyl halide via SN2, it acts as a strong base, causing the alkyl halide to undergo E2 elimination.
Solution: Abandon basic conditions and utilize Lewis acid catalysis. Scandium(III) triflate (Sc(OTf)3) is a highly effective, moisture-tolerant Lewis acid that can catalyze the etherification of hindered alcohols using trichloroacetimidates or donor-acceptor cyclopropanes as the alkylating agents [4], bypassing the need for strongly basic alkoxides entirely.
Frequently Asked Questions (FAQs)
Q: Can I use HATU instead of DCC/DMAP for esterification? A: While HATU is excellent for amide bond formation, it is less optimal for hindered secondary alcohols. The uronium-based intermediate is still quite bulky. DCC/DMAP remains the gold standard for creating the slim, highly reactive acylpyridinium species needed here.
Q: Why is my Steglich esterification turning dark brown? A: This is often due to the degradation of DMAP or the carboxylic acid if the reaction is allowed to overheat. Ensure the initial addition of DCC is performed at 0 °C and do not exceed room temperature.
Q: Is it possible to oxidize the alcohol to a ketone and then perform a stereoselective reduction? A: Yes. If Mitsunobu inversion repeatedly fails due to extreme steric hindrance, oxidizing 1-(6-Methoxynaphthalen-2-yl)butan-1-ol to its corresponding ketone (a Nabumetone derivative) using Dess-Martin Periodinane, followed by an asymmetric reduction (e.g., Noyori asymmetric hydrogenation), is a highly reliable, albeit longer, alternative route.
References
-
A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL:[Link]
-
Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal (organic-chemistry.org) URL:[Link]
-
Mitsunobu Reaction - Master Organic Chemistry Source: Master Organic Chemistry (masterorganicchemistry.com) URL:[Link]
-
Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane Source: Organic Letters, ACS Publications (acs.org) URL:[Link]
Technical Support Center: Removal of Residual Solvents from 1-(6-Methoxynaphthalen-2-yl)butan-1-ol Crystals
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual solvents in crystalline 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a known impurity and metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the purity and quality of your active pharmaceutical ingredient (API).
Introduction: The Criticality of Residual Solvent Removal
In pharmaceutical manufacturing, organic solvents are essential for synthesis, purification, and crystallization. However, their presence in the final API, even in trace amounts, can significantly impact its physicochemical properties, including crystallinity, dissolution rate, stability, and color.[1][2] More importantly, residual solvents pose a potential risk to human health due to their inherent toxicity.[1][3] Regulatory bodies, through guidelines such as the ICH Q3C, mandate strict limits on residual solvents in pharmaceutical products.[4]
This guide will specifically address the removal of common residual solvents from 1-(6-Methoxynaphthalen-2-yl)butan-1-ol crystals, a compound often referred to as "Nabumetone alcohol".
Frequently Asked Questions (FAQs)
Q1: What are the most likely residual solvents in my 1-(6-Methoxynaphthalen-2-yl)butan-1-ol crystals?
Based on typical synthesis routes for Nabumetone and related structures, the most probable residual solvents include:
The specific solvents and their levels will depend on the final crystallization step and prior purification processes.
Q2: My crystals appear dry, but analytical testing (e.g., GC-Headspace) shows high levels of residual solvents. Why?
This is a common issue caused by the entrapment of solvent molecules within the crystal lattice during crystallization.[8] Even with a seemingly dry appearance, these occluded solvents are difficult to remove using standard atmospheric drying methods.
Q3: What are the regulatory limits for these common residual solvents?
The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents into three classes based on their toxicity. The limits for the likely solvents in your product are as follows:
| Solvent | ICH Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Isopropyl Alcohol | 3 | 5000 |
| Ethyl Acetate | 3 | 5000 |
| Acetone | 3 | 5000 |
| Hexane | 2 | 290 |
Source: ICH Q3C (R6) Impurities: Guideline for Residual Solvents[4]
Q4: Can residual solvents affect the polymorphic form of my 1-(6-Methoxynaphthalen-2-yl)butan-1-ol crystals?
Yes. The presence and type of solvent can influence the crystal habit and polymorphic form of an API.[2][5] This can have significant implications for the drug's solubility, bioavailability, and stability. It is crucial to control residual solvent levels to ensure consistent crystal form.
Troubleshooting Guide: Strategies for Effective Solvent Removal
This section provides detailed protocols and the scientific rationale for removing residual solvents from your 1-(6-Methoxynaphthalen-2-yl)butan-1-ol crystals.
Initial Assessment: Identifying the Problem
Before selecting a removal technique, it is essential to identify and quantify the residual solvents present. The gold standard for this analysis is Gas Chromatography with Headspace sampling (GC-HS) .[9][10] This technique is highly sensitive and can accurately determine the concentration of volatile organic compounds in your API.
Workflow for Residual Solvent Troubleshooting
Caption: Decision-making workflow for troubleshooting residual solvents.
Method 1: Crystal Washing
Principle: This technique is effective for removing solvents adhering to the crystal surface. The ideal washing solvent should be one in which the API has very low solubility, but the residual solvent is miscible.
Protocol:
-
Solvent Selection:
-
For removing polar solvents like ethanol or methanol from the non-polar 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a cold, non-polar solvent like hexane can be effective.
-
Conversely, for removing non-polar solvents, a cold, more polar anti-solvent in which the product is insoluble may be used.
-
Always use an ice-cold washing solvent to minimize product loss due to dissolution.[11][12]
-
-
Procedure:
-
Transfer the crystalline mass to a Buchner funnel fitted with a filter paper.
-
Apply a gentle vacuum to remove the bulk of the mother liquor.
-
Stop the vacuum and add a small volume of the ice-cold wash solvent to just cover the crystals.
-
Gently slurry the crystals with a spatula.
-
Re-apply the vacuum to pull the wash solvent through.
-
Repeat the wash step 1-2 more times.
-
Dry the washed crystals under vacuum.
-
Expert Insight: While effective for surface contaminants, washing will not remove solvents entrapped within the crystal lattice.
Method 2: Vacuum Drying
Principle: By reducing the pressure, the boiling point of the residual solvent is lowered, facilitating its evaporation from the solid-state. Applying gentle heat can further enhance this process.
Protocol:
-
Preparation: Spread the crystalline material in a thin layer on a tray to maximize surface area.
-
Conditions:
-
Vacuum: Apply a deep vacuum (e.g., <10 mbar).
-
Temperature: Gently heat the sample. The temperature should be well below the melting point of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. A starting point could be 40-50°C. Note: The melting point of the related ketone, Nabumetone, is 80-81°C, suggesting the alcohol will have a different but likely higher melting point than the drying temperature.[13][14]
-
Time: Drying times can range from several hours to days, depending on the solvent and its level of entrapment.
-
-
Monitoring: Periodically take samples for GC-HS analysis to monitor the reduction in solvent levels.
Method 3: Vacuum Hydration Drying
Principle: This advanced technique is particularly effective for removing stubborn, entrapped solvents. It involves introducing a controlled amount of water vapor into the vacuum drying system. The water molecules can displace the entrapped organic solvent molecules within the crystal lattice, which are then removed by the vacuum.[8][15]
Protocol:
-
Setup: Place the crystalline material in a vacuum oven.
-
Water Vapor Source: Place a small, open container of deionized water in the oven, away from direct contact with the product.
-
Conditions:
-
Vacuum: Apply a moderate vacuum.
-
Temperature: Gently heat the oven (e.g., 40-60°C). The combination of temperature and pressure should be sufficient to generate water vapor.
-
-
Displacement: Allow the process to run for several hours to allow for the displacement of the organic solvent by water molecules.
-
Final Drying: Remove the water source and apply a deep vacuum to remove the water from the crystals.
Expert Insight: This method can be particularly useful for removing alcohols that may have strong interactions with the API molecule.
Data Summary: Properties of Potential Residual Solvents
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | ICH Class |
| Acetone | 56.2 | 24.6 | 3 |
| Ethanol | 78.4 | 5.9 | 3 |
| Ethyl Acetate | 77.1 | 9.9 | 3 |
| Hexane | 68.7 | 16.2 | 2 |
| Isopropyl Alcohol | 82.4 | 4.4 | 3 |
| Methanol | 64.7 | 12.9 | 2 |
This data provides a relative indication of solvent volatility.
Analytical Verification
Successful removal of residual solvents must be confirmed by a validated analytical method.
Recommended Method: GC-Headspace
-
Principle: A sample of the API is dissolved in a high-boiling point solvent in a sealed vial and heated. The volatile residual solvents partition into the headspace (the gas above the sample), which is then injected into the gas chromatograph for separation and quantification.[16][17]
-
Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability.
Logical Flow for Method Selection
Caption: Logical flow for selecting the appropriate solvent removal method.
Conclusion
The effective removal of residual solvents from 1-(6-Methoxynaphthalen-2-yl)butan-1-ol crystals is a critical step in ensuring the quality, safety, and regulatory compliance of the API. A systematic approach, beginning with accurate analytical identification and followed by the selection of an appropriate removal technique, is paramount. For surface-level contamination, crystal washing is often sufficient. However, for entrapped solvents, more rigorous methods such as vacuum drying or vacuum hydration are necessary. Always verify the success of your chosen method with a validated analytical technique like GC-Headspace.
References
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Chemetrix. [Link]
-
Nabumetone alcohol | C15H18O2 | CID 10911373. PubChem. [Link]
-
Residual Solvents in Pharmaceuticals. Veeprho. [Link]
-
Nabumetone Tablets. AA Pharma. [Link]
-
PRODUCT MONOGRAPH NABUMETONE Nabumetone Tablets BP 500 mg Nonsteroidal Anti-Inflammatory Agent. AA Pharma Inc. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
SOLID STATE INVESTIGATION OF NABUMETONE. Journal of Cardiovascular Disease Research. [Link]
-
The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. LabSolution. [Link]
-
Residual solvent analysis in pharmaceuticals. ResearchGate. [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]
-
Impact of Solvent Quality in the outcome of the API purification processes. Docuchem. [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency. [Link]
-
Single-solvent recrystallisation. University of York. [Link]
- Process for the preparation of 4-(6-methoxy-2-naphthyl)butan-2-one and 2-acetyl...
-
SOP: CRYSTALLIZATION. [Link]
-
Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. SciSpace. [Link]
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
-
Recrystallization. [Link]
-
1-(6-methoxy-1-naphthyl)-1-butanone. ChemSynthesis. [Link]
-
A convenient synthesis of Nabumetone-An anti-inflammatory drug candidate. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. jcdronline.org [jcdronline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0003074B1 - Process for the preparation of 4-(6-methoxy-2-naphthyl)butan-2-one and 2-acetyl-3-(6-methoxy-2-naphthyl) propenoic acid esters - Google Patents [patents.google.com]
- 8. AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Nabumetone CAS#: 42924-53-8 [m.chemicalbook.com]
- 14. 4-(6-Methoxy-2-naphthyl)-2-butanone(42924-53-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 16. chemetrix.co.za [chemetrix.co.za]
- 17. labsolution.pl [labsolution.pl]
Validation & Comparative
A Comparative Guide to the Certified Reference Material for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol: Navigating a Path Forward in the Absence of a Commercial Standard
For researchers, scientists, and drug development professionals engaged in the meticulous work of pharmaceutical analysis, the availability of high-purity, well-characterized certified reference materials (CRMs) is the bedrock of accurate and reproducible results. When investigating the impurity profile of a drug substance like Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID), access to CRMs of its potential impurities and metabolites is not just a matter of convenience but a regulatory necessity. This guide addresses the specific challenge of acquiring a CRM for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a potential, albeit not officially listed, impurity or metabolite of Nabumetone.
Understanding the Context: Nabumetone Metabolism and its Known Impurities
Nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one) is a prodrug that undergoes extensive hepatic metabolism.[1] The primary metabolic pathways include:
-
Oxidative cleavage: This major pathway converts Nabumetone to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), a potent cyclooxygenase-2 (COX-2) inhibitor.[1][2]
-
O-demethylation: This process results in the formation of hydroxylated metabolites.[1]
-
Reduction of the ketone: The ketone group of Nabumetone can be reduced to a secondary alcohol, forming 4-(6-Methoxynaphthalen-2-yl)butan-2-ol.[1] This compound is recognized as Nabumetone EP Impurity C .
While 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is not a listed pharmacopeial impurity, its structure suggests it could arise as a minor metabolite or as an impurity from specific synthetic routes of Nabumetone or related precursors. The absence of a commercial CRM necessitates a proactive approach for any laboratory needing to identify or quantify this specific compound.
Commercially Available Certified Reference Materials for Nabumetone Impurities
While a CRM for our target analyte is unavailable, several certified impurities of Nabumetone are commercially accessible. These can serve as crucial reference points in chromatographic method development and validation.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nabumetone EP Impurity A | 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohexan-1-one | 343272-52-6 | C18H20O2 | 268.36 |
| Nabumetone EP Impurity B | 5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-en-1-one | 343272-51-5 | C18H18O2 | 266.33 |
| Nabumetone EP Impurity C | (2RS)-4-(6-Methoxynaphthalen-2-yl)-butan-2-ol | 65726-24-1 | C15H18O2 | 230.30 |
| Nabumetone EP Impurity D | (E)-4-(6-Methoxynaphthalen-2-yl)-but-3-en-2-one | 127053-22-9 | C15H14O2 | 226.27 |
| Nabumetone EP Impurity E | 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | 343272-53-7 | C27H26O3 | 398.49 |
| Nabumetone EP Impurity F | 6,6'-Dimethoxy-2,2'-binaphthalenyl | 29619-45-2 | C22H18O2 | 314.38 |
Part 1: In-House Synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
In the absence of a commercial source, a well-documented in-house synthesis is the first step toward generating a reliable reference standard. A logical and robust synthetic approach is the Grignard reaction between 6-methoxy-2-naphthaldehyde and propylmagnesium bromide.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Detailed Experimental Protocol
Materials and Reagents:
-
6-methoxy-2-naphthaldehyde
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 1-bromopropane in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. Once the reaction starts, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the prepared Grignard reagent to 0°C in an ice bath. Dissolve 6-methoxy-2-naphthaldehyde in anhydrous THF and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH4Cl solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Part 2: Characterization and Qualification of the In-House Reference Standard
A synthesized material can only be considered a reference standard after rigorous characterization to confirm its identity, purity, and potency.[3] This process establishes its fitness for purpose as a calibrator in quantitative analysis.
Analytical Characterization Workflow
Caption: Workflow for the characterization of an in-house reference standard.
Detailed Analytical Protocols
1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy group, the carbinol proton (CH-OH), and the aliphatic protons of the butyl chain. The ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass spectrometer will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the hydroxyl (-OH) group and absorptions corresponding to the aromatic C-H and C=C bonds of the naphthalene ring.
2. Purity Assessment
-
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA): This is the primary technique for determining chromatographic purity. A reversed-phase C18 column is typically suitable.[4] The method should be developed and validated for specificity, linearity, accuracy, and precision. The photodiode array detector is crucial for assessing peak purity and identifying potential co-eluting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is used to identify and quantify residual solvents from the synthesis and purification steps.
-
Karl Fischer Titration: This is the standard method for determining the water content of the reference material.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of non-volatile inorganic impurities (residue on ignition).
3. Potency (Assay) Determination
-
Quantitative NMR (qNMR): qNMR is a primary ratio method for determining the exact concentration of a substance in a solution without the need for a specific reference standard of the same compound.[6] By using a certified internal standard with a known concentration, the purity of the in-house standard can be accurately determined.
-
Mass Balance Assay: The potency can also be calculated by subtracting the percentages of all identified impurities (chromatographic impurities, water, residual solvents, non-volatile residue) from 100%.
Purity (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)
Comparison of In-House vs. Commercially Available Related Standards
| Feature | In-House Standard (1-(6-Methoxynaphthalen-2-yl)butan-1-ol) | Commercial CRM (e.g., Nabumetone Impurity C) |
| Availability | Requires synthesis and characterization. | Readily available from suppliers. |
| Identity | Exactly matches the target analyte. | Structurally related but not identical. |
| Traceability | Traceability needs to be established through rigorous characterization and comparison to primary standards (e.g., for qNMR). | Traceable to pharmacopeias (e.g., USP, EP) or national metrology institutes. |
| Cost | High initial investment in time and resources for synthesis and characterization. | Purchase cost per vial. |
| Application | Direct quantification of the target analyte. | Can be used for system suitability, method development, and as a qualitative marker. May be used for semi-quantification if response factors are demonstrated to be similar. |
| Regulatory Acceptance | Requires full documentation of synthesis, characterization, and ongoing stability monitoring for regulatory submissions. | Generally accepted by regulatory agencies. |
Conclusion
While the absence of a commercially available certified reference material for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol presents a challenge, it is not an insurmountable obstacle. By following a systematic and scientifically rigorous approach to in-house synthesis, purification, and comprehensive characterization, a high-quality, reliable reference standard can be established. This guide provides a detailed roadmap for this process, from the initial synthetic strategy to the final qualification protocols. The resulting in-house standard will be fit-for-purpose for the accurate identification and quantification of this specific potential impurity or metabolite of Nabumetone, thereby ensuring the quality and safety of the pharmaceutical product. The use of commercially available, structurally related CRMs should be considered as complementary tools for analytical method development and system suitability, but for accurate quantification of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a well-characterized standard of the compound itself is indispensable.
References
- Haddock, R. E., et al. (1984). Preclinical overview of nabumetone. Pharmacology, bioavailability, metabolism, and toxicology. The American journal of medicine, 80(4B), 29-37.
-
Davies, N. M. (1999). Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition?. Clinical pharmacokinetics, 37(3), 231-250. [Link]
-
Pharmaffiliates. (n.d.). Nabumetone-impurities. Retrieved from [Link]
- Axios Research. (n.d.). Nabumetone EP Impurity C.
-
SynZeal. (n.d.). Nabumetone Impurities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
- ILAC. (2005). Guidelines for the Selection and Use of Reference Materials.
-
Walash, M. I., et al. (2000). Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 23(5), 849-858. [Link]
- Nobilis, M., et al. (2007). Identification of new nabumetone metabolites in minipig bile and urine using high-performance liquid chromatography with photodiode array and mass spectrometric detection.
- Synchemia. (n.d.). Nabumetone EP Impurity A.
-
Veeprho. (n.d.). Nabumetone Impurities and Related Compound. Retrieved from [Link]
-
El-Gindy, A., et al. (1997). Determination of Nabumetone and Its Major Metabolite in Plasma and Tablet Formulations by Reverse-Phase HPLC. Analytical Letters, 30(14), 2535-2548. [Link]
- MedCentral. (n.d.). Nabumetone: uses, dosing, warnings, adverse events, interactions.
-
Dunn, P. J. H., et al. (2020). Guidance for characterization of in‐house reference materials for light element stable isotope analysis. Rapid Communications in Mass Spectrometry, 34(S2), e8581. [Link]
-
BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
-
PubChem. (n.d.). 1-(6-Methoxynaphthalen-2-YL)propan-2-OL. Retrieved from [Link]
- Moodle@Units. (n.d.). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones.
- Google Patents. (n.d.). A process for the preparation of nabumetone.
-
MolPort. (n.d.). 4-(6-methoxynaphthalen-2-yl)butan-2-one. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 6-Methoxynaphthalen-2-ol.
- BLDpharm. (n.d.). 4-(6-Methoxynaphthalen-2-yl)butan-2-ol.
- Pharmaffiliates. (n.d.). Nabumetone - Impurity C.
- Wikipedia. (n.d.). Nabumetone.
-
SciSpace. (2019). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Simultaneous analysis of naproxen, nabumetone and its major metabolite 6-methoxy-2-naphthylacetic acid in pharmaceuticals and human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Validation of UV-Vis Spectra for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol: A Comparative Analytical Guide
Executive Summary & Technical Context[1][2][3][4]
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a critical synthetic intermediate and potential degradation impurity associated with the non-steroidal anti-inflammatory drug (NSAID) class, specifically analogues of Nabumetone and Naproxen . Structurally, it features a 6-methoxynaphthalene chromophore with a benzylic hydroxyl group.
This guide provides a rigorous validation framework for UV-Vis spectrophotometric analysis of this compound. Unlike standard "cookbook" protocols, this document focuses on the comparative validation of the UV-Vis method against High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, highlighting where direct UV-Vis is sufficient and where it fails due to spectral overlap with key analogues.
The Comparative Landscape
For researchers in drug development, the choice of analytical method depends on the stage of the pipeline:
| Feature | Direct UV-Vis Spectroscopy | HPLC-PDA (Alternative) | Fluorescence Spectroscopy |
| Primary Use | Assay of pure substance; Dissolution testing | Impurity profiling; Stability indicating method | Trace analysis (ng/mL levels) |
| Specificity | Low (Overlaps with Nabumetone/6-MNA) | High (Chromatographic separation) | Medium (Selectivity via Ex/Em wavelengths) |
| Sensitivity (LOD) | ~1–5 µg/mL | ~0.05–0.1 µg/mL | ~1–10 ng/mL |
| Throughput | High (Rapid scan) | Low (10–20 min run time) | Medium |
| Cost | Low | High | Medium |
Scientific Integrity: The Chromophore & Spectral Logic
To validate a method for this compound, one must understand the causality of its signal. The 6-methoxynaphthalene moiety is the primary chromophore.
-
Electronic Transitions:
-
B-band (Soret): Intense absorption at ~220–230 nm (
> 50,000). High sensitivity but prone to solvent cutoff interference. -
R-band (Benzenoid): Distinctive multi-peak structure between 260–275 nm (
~ 5,000). This is the most robust region for quantification as it balances sensitivity with selectivity. -
Charge Transfer/n
: A lower intensity tail extending to 310–330 nm .
-
-
Structural Differentiation (Specificity Challenge):
-
Target (Butan-1-ol): Benzylic alcohol.
-
Nabumetone (Ketone): Contains a carbonyl group.[1][2][3] While the naphthalene dominates, the ketone contributes an
transition that may broaden the 300 nm region. -
Dehydration Impurity (Alkene): If the benzylic alcohol dehydrates, it forms a styrene-like conjugated system. This causes a significant bathochromic shift (red shift) and hyperchromic effect (increased intensity) in the 250–300 nm region.
-
Critical Insight: Validation must prove that the method can detect the absence of the alkene (degradation product), which is the primary stability risk for benzylic alcohols.
Validation Workflow Visualization
The following diagram outlines the decision logic for validating the UV-Vis method, specifically addressing the "Specificity" hurdle which is the most common point of failure for this analyte.
Caption: Decision tree for validating UV-Vis methodology, prioritizing specificity checks against known analogues.
Detailed Experimental Protocols
Protocol A: Spectral Specificity & Stability Comparison
Objective: To determine if UV-Vis can distinguish the target alcohol from its potential dehydration product (alkene) and parent ketone.
Materials:
-
Reference Standards: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, Nabumetone, 6-Methoxy-2-vinylnaphthalene (surrogate for dehydration impurity).
-
Solvent: Methanol (HPLC Grade).
Procedure:
-
Preparation: Prepare 20 µg/mL solutions of the Target, the Ketone, and the Alkene in Methanol.
-
Scanning: Scan each solution from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1 nm).
-
Overlay Analysis:
-
Normalize spectra at the isosbestic point (if available) or at 226 nm.
-
Success Criterion: The Target should exhibit a valley at ~240-250 nm. The Alkene will likely show high absorbance in this region due to conjugation.
-
Calculation: Calculate the Peak Purity Index if using PDA, or simple ratio
. -
Self-Validating Step: If the ratio
decreases significantly, the sample is degrading (dehydrating).
-
Protocol B: Method Validation (Linearity & Accuracy)
Objective: Establish the quantitative range.
-
Stock Solution: Dissolve 10 mg of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol in 100 mL Methanol (100 µg/mL).
-
Calibration Series: Dilute to 5, 10, 20, 30, 40, and 50 µg/mL.
-
Measurement: Measure Absorbance at 272 nm (chosen for robustness over 226 nm).
-
Data Analysis:
Comparative Data Summary
The following table summarizes theoretical and empirical expectations for the validation parameters, comparing the Target Alcohol against its primary interference (Nabumetone).
| Parameter | Target: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol | Comparator: Nabumetone (Ketone) | Validation Implication |
| ~226 nm, ~262 nm, ~272 nm, ~317 nm | ~228 nm, ~262 nm, ~271 nm, ~330 nm | High Risk: Spectra are nearly identical. | |
| Chromophore | 6-Methoxynaphthalene (Isolated) | 6-Methoxynaphthalene (Carbonyl linked) | Specificity must rely on derivative spectroscopy or HPLC. |
| Molar Absorptivity ( | Quantitation requires pure reference standards. | ||
| Stability Profile | Prone to Dehydration (Benzylic -OH) | Prone to Oxidation | UV method must monitor 250 nm valley for alkene formation. |
| LOD (UV-Vis) | 0.5 µg/mL | 0.5 µg/mL | Sufficient for dissolution; insufficient for trace impurities. |
Advanced Validation: Derivative Spectroscopy
Since the spectra of the alcohol and the ketone are heavily overlapped, First-Derivative (D1) Spectroscopy is the recommended "Alternative" technique to enhance resolution without switching to HPLC.
Mechanism:
-
D1 spectra (
) measure the rate of change of absorbance. -
Small shifts in
between the alcohol and ketone result in significant zero-crossing shifts in the D1 spectrum.
Protocol:
-
Generate the D1 spectrum using instrumental software (Delta
= 2-4 nm). -
Identify the Zero-Crossing Point (ZCP) of the interfering Nabumetone.
-
Measure the amplitude of the Target analyte at the ZCP of Nabumetone.
-
Result: This allows quantification of the alcohol in the presence of the ketone.
Caption: Workflow for using Derivative Spectroscopy to resolve spectral overlap.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2025).[3] Nabumetone Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Srinivasulu, G., et al. (2005). A convenient synthesis of Nabumetone - An anti-inflammatory drug candidate. Indian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. 2-Ethynyl-6-methoxynaphthalene 97 129113-00-4 [sigmaaldrich.com]
- 2. 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione | C15H14O3 | CID 23342785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6-Methoxynaphthalen-2-yl)methanol | C12H12O2 | CID 10012701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to NMR Characterization: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol vs. Key Synthetic Impurities
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the structural integrity and purity of a chemical entity are paramount. Even trace-level impurities can significantly impact a drug's efficacy, safety, and stability, making their detection, identification, and quantification a critical regulatory and scientific necessity.[1][2] While various analytical techniques like HPLC and mass spectrometry are indispensable for purity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure elucidation and characterization of impurities.[1][3][4] Its non-destructive nature and quantitative capabilities provide unparalleled insight into the molecular framework of a target compound and its contaminants.[3]
This guide provides an in-depth comparison of the NMR characteristics of 1-(6-methoxynaphthalen-2-yl)butan-1-ol, a key synthetic intermediate, and its most probable process-related impurities. We will explore the causality behind experimental choices and present a self-validating system for NMR-based purity assessment, designed for researchers, scientists, and drug development professionals.
Synthetic Context: The Origin of Impurities
To understand potential impurities, we must first consider the most common synthetic route to 1-(6-methoxynaphthalen-2-yl)butan-1-ol: the Grignard reaction. This reaction involves the nucleophilic addition of a butylmagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of 6-methoxy-2-naphthaldehyde.[5][6][7]
Figure 1: Simplified synthetic pathway and impurity formation.
This synthesis, while effective, can lead to several predictable impurities. The most significant is the unreacted starting material, 6-methoxy-2-naphthaldehyde , which will persist if the reaction does not proceed to completion. Other potential byproducts include those derived from the Grignard reagent itself, such as butanol (from quenching with residual water) or octane (from Wurtz-type coupling), though these are often removed during workup and purification.[8] This guide will focus on distinguishing the target alcohol from its aldehyde precursor, the most common and challenging impurity to separate.
Structural Elucidation by NMR Spectroscopy
The Target Molecule: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
The structure of the target molecule contains several distinct proton and carbon environments, each giving rise to a characteristic signal in the NMR spectrum. The presence of a chiral center at the carbinol carbon (C1) introduces magnetic inequivalence for the adjacent methylene protons.
Figure 2: Structure of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
¹H NMR Analysis (500 MHz, CDCl₃):
-
Aromatic Protons (δ 7.10-7.80 ppm): The six protons on the naphthalene ring system will appear as a series of doublets and singlets in this region. The exact coupling patterns can be complex, but their integration (6H) is a key identifier.
-
Carbinol Proton (-CH-OH, δ ~4.80 ppm): This proton, attached to the same carbon as the hydroxyl group, typically appears as a triplet, coupled to the adjacent methylene protons. Its chemical shift is sensitive to solvent and concentration.
-
Methoxy Protons (-OCH₃, δ ~3.90 ppm): The three protons of the methoxy group will present as a sharp singlet, a highly reliable diagnostic signal.
-
Methylene Protons (-CH₂-, δ ~1.70-1.90 ppm): The two protons on the C2 of the butyl chain are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet.
-
Methylene Protons (-CH₂-, δ ~1.40-1.55 ppm): The C3 methylene protons will appear as a multiplet (sextet).
-
Methyl Protons (-CH₃, δ ~0.95 ppm): The terminal methyl group of the butyl chain will appear as a triplet, coupled to the adjacent methylene group.
¹³C NMR Analysis (125 MHz, CDCl₃):
-
Aromatic Carbons (δ ~105-158 ppm): Ten distinct signals are expected for the naphthalene ring carbons. The carbon bearing the methoxy group (C6') will be significantly shifted downfield (~158 ppm), while the carbon attached to the butyl chain (C2') will be around 138 ppm.
-
Carbinol Carbon (-CH-OH, δ ~75 ppm): The carbon atom bonded to the hydroxyl group is a key diagnostic signal in this region.
-
Methoxy Carbon (-OCH₃, δ ~55 ppm): A sharp, characteristic signal.
-
Butyl Chain Carbons (δ ~14-40 ppm): The three remaining carbons of the butyl chain will appear in the aliphatic region of the spectrum, with predictable shifts based on their distance from the electronegative hydroxyl group.[9]
The Primary Impurity: 6-Methoxy-2-naphthaldehyde
The unreacted starting material is the most probable contaminant. Its NMR spectrum is distinguished by the presence of a highly deshielded aldehyde proton.[10][]
Figure 3: Structure of 6-Methoxy-2-naphthaldehyde.
¹H NMR Analysis (500 MHz, CDCl₃):
-
Aldehyde Proton (-CHO, δ ~10.1 ppm): This is the most definitive signal for the impurity. It appears as a singlet far downfield, in a region where no signals from the target alcohol are expected.
-
Aromatic Protons (δ 7.20-8.20 ppm): The aromatic signals will differ slightly in their chemical shifts and coupling patterns compared to the alcohol product due to the different electronic effects of the aldehyde group versus the alkyl alcohol substituent.
-
Methoxy Protons (-OCH₃, δ ~3.95 ppm): This singlet will likely be very close to, or overlapping with, the methoxy signal of the target compound.
¹³C NMR Analysis (125 MHz, CDCl₃):
-
Aldehyde Carbon (-CHO, δ ~192 ppm): An unmistakable signal in the far downfield region of the ¹³C spectrum, providing conclusive evidence of the aldehyde's presence.
-
Aromatic & Methoxy Carbons: The chemical shifts of the naphthalene and methoxy carbons will show slight variations from those of the target alcohol.
Comparative Data Summary
The following table summarizes the key diagnostic NMR signals that allow for clear differentiation between 1-(6-methoxynaphthalen-2-yl)butan-1-ol and its primary impurity.
| Functional Group | Compound | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key Differentiating Feature |
| Aldehyde | 6-Methoxy-2-naphthaldehyde | ~10.1 (s, 1H) | ~192 | Present only in the impurity. |
| Carbinol | 1-(6-Methoxynaphthalen-2-yl)butan-1-ol | ~4.80 (t, 1H) | ~75 | Present only in the target molecule. |
| Butyl Chain | 1-(6-Methoxynaphthalen-2-yl)butan-1-ol | 0.95 - 1.90 | 14 - 40 | Aliphatic signals absent in the aldehyde. |
| Methoxy | Both | ~3.90 - 3.95 (s, 3H) | ~55 | Signals may overlap; not a primary differentiator. |
Workflow for NMR-Based Purity Assessment
A systematic approach is crucial for reliable and reproducible results. The following workflow outlines the key stages from sample preparation to final purity determination.
Figure 4: Workflow for NMR-based purity analysis.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Causality: Proper sample preparation is fundamental to acquiring high-quality, artifact-free NMR spectra. The choice of a deuterated solvent is critical to avoid large solvent signals that would otherwise obscure the analyte's signals. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good solubilizing properties and relatively clean spectral window.
-
Weighing: Accurately weigh 10-20 mg of the 1-(6-methoxynaphthalen-2-yl)butan-1-ol sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Vortex the vial gently until the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Capping: Securely cap the NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).
Protocol 2: ¹H and ¹³C NMR Data Acquisition
Causality: The parameters chosen for data acquisition directly influence the quality of the final spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus and for detecting low-level impurities.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to at least 1 second.
-
Acquire 16-32 scans.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2 seconds.
-
Acquire 1024 or more scans to achieve adequate signal-to-noise.
-
-
Processing: Apply an exponential window function, Fourier transform the free induction decay (FID), and perform phase and baseline corrections for both spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Conclusion
NMR spectroscopy offers a definitive and quantitative method for assessing the purity of 1-(6-methoxynaphthalen-2-yl)butan-1-ol. By understanding the characteristic NMR signatures of the target molecule and its likely synthetic precursor, 6-methoxy-2-naphthaldehyde, researchers can confidently establish product identity and purity. The presence of a carbinol proton signal (~4.80 ppm in ¹H NMR) and its corresponding carbon signal (~75 ppm in ¹³C NMR) confirms the formation of the desired alcohol. Conversely, the highly deshielded aldehyde signals (~10.1 ppm in ¹H, ~192 ppm in ¹³C) are unambiguous markers for the starting material impurity. This guide provides the foundational knowledge and practical protocols necessary to leverage NMR as a powerful tool for quality control in the synthesis of pharmaceutical intermediates.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Malet-Martino, M., & Holzgrabe, U. (2011). NMR spectroscopy in pharmacy. PubMed. Available at: [Link]
-
Pharmaffiliates. (2026). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Available at: [Link]
-
Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]
-
Kavitha, E., et al. (2021). Characterization of Structure-Property Relations and Second Harmonic Generation of 6-Methoxy-2-Naphthaldehyde. Taylor & Francis Online. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
LookChem. Cas 693-03-8,Bromo(butyl)magnesium. Available at: [Link]
-
National Center for Biotechnology Information. 6-Methoxy-2-naphthaldehyde. PubChem. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available at: [Link]
-
National Center for Biotechnology Information. Bromobutylmagnesium. PubChem. Available at: [Link]
-
Clark, J. reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]
-
Homework.Study.com. How do typical impurities arise in the Grignard reaction?. Available at: [Link]
-
Brown, P. (2026). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. Doc Brown's Chemistry. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. veeprho.com [veeprho.com]
- 4. NMR spectroscopy in pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. mt.com [mt.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. homework.study.com [homework.study.com]
- 9. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Establishing Purity Standards for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
Introduction
1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a crucial chemical intermediate, often implicated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably as a potential impurity or metabolite of Nabumetone. In the pharmaceutical landscape, the purity of any active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can have significant unforseen pharmacological or toxicological effects.
This guide provides a comprehensive framework for establishing robust purity standards for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. We will delve into the identification of potential impurities based on synthetic pathways, a comparative analysis of state-of-the-art analytical methodologies, and a proposed workflow for setting scientifically sound specifications. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of chemical purity.
Part 1: Unraveling the Impurity Profile: A Synthesis-Based Approach
The foundation of any purity standard is a thorough understanding of the potential impurities that may arise during the manufacturing process.[1] 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is typically synthesized via the reduction of its corresponding ketone, 4-(6-methoxynaphthalen-2-yl)butan-2-one (Nabumetone). This specific transformation informs the likely impurity profile.
Typical Synthetic Pathway and Potential Impurities:
The reduction of the ketone can be achieved using various reducing agents, with sodium borohydride being a common choice for its selectivity and mild reaction conditions.
Caption: Synthetic pathway for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol and the origin of potential impurities.
Classification of Impurities:
In line with the International Council for Harmonisation (ICH) Q3A guidelines, impurities can be categorized as follows:[1][2][3][4]
-
Organic Impurities:
-
Starting Materials: Unreacted 4-(6-methoxynaphthalen-2-yl)butan-2-one.
-
By-products: Products from side reactions, such as the formation of isomeric alcohols or products of over-reduction.
-
Intermediates: Any intermediates from the synthesis of the starting material that may carry over. For instance, (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is a known precursor in some Nabumetone syntheses.[5][6]
-
Degradation Products: Compounds formed during storage or processing.
-
-
Inorganic Impurities:
-
Reagents, Ligands, and Catalysts: While less common with borohydride reductions, other synthetic routes might employ metal catalysts.
-
Heavy Metals or Other Residual Metals: These are a general concern in pharmaceutical manufacturing and are controlled under USP <232>/<233> and ICH Q3D guidelines.[7][8]
-
-
Residual Solvents:
-
Organic solvents used during the reaction or purification steps (e.g., methanol, ethanol, acetone). These are governed by ICH Q3C guidelines.[2]
-
Part 2: A Comparative Analysis of Analytical Methodologies
Selecting the appropriate analytical techniques is paramount for accurate purity determination. Each method offers distinct advantages and limitations for quantifying the target compound and its various potential impurities.
| Analytical Technique | Primary Application | Strengths | Limitations | Typical Instrumentation |
| High-Performance Liquid Chromatography (HPLC) | Assay, quantification of organic impurities (non-volatile) | High resolution, sensitivity, and reproducibility. Versatile with different detectors (UV, DAD). | Not suitable for volatile compounds. May require derivatization for compounds without a chromophore. | HPLC with UV/DAD Detector |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile organic impurities | Excellent for separating volatile and semi-volatile compounds. High sensitivity with FID or MS detectors. | Not suitable for non-volatile or thermally labile compounds. | GC with FID/MS Detector |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities, quantitative analysis (qNMR) | Provides detailed structural information. qNMR offers absolute quantification without a reference standard for the impurity itself. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. | 400 MHz or higher NMR Spectrometer |
| Mass Spectrometry (MS) | Identification of unknown impurities, confirmation of known impurities | High sensitivity and specificity. Provides molecular weight and fragmentation data for structural elucidation. | Often used in conjunction with a separation technique (LC-MS, GC-MS). | LC-MS or GC-MS System |
| Thermogravimetric Analysis (TGA) / Loss on Drying (LOD) | Determination of water content and residual non-volatile inorganic materials | Simple and direct measurement of weight loss upon heating. | Non-specific; does not differentiate between water and volatile solvents. | TGA Instrument or LOD Oven |
Causality Behind Method Selection:
-
For Assay and Organic Impurities: Reverse-Phase HPLC with UV detection is the workhorse method. The naphthalene moiety in 1-(6-Methoxynaphthalen-2-yl)butan-1-ol provides a strong chromophore, making UV detection highly effective. A stability-indicating HPLC method, validated according to ICH Q2 guidelines, can separate the main component from its degradation products and process-related impurities.[9][10][11]
-
For Residual Solvents: Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard and recommended technique as per USP <467>.[12] This method is highly sensitive and specific for volatile organic compounds that may be present from the synthesis.
-
For Structural Confirmation: When an unknown impurity is detected above the identification threshold (typically ≥0.10% as per ICH Q3A), LC-MS is employed to determine its molecular weight.[2][3] Subsequently, preparative HPLC may be used to isolate the impurity for full structural elucidation by NMR.
Part 3: Recommended Purity Specifications and Testing Workflow
A robust specification is a set of tests, analytical procedures, and acceptance criteria that ensures the quality of the substance.[1][4] The following table outlines a proposed specification for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, grounded in ICH guidelines.
| Test | Analytical Procedure | Acceptance Criteria | Justification |
| Appearance | Visual Inspection | White to off-white solid | Basic quality control check. |
| Identification | FTIR / ¹H NMR | Spectrum conforms to that of a qualified reference standard | Confirms the chemical identity of the substance. |
| Assay | RP-HPLC with UV detection (e.g., at 230 nm) | 98.0% to 102.0% (on an anhydrous basis) | Ensures the content of the target compound is within acceptable limits. |
| Organic Impurities | RP-HPLC with UV detection | - Unreacted Starting Material (Nabumetone): ≤ 0.15%- Any other individual unspecified impurity: ≤ 0.10%- Total Impurities: ≤ 0.5% | Controls process-related impurities and degradation products to ensure safety. Thresholds are based on ICH Q3A.[1][3] |
| Residual Solvents | HS-GC-FID | Conforms to ICH Q3C limits for the specific solvents used in the final manufacturing step. | Protects against potential toxicity from residual solvents. |
| Water Content | Karl Fischer Titration or TGA/LOD | ≤ 0.5% | Controls the amount of water, which can affect stability and assay calculations. |
| Inorganic Impurities | Conforms to USP <232>/<233> | Conforms to elemental impurity limits. | Controls potentially toxic elemental impurities.[7][8] |
Batch Release Testing Workflow:
Caption: A typical workflow for the quality control testing and release of a batch of the target compound.
Part 4: Detailed Experimental Protocols
The trustworthiness of purity data hinges on validated, reproducible analytical methods.[3] Below are exemplary protocols for the key chromatographic analyses.
Protocol 1: RP-HPLC Method for Assay and Organic Impurity Determination
This method is designed to be stability-indicating for the analysis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Calculations:
-
Calculate the assay and impurity content using standard external standard calculations, correcting for relative response factors if necessary.
-
Protocol 2: Headspace GC-FID Method for Residual Solvents
This protocol is based on USP <467> for the determination of residual solvents.
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 10 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant solvents (e.g., methanol, acetone) in a suitable solvent like Dimethyl sulfoxide (DMSO). Dilute to a final concentration corresponding to the ICH limits.
-
Sample Solution: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.
-
-
Procedure:
-
Analyze the blank (DMSO), standard solution, and sample solution.
-
Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those in the standard solution.
-
Conclusion
Establishing purity standards for a pharmaceutical intermediate like 1-(6-Methoxynaphthalen-2-yl)butan-1-ol is a multi-faceted process that requires a deep understanding of its chemical synthesis and the application of orthogonal analytical techniques. By identifying potential impurities through synthetic route analysis, employing a suite of validated analytical methods—with HPLC and GC at the forefront—and setting specifications based on internationally recognized guidelines like those from the ICH, researchers and manufacturers can ensure the consistent quality, safety, and efficacy of the final drug product. The workflows and protocols outlined in this guide provide a robust framework for achieving these critical objectives.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Development And Validation Of Rp-Hplc Method For Nabumetone And It's Pharmaceutical Dosage Form. [Link]
-
ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)). [Link]
-
ResearchGate. (2025). Approaches to the synthesis of nabumetone 2.2.. [Link]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
-
USP-NF. ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
USP-NF. (2025). General Chapter Prospectus: <1068> Excipient Composition and Organic Impurities. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE. [Link]
-
ACS Publications. (1999). Process Research and Structural Studies on Nabumetone. [Link]
-
Journal of Chromatography B: Biomedical Sciences and Applications. (1998). Identification of new nabumetone metabolites. [Link]
-
Pharmaffiliates. Nabumetone-impurities. [Link]
-
SynZeal. Nabumetone Impurities. [Link]
-
Research Journal of Pharmacy and Technology. (2019). Development of Multiple Time Point Stability Indicating Assay Method and Validation of Nabumetone by RP-HPLC. [Link]
-
ResearchGate. (2026). A Simple and Sensitive HPLC Method for Simultaneous Analysis of Nabumetone and Paracetamol in Pharmaceutical Formulations. [Link]
-
Moodle@Units. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. [Link]
-
Indian Journal of Chemistry. (2005). A convenient synthesis of Nabumetone-An anti-inflammatory drug candidate. [Link]
-
Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]
-
PubChem. 1-(6-Methoxynaphthalen-2-YL)propan-2-OL. [Link]
-
Arkivoc. (2013). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. moodle2.units.it [moodle2.units.it]
- 6. (E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one [lgcstandards.com]
- 7. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 8. agilent.com [agilent.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijrpc.com [ijrpc.com]
- 11. rjptonline.org [rjptonline.org]
- 12. xinfuda-group.com [xinfuda-group.com]
Cross-Validation of Analytical Architectures: GC-MS vs. LC-MS/MS for Naphthalene Alcohols
Executive Summary
This guide serves as a technical blueprint for validating analytical methods used to quantify naphthalene alcohols (specifically 1-naphthol and 2-naphthol ). These compounds are critical biomarkers for polycyclic aromatic hydrocarbon (PAH) exposure and key intermediates in pharmaceutical synthesis.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the "gold standard" due to its high resolution. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior alternative for high-throughput bioanalysis. This document details the experimental protocols and statistical frameworks required to cross-validate a transition from GC-MS to LC-MS/MS, ensuring data continuity and regulatory compliance (FDA/ICH).
Part 1: The Analytical Challenge
Naphthalene alcohols present a unique dichotomy in chemical properties that complicates analysis:
-
Isomeric Similarity: 1-naphthol and 2-naphthol share identical molecular weights (
), requiring chromatographic resolution rather than just mass differentiation. -
Polarity vs. Volatility: They are semi-volatile but possess a polar hydroxyl group.
Part 2: Method A — The Incumbent (GC-MS)
Role: The reference method. Provides high chromatographic resolution but low throughput.
Mechanism & Causality
Because naphthols contain active hydrogens (-OH), they interact with silanol groups in GC columns/liners, causing adsorption. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the proton with a trimethylsilyl (TMS) group.[8] This reduces polarity and increases thermal stability.[9]
Protocol A: GC-MS with Silylation
-
Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms (30m
0.25mm, 0.25µm film). -
Sample Prep Workflow:
-
Hydrolysis (Urine only): Add
-glucuronidase to urine; incubate at for 90 min (to deconjugate glucuronides). -
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (
). Vortex, centrifuge, collect organic layer. -
Drying: Evaporate to dryness under
stream at . Critical: Sample must be bone-dry; moisture kills the derivatization reagent. -
Derivatization: Add
BSTFA + 1% TMCS and Pyridine (catalyst). Incubate at for 30 mins. -
Injection:
splitless at .
-
Part 3: Method B — The Challenger (LC-MS/MS)
Role: The high-throughput alternative.
Mechanism & Causality
While negative mode ESI (
Protocol B: LC-MS/MS with Dansylation[11]
-
Instrumentation: Sciex Triple Quad 6500+ / Waters Acquity UPLC.
-
Column: BEH C18 (
, ). -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Sample Prep Workflow:
-
Hydrolysis: Same as Method A.
-
Derivatization: Add
Dansyl Chloride ( in Acetone) and Sodium Bicarbonate buffer ( , pH 10.5). -
Incubation:
for 10 mins. -
Cleanup: Dilute with mobile phase or simple protein crash.
-
MRM Transitions:
-
1-Naphthol-Dansyl:
(Quant), (Qual). -
2-Naphthol-Dansyl:
(Quant), (Qual).
-
-
Part 4: Cross-Validation Workflow
To objectively validate Method B against Method A, a "Split-Sample" design is required.
Experimental Design
-
Sample Set:
samples (e.g., human urine or spiked plasma).-
10 Blanks.
-
10 Low concentration (near LOQ).
-
10 Medium concentration.
-
10 High concentration.
-
-
Execution:
-
Aliquot each sample into two vials.
-
Process Vial 1 via Protocol A (GC-MS).
-
Process Vial 2 via Protocol B (LC-MS/MS).
-
Run analysis on the same day to minimize storage variance.
-
Visualization: The Validation Logic
The following diagram illustrates the critical decision points and flow of the cross-validation study.
Figure 1: Split-sample workflow for cross-validating GC-MS and LC-MS/MS methodologies.
Part 5: Data Analysis & Acceptance Criteria
Do not rely solely on correlation coefficients (
Quantitative Comparison Table
Summarize the performance metrics side-by-side.
| Metric | Method A (GC-MS) | Method B (LC-MS/MS) | Acceptance Criteria for Validation |
| Linearity ( | Both must exceed 0.99 | ||
| LOD (ng/mL) | Method B must be | ||
| Precision (RSD) | Method B should be superior/equal | ||
| Recovery | Within | ||
| Throughput | 30 mins/sample | 8 mins/sample | N/A (Operational Benefit) |
Statistical Validation Steps
-
Passing-Bablok Regression: Plot Method A (x-axis) vs. Method B (y-axis).
-
Slope: Should be between
and (indicates no proportional bias). -
Intercept: Should include 0 within the 95% confidence interval (indicates no constant bias).
-
-
Bland-Altman Plot: Plot the Mean of (A+B) vs. the Difference (B-A).
-
Requirement: 95% of data points must fall within
SD of the mean difference.
-
Part 6: Operational Decision Matrix
When should you switch? Use this logic flow to determine the appropriate architecture for your lab.
Figure 2: Decision matrix for selecting the optimal analytical architecture based on laboratory constraints.
References
-
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Hydroxylated Polycyclic Aromatic Hydrocarbons (PAHs) in Urine.Link
-
Li, Z., et al. (2014). Simultaneous determination of urinary 1- and 2-naphthols by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
-
Klotz, K., et al. (2017). Determination of 1- and 2-naphthol in human urine by GC-MS/MS: method validation and application to occupational exposure. Archives of Toxicology. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Guo, C., et al. (2021). Dansyl chloride derivatization for the determination of phenolic compounds in biological samples by LC-MS/MS.[5] Analytica Chimica Acta. Link
Sources
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
A Comparative Guide to the Structural Confirmation of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol: X-ray Crystallography and Its Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. The compound 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a derivative of the well-known 6-methoxynaphthalene core found in drugs like Naproxen, serves as a pertinent example. Its precise atomic arrangement, stereochemistry, and intermolecular interactions are critical parameters that influence its chemical behavior and potential biological activity.
This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is an unparalleled technique that provides precise, atomic-level information about the arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions with exceptionally high precision.[3]
Guiding Principle: From Crystal to Structure
The fundamental principle relies on Bragg's Law. A crystal consists of a highly ordered three-dimensional lattice of molecules. When a monochromatic X-ray beam strikes this lattice, it is diffracted in specific directions. The angles and intensities of these diffracted beams are recorded to generate a unique diffraction pattern.[4] Mathematical Fourier transforms are then used to convert this pattern into a three-dimensional electron density map of the molecule, from which the atomic positions can be determined and refined.
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. Success hinges on obtaining a single, high-quality crystal.
Step 1: Crystal Growth – The Foundation of a Good Structure The most critical and often most challenging step is growing a diffraction-quality crystal, typically >0.1 mm in all dimensions, free from significant defects.[4] The choice of method is dictated by the compound's solubility and physical properties.
-
Methodology: Slow Evaporation
-
Solvent Selection: The key is to choose a solvent in which 1-(6-methoxynaphthalen-2-yl)butan-1-ol is moderately soluble. High solubility often leads to rapid precipitation and small, poorly-formed crystals.[5] A good starting point would be solvents like ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean, dust-free vessel (e.g., a small vial). Filtering the solution can help remove nucleation-inducing particulates.
-
Incubation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows the solvent to evaporate slowly over several days to weeks. The system must be left in a mechanically undisturbed, temperature-stable environment.[5] Patience is paramount; rapid changes in conditions will ruin crystal growth.
-
Step 2: Data Collection – Capturing the Diffraction Pattern Once a suitable crystal is obtained, it is mounted on a goniometer and placed within the X-ray beam of a diffractometer.
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a loop or glass fiber.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This is a crucial step that minimizes atomic thermal vibrations and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.[6]
-
Diffraction Measurement: The crystal is rotated in the X-ray beam (commonly from a Mo or Cu source for organic molecules) while the diffractometer's detector, such as a CCD or pixel detector, records the intensities and positions of the diffracted spots.[4][6] A full dataset may consist of hundreds of individual images.
Caption: A step-by-step workflow for determining a molecular structure via SC-XRD.
Step 3: Structure Solution and Refinement – From Data to Molecule This stage is computationally intensive and involves converting the raw diffraction data into a final, validated molecular structure.
-
Data Processing: The collected images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-resolved small molecule structure.
Data Presentation: Expected Crystallographic Data
While a public crystal structure for 1-(6-methoxynaphthalen-2-yl)butan-1-ol is not available, the table below illustrates the typical data obtained from an SC-XRD experiment, using a related naphthalen-containing compound as a structural template for expected values.[7]
| Parameter | Example Value (for a related compound[7]) | Description |
| Crystal Data | ||
| Chemical Formula | C₁₅H₁₈O₂ | The elemental composition of the molecule in the crystal. |
| Formula Weight | 230.30 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal lattice's geometric family (e.g., Orthorhombic, Monoclinic). |
| Space Group | P2₁/c | The specific symmetry operations of the crystal lattice. |
| Data Collection | ||
| Temperature | 100(2) K | The temperature at which diffraction data were collected. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
| Refinement | ||
| R₁(F) [I > 2σ(I)] | 0.03 - 0.06 | A measure of the agreement between the observed and calculated structure factors. A lower value indicates a better fit. |
| wR₂(F²) (all data) | 0.08 - 0.15 | A weighted R-factor based on all reflection data. |
Part 2: Alternative & Complementary Spectroscopic Techniques
While SC-XRD provides the definitive solid-state structure, it is not always feasible if suitable crystals cannot be grown.[1] Furthermore, it provides no information about the molecule's structure or dynamics in solution. Here, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the structure of organic compounds in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and number of atoms, primarily ¹H and ¹³C.[10]
-
¹H NMR: Would confirm the number of distinct proton environments in 1-(6-methoxynaphthalen-2-yl)butan-1-ol. Key signals would include the aromatic protons of the naphthalene ring, the methoxy group singlet, the protons of the butyl chain (with characteristic splitting patterns indicating their connectivity), and the proton of the hydroxyl group.[11]
-
¹³C NMR: Would reveal the number of unique carbon atoms, confirming the presence of the naphthalene core, the methoxy carbon, and the four carbons of the butanol side chain.[12]
-
2D NMR (e.g., COSY, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assembly of molecular fragments to confirm the overall atomic connectivity.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides two crucial pieces of information: the molecular weight of a compound and its fragmentation pattern.[13][14]
-
Molecular Ion Peak (M⁺): High-resolution MS would provide a highly accurate mass for the molecular ion, allowing for the confident determination of the molecular formula (C₁₅H₁₈O₂).[15]
-
Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way.[16] The resulting fragment ions provide clues about the molecule's structure. For instance, the loss of a water molecule (from the alcohol) or cleavage of the butyl chain would produce characteristic fragment peaks that support the proposed structure.
Caption: The synergistic roles of MS, NMR, and SC-XRD in structural elucidation.
Part 3: Head-to-Head Performance Comparison
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of detail.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental formula, fragmentation patterns |
| Resolution | Atomic (<1 Å) | Atomic (connectivity) | Molecular (mass units) |
| Sample Phase | Solid (single crystal) | Solution | Gas (ionized) |
| Sample Requirement | ~0.1 mg single crystal | 1-10 mg (¹H), 5-50+ mg (¹³C) | <1 µg |
| Destructive? | No (typically) | No | Yes |
| Key Limitation | Requires a high-quality single crystal , which can be difficult or impossible to grow. | Provides an average structure in solution; less precise for bond lengths/angles. | Provides no direct information on 3D structure or stereochemistry. |
| Expertise Level | High (for operation and data analysis) | Moderate to High | Moderate |
Conclusion: An Integrated Approach to Certainty
For the definitive structural confirmation of a novel compound like 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, an integrated analytical approach is most robust. NMR spectroscopy and mass spectrometry are the workhorses of structural elucidation, providing the essential information of molecular formula and atomic connectivity needed to propose a structure.[17][18]
However, only single-crystal X-ray crystallography can provide the unequivocal, high-resolution, three-dimensional map of atoms in space. It serves as the ultimate arbiter, confirming the connectivity derived from NMR and providing spatial details—such as stereochemistry and intermolecular packing—that spectroscopic methods cannot. While its prerequisite of a single crystal remains a significant hurdle, when successful, SC-XRD provides a level of certainty and detail that solidifies the foundation for all subsequent research and development.
References
-
Understanding Mass Spectrometry for Organic Compound Analysis . HSCprep. Available from: [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. Available from: [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques . National Center for Biotechnology Information (PMC). Available from: [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds . AZoLifeSciences. Available from: [Link]
-
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) . YouTube. Available from: [Link]
-
NMR Spectroscopy for Structure Determination | Organic Chemistry . Fiveable. Available from: [Link]
-
NMR Spectroscopy . Michigan State University Department of Chemistry. Available from: [Link]
-
Beyond X-rays: an overview of emerging structural biology methods . Portland Press. Available from: [Link]
-
Organic Structures From Spectra Solutions . Sema. Available from: [Link]
-
12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy . Chemistry LibreTexts. Available from: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide . University of Bath. Available from: [Link]
-
Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? . International Union of Crystallography. Available from: [Link]
-
Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. Available from: [Link]
-
Analyzing Organic Compounds: Methods & Tools . Study.com. Available from: [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds . University of Puget Sound. Available from: [Link]
-
Structure Determination of Organic Compounds . ResearchGate. Available from: [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy . Maricopa Open Digital Press. Available from: [Link]
-
Small molecule X-ray crystallography . The University of Queensland. Available from: [Link]
-
X-ray Crystallography for Molecular Structure Determination . AZoLifeSciences. Available from: [Link]
-
Small molecule crystallography . Excillum. Available from: [Link]
-
X-ray crystallography . Wikipedia. Available from: [Link]
-
1-(6-Methoxynaphthalen-2-YL)propan-2-OL . PubChem. Available from: [Link]
-
1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione . PubChem. Available from: [Link]
-
Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing . National Center for Biotechnology Information (PMC). Available from: [Link]
-
How To: Grow X-Ray Quality Crystals . University of Rochester Department of Chemistry. Available from: [Link]
-
A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones . Moodle@Units. Available from: [Link]
-
A convenient synthesis of Nabumetone-An anti-inflammatory drug candidate . CSIR-NIScPR. Available from: [Link]
-
6-METHOXY-2-NAPHTHOL . Organic Syntheses. Available from: [Link]
-
1-(6-Methoxy-2-naphthyl)ethanol . PubChem. Available from: [Link]
-
Crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, C25H22O3 . ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. excillum.com [excillum.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. How To [chem.rochester.edu]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. fiveable.me [fiveable.me]
- 13. hscprep.com.au [hscprep.com.au]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 18. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol
This document provides a detailed protocol for the proper handling and disposal of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. As a research chemical integral to various stages of drug discovery and development, its unique chemical structure—a fusion of a naphthalene core and a butanol side chain—necessitates a stringent and informed approach to waste management. This guide is designed to equip researchers, scientists, and laboratory personnel with the necessary information to manage this chemical waste safely, in compliance with regulatory standards, and with a commitment to environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Naphthalene Core: Naphthalene and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as hazardous wastes, regulated under the Resource Conservation and Recovery Act (RCRA).[1] Naphthalene is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects. Therefore, any waste containing this compound must be treated as hazardous and ecotoxic.[1]
-
Butanol Functional Group: The butanol component imparts characteristics of a flammable liquid.[2] It is also harmful if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[2][3][4]
This composite profile mandates that 1-(6-Methoxynaphthalen-2-yl)butan-1-ol be managed as a flammable, toxic, and environmentally hazardous chemical waste.
Table 1: Hazard Profile of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol (Inferred from Structural Analogs)
| Hazard Category | Description | Primary Concern(s) | Recommended Action |
| Physical Hazard | Flammable Liquid (inferred from butanol)[2] | Risk of fire or explosion. Vapors can form explosive mixtures with air. | Store away from heat, sparks, and open flames.[5] Ground all containers.[6] Use non-sparking tools. |
| Health Hazard | Harmful if Swallowed, Skin/Eye Irritant, Potential Carcinogen (inferred from naphthalene)[7] | Acute toxicity upon ingestion; severe damage to eyes and skin upon contact; long-term cancer risk. | Avoid all personal contact, including inhalation. Wear appropriate Personal Protective Equipment (PPE).[2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (inferred from naphthalene) | Contamination of waterways and harm to aquatic ecosystems. | Do not let the product enter drains or waterways.[2][8] All waste must be collected for authorized disposal. |
Pre-Disposal Procedures and Personal Protective Equipment (PPE)
Before beginning any waste collection, proper preparation is critical to ensure safety and compliance.
Waste Segregation
The principle of waste segregation is fundamental in a laboratory setting. It prevents dangerous chemical reactions and facilitates proper disposal.
-
Designate a Specific Waste Stream: 1-(6-Methoxynaphthalen-2-yl)butan-1-ol waste should be collected in a container designated for non-halogenated, flammable organic waste .
-
Avoid Mixing: Do not mix this waste with other streams, such as halogenated solvents, strong acids, bases, or oxidizers.[9] Incompatible materials can lead to dangerous reactions.
Required Personal Protective Equipment (PPE)
Handling of this chemical waste requires comprehensive protection. Always wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Body Protection: An impervious lab coat or chemical-resistant apron is necessary to protect against splashes.
-
Respiratory Protection: All handling of open containers should be performed inside a certified laboratory fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
Follow this systematic procedure for the safe collection and disposal of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol waste.
Step 1: Container Selection
Choose a waste container that is compatible with the chemical.
-
Material: Use a container made of a material compatible with flammable organic liquids, typically a high-density polyethylene (HDPE) or glass bottle.
-
Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting screw cap.[10][11] A funnel left in the bottle is not considered a proper closure.[10]
Step 2: Waste Collection
-
Location: Perform all waste transfers inside a fume hood to minimize exposure to vapors.
-
Filling: When adding waste to the container, do not fill it to more than 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills.
-
Closure: Keep the container tightly closed at all times except when actively adding waste.[11]
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. The label must be clear, accurate, and permanently affixed to the container.
-
Contents: Clearly write the full chemical name: "1-(6-Methoxynaphthalen-2-yl)butan-1-ol". If it is a solution, list all components and their approximate percentages.[10]
-
Hazard Warnings: The container must be labeled with the words "Hazardous Waste".[12] Additionally, include the primary hazards: "Flammable," "Toxic," and "Environmental Hazard." Given the naphthalene component, it is best practice to also add a "CANCER HAZARD" warning.[7]
-
Contact Information: Include the name of the principal investigator and the laboratory location.
Step 4: Temporary Storage
Store the labeled waste container in a designated and secure location within the laboratory pending pickup.
-
Location: Store in a well-ventilated area, away from sources of ignition. A flammable liquids storage cabinet is the ideal location.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]
-
Segregation: Ensure the container is stored with compatible waste types and away from incompatibles.
Step 5: Arranging Final Disposal
Laboratory-generated hazardous waste must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EHS) office.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[7][12]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[8] This is illegal and poses a significant threat to the environment.
-
Incineration: The likely disposal method for this type of waste is high-temperature incineration at a licensed facility, which is an approved method for naphthalene-containing wastes.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Caption: Disposal workflow for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety and environmental protection.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit.[8] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Clean-up: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Report: Report the spill to your laboratory supervisor and EHS office immediately, regardless of size.
By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, ensuring that the critical work of research and development does not come at the cost of personal safety or environmental integrity.
References
-
Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Naphthalene - Safety Data Sheet. Penta. [Link]
-
Naphthalene Safety Data Sheet. Chemwatch. [Link]
-
Standard Operating Procedures - Naphthalene. iGEM. [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Disposal of chemical wastes. RiskAssess. [Link]
-
Chemical waste | Hazardous Waste Management. McGill University. [Link]
-
Chemical Waste Management Guide. Boston University, Environmental Health & Safety. [Link]
-
Chemical Disposal. University of Wisconsin–Madison, Environment, Health & Safety. [Link]
-
Safety Data Sheet: 1-Butanol. Carl ROTH. [Link]
-
Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%. Cole-Parmer. [Link]
-
n-BUTANOL - Safety data sheet. BASF. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. opcw.org [opcw.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. static.igem.org [static.igem.org]
- 8. fishersci.com [fishersci.com]
- 9. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Navigating the Safe Handling of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following procedures are based on established best practices for structurally similar chemicals, including naphthalene derivatives and butan-1-ol. The primary focus of this document is to ensure the safety of laboratory personnel through proper personal protective equipment (PPE), operational protocols, and disposal methods.
Hazard Assessment and Core Principles
The foundational principle of this guide is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment. Every step, from receiving the compound to its final disposal, must be conducted with a thorough understanding of these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing direct contact with the chemical. The following table outlines the recommended PPE for handling 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear nitrile rubber gloves to prevent skin contact.[1] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of after handling the compound or in case of contamination.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[3] A face shield should be worn in situations with a higher risk of splashing. |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin exposure.[4] For larger quantities or in case of a significant spill, fire/flame resistant and impervious clothing is recommended.[3][5] |
| Respiratory Protection | All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][6] If ventilation is insufficient or if aerosols are generated, a full-face respirator with an appropriate cartridge should be used.[3][5] |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to guide users through the safe handling of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol from receipt to disposal.
Caption: A logical workflow for the safe handling of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6]
Handling:
-
All handling of the solid or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Use only non-sparking tools and explosion-proof equipment, especially when handling larger quantities.[1][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][7]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[3]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Do not flush the spill into the sewer system.[1]
Decontamination and Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
Caption: A step-by-step plan for the safe disposal of chemical waste.
Disposal Procedures:
-
Chemical Waste: Dispose of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6] Do not dispose of down the drain.[6]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled waste container for incineration or other approved disposal methods.
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.[7] Do not reuse empty containers.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] Seek immediate medical attention.[1] |
| Skin Contact | Remove immediately all contaminated clothing.[1] Rinse skin with plenty of water and soap.[1] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing.[1][4] If you feel unwell, call a POISON CENTER or doctor.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1][6] Do not use a solid water stream as it may scatter and spread the fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[8] |
References
Sources
- 1. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. opcw.org [opcw.org]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.at [fishersci.at]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
